N-Nitroso fluoxetine
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Eigenschaften
IUPAC Name |
N-methyl-N-[3-phenyl-3-[4-(trifluoromethyl)phenoxy]propyl]nitrous amide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F3N2O2/c1-22(21-23)12-11-16(13-5-3-2-4-6-13)24-15-9-7-14(8-10-15)17(18,19)20/h2-10,16H,11-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMFPKCLSNGLBNR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC(C1=CC=CC=C1)OC2=CC=C(C=C2)C(F)(F)F)N=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
150494-06-7 | |
| Record name | N-Methyl-N-(3-phenyl-3-(4-(trifluoromethyl)phenoxy)propyl)nitrous Amide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Formation of N-Nitroso Fluoxetine in Fluoxetine Synthesis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Introduction: The Challenge of Nitrosamine Impurities
Nitrosamine impurities in pharmaceuticals have become a significant concern for regulatory agencies and the pharmaceutical industry due to their potential carcinogenic properties. These impurities can form when a secondary or tertiary amine reacts with a nitrosating agent. Fluoxetine, possessing a secondary amine in its structure, is susceptible to this reaction, leading to the formation of N-nitroso fluoxetine. Understanding the mechanism of its formation is paramount for developing effective control strategies throughout the manufacturing process.
The Chemical Mechanism of this compound Formation
The formation of this compound occurs through the nitrosation of the secondary amine group in the fluoxetine molecule. This reaction is typically acid-catalyzed and involves the reaction of fluoxetine with a nitrosating agent.
The Core Reaction: Nitrosation of a Secondary Amine
The fundamental reaction involves an electrophilic attack of a nitrosonium ion (NO+) or its carrier on the lone pair of electrons of the nitrogen atom in the secondary amine of fluoxetine. The general steps are as follows:
-
Formation of the Nitrosating Agent: In the presence of an acid, nitrite salts (e.g., sodium nitrite, NaNO₂) are converted to nitrous acid (HNO₂).
-
Generation of the Nitrosonium Ion: Nitrous acid is then protonated and subsequently loses a water molecule to form the highly reactive nitrosonium ion (NO⁺).
-
Nucleophilic Attack: The secondary amine of fluoxetine acts as a nucleophile and attacks the nitrosonium ion.
-
Deprotonation: The resulting intermediate is then deprotonated, typically by a weak base such as water, to yield the stable N-nitrosamine, this compound.
The overall reaction is significantly influenced by the pH of the reaction medium. While acidic conditions are necessary to generate the nitrosonium ion, highly acidic environments can protonate the secondary amine of fluoxetine, reducing its nucleophilicity and thereby slowing down the reaction.
Potential Sources of Nitrosating Agents in Fluoxetine Synthesis
The presence of nitrosating agents is a prerequisite for the formation of this compound. These can be introduced into the manufacturing process through various sources, including:
-
Raw Materials: Residual nitrites or nitrates in starting materials, reagents, or solvents.
-
Reaction Byproducts: In-situ formation of nitrosating agents from other nitrogen-containing compounds under specific reaction conditions.
-
Degradation: Degradation of materials containing nitro groups.
-
Cross-Contamination: Contamination from other processes running in the same equipment.
A thorough risk assessment of all raw materials and the entire manufacturing process is crucial to identify and control potential sources of nitrosating agents.
Quantitative Data on this compound Formation
A comprehensive review of the scientific literature did not yield specific quantitative data on the formation kinetics and yield of this compound under varying experimental conditions such as pH, temperature, and reactant concentrations. While the general principles of nitrosamine formation suggest that higher temperatures and optimal acidic pH would favor the reaction, specific rate constants and activation energies for this compound formation are not publicly available. The following table summarizes the expected qualitative impact of key parameters on the formation of this compound based on general chemical principles of nitrosation.
| Parameter | Effect on this compound Formation | Rationale |
| [Fluoxetine] | Increased formation with higher concentration | Higher availability of the secondary amine for reaction. |
| [Nitrosating Agent] | Increased formation with higher concentration | Increased availability of the electrophile for the nitrosation reaction. |
| pH | Optimal formation in weakly acidic conditions (pH 3-6) | Balances the need for nitrous acid formation with the availability of the unprotonated, nucleophilic secondary amine of fluoxetine. |
| Temperature | Increased formation with higher temperature | Provides the necessary activation energy for the reaction to proceed at a faster rate. |
Experimental Protocols
Representative Synthesis of Fluoxetine Hydrochloride
A common route for the synthesis of fluoxetine involves a three-step process: a Mannich reaction, followed by a reduction, and finally an etherification reaction. It is during the work-up of the final step or if acidic conditions are not well-controlled in the presence of residual nitrosating agents that this compound could potentially form.
Step 1: Mannich Reaction - Synthesis of 3-(Dimethylamino)propiophenone Hydrochloride
-
To a reaction vessel, add acetophenone, dimethylamine hydrochloride, and paraformaldehyde in a suitable solvent such as ethanol.
-
Add a catalytic amount of a strong acid (e.g., hydrochloric acid).
-
Reflux the mixture for a specified period (e.g., 2-4 hours).
-
Cool the reaction mixture and collect the precipitated product by filtration.
-
Wash the product with a cold solvent (e.g., ethanol or acetone) and dry under vacuum.
Step 2: Reduction - Synthesis of 3-(Dimethylamino)-1-phenyl-1-propanol
-
Dissolve the 3-(dimethylamino)propiophenone hydrochloride from Step 1 in a suitable solvent (e.g., methanol or ethanol).
-
Cool the solution in an ice bath.
-
Slowly add a reducing agent, such as sodium borohydride (NaBH₄), in portions.
-
Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC or HPLC).
-
Quench the reaction by the slow addition of water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the product.
Step 3: Etherification and Salt Formation - Synthesis of Fluoxetine Hydrochloride
-
Dissolve the 3-(dimethylamino)-1-phenyl-1-propanol from Step 2 in a suitable aprotic polar solvent, such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).
-
Add a strong base, such as sodium hydride (NaH) or potassium tert-butoxide, to form the alkoxide.
-
To this mixture, add 4-chlorobenzotrifluoride.
-
Heat the reaction mixture to a specified temperature (e.g., 80-100 °C) and stir until the reaction is complete.
-
Cool the reaction mixture and quench with water.
-
Extract the fluoxetine free base with a suitable organic solvent (e.g., toluene or ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.
-
Bubble dry hydrogen chloride gas through the solution of the free base or add a solution of HCl in a suitable solvent (e.g., isopropanol) to precipitate fluoxetine hydrochloride.
-
Collect the precipitate by filtration, wash with a cold solvent, and dry under vacuum.
Potential for this compound Formation: If any residual nitrosating agents are present, the acidic conditions used for the final salt formation (Step 3) could potentially facilitate the formation of this compound. Therefore, strict control of raw material quality and purification of intermediates are critical.
Analytical Protocol for the Determination of this compound in Fluoxetine API by LC-MS/MS.[1][2]
This method is applicable for the quantitative determination of this compound in fluoxetine drug substances.[1]
4.2.1. Equipment and Materials [1]
-
Liquid Chromatograph-Tandem Mass Spectrometer (LC-MS/MS) with an Electrospray Ionization (ESI) source.[1]
-
Analytical column: C18 column (e.g., 4.6 mm x 150 mm, 3.5 µm).[1]
-
Reference Standards: this compound and an appropriate internal standard (e.g., this compound-d5).[1]
-
Solvents: HPLC grade methanol and acetonitrile, and deionized water.[1]
-
Reagents: Ammonium formate.[1]
4.2.2. Chromatographic and Mass Spectrometric Conditions [1]
| Parameter | Condition |
| Column | C18, 4.6 mm x 150 mm, 3.5 µm |
| Mobile Phase A | 10 mM Ammonium formate in water |
| Mobile Phase B | Acetonitrile |
| Gradient | Optimized for separation (refer to specific validated methods) |
| Flow Rate | 0.8 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Ionization Mode | ESI Positive |
| Ion Source Temp. | 500 °C |
| MRM Transitions | This compound: e.g., m/z 339.1 -> 148.1 (quantifier), m/z 339.1 -> 44.1 (qualifier) |
| This compound-d5 (IS): e.g., m/z 344.1 -> 153.1 |
4.2.3. Standard and Sample Preparation [1]
-
Standard Stock Solution: Accurately weigh and dissolve this compound reference standard in methanol to prepare a stock solution of known concentration (e.g., 100 µg/mL).
-
Internal Standard Stock Solution: Prepare a stock solution of the internal standard in methanol.
-
Working Standard Solutions: Prepare a series of calibration standards by diluting the stock solution with a suitable diluent (e.g., methanol/water) to cover the desired concentration range. Spike each standard with the internal standard.
-
Sample Solution: Accurately weigh a known amount of fluoxetine API (e.g., 100 mg), dissolve it in a suitable diluent, and spike with the internal standard.
4.2.4. Analysis and Quantification
-
Inject the prepared standard and sample solutions into the LC-MS/MS system.
-
Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.
-
Determine the concentration of this compound in the sample solution from the calibration curve.
Visualizations
This compound Formation Pathway
Caption: Chemical pathway for the formation of this compound.
Analytical Workflow for this compound
References
A Comprehensive Technical Guide to the Characterization of N-Nitroso Fluoxetine Impurities
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluoxetine, a selective serotonin reuptake inhibitor (SSRI), is a widely prescribed medication for treating major depressive disorder, obsessive-compulsive disorder, and other conditions.[1] The presence of nitrosamine impurities in pharmaceutical products has become a significant concern for regulatory agencies and manufacturers worldwide due to their potential carcinogenic risk.[2][3][4] N-Nitroso fluoxetine is a nitrosamine impurity that can form during the synthesis, storage, or formulation of fluoxetine-containing drug products.[1] This technical guide provides an in-depth overview of the characterization of this compound, including its formation, analytical detection methodologies, and the current regulatory landscape.
Formation and Chemistry of this compound
This compound (IUPAC Name: N-Methyl-N-(3-phenyl-3-(4-(trifluoromethyl)phenoxy)propyl)nitrous amide) is a nitrosamine drug substance-related impurity (NDSRI).[5][6] It is formed through the reaction of the secondary amine functional group present in the fluoxetine molecule with a nitrosating agent, such as nitrous acid (formed from nitrites in acidic conditions).[1][2] This reaction is a classic nitrosation of a secondary amine. Factors such as the presence of residual nitrites in excipients, acidic pH, and elevated temperatures during manufacturing or storage can facilitate the formation of this impurity.[1]
Chemical Structure:
Formation Pathway
The formation of this compound from fluoxetine and a nitrosating agent (e.g., nitrites under acidic conditions) is a critical consideration in drug manufacturing and stability studies.
Analytical Methodologies for Characterization
Due to the low permissible limits of nitrosamine impurities, highly sensitive and selective analytical methods are required for their detection and quantification.[12] Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the most widely adopted technique for this purpose, offering the necessary sensitivity and specificity.[13][14]
Experimental Protocol: LC-MS/MS for this compound in Fluoxetine Drug Substance
This protocol is a composite representation based on publicly available methods for the determination of this compound.[13][15]
3.1.1 Equipment and Reagents
-
Equipment:
-
Reagents:
3.1.2 Standard and Sample Preparation
-
Internal Standard (IS) Stock Solution: Accurately weigh and dissolve this compound-d5 in methanol to a known concentration (e.g., 2.5 mg in 10 mL).[13]
-
Standard Stock Solution: Accurately weigh and dissolve this compound in methanol to a known concentration (e.g., 5 mg in 10 mL).[13]
-
Working Standard Solutions: Prepare a series of calibration standards (e.g., 1-40 ng/mL) by diluting the standard stock solution with methanol. Each standard should contain the internal standard at a constant concentration (e.g., 1 ng/mL).[13]
-
Sample Preparation:
-
Accurately weigh approximately 0.1 g of the fluoxetine drug substance into a centrifuge tube.[13]
-
Add 1 mL of the internal standard solution and 9 mL of methanol.[13]
-
Vortex to mix, then sonicate for 5 minutes.[13]
-
Centrifuge at ≥ 3000 ×g for 5 minutes.[13]
-
Filter the supernatant through a 0.22 µm membrane filter into an HPLC vial.[13]
-
3.1.3 Chromatographic and Mass Spectrometric Conditions
The following tables summarize the instrumental parameters for the LC-MS/MS analysis.
Table 1: Liquid Chromatography Parameters | Parameter | Condition | | :--- | :--- | | Column | Symmetry C18, 3.5 µm, 4.6 x 150 mm[13] | | Column Temp. | 40°C[13] | | Mobile Phase A | 10 mM Ammonium formate in Water[13] | | Mobile Phase B | Acetonitrile[13] | | Flow Rate | 0.8 mL/min[13] | | Injection Vol. | 5 µL[13] | | Gradient | Time (min) | %A | %B | | | 0.0 → 2.0 | 35 | 65 | | | 2.0 → 7.0 | 5 | 95 | | | 7.0 → 9.0 | 5 | 95 | | | 9.0 → 9.1 | 35 | 65 | | | 9.1 → 12.0 | 35 | 65 |
Table 2: Mass Spectrometry Parameters
| Parameter | Condition |
|---|---|
| Ionization Mode | Electrospray Ionization (ESI), Positive[13] |
| Ion Source Temp. | 500°C[13] |
| Detection Mode | Multiple Reaction Monitoring (MRM)[13] |
| Ion Spray Voltage | 5.5 kV[13] |
| Nebulizer Gas | 50 psi[13] |
| Heated Gas | 60 psi[13] |
| Curtain Gas | 35 psi[13] |
Table 3: MRM Transitions for Quantification and Confirmation
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Use |
|---|---|---|---|
| This compound | 339.1 | 148.1 | Quantitative* |
| This compound | 339.1 | 177.0 | Qualitative |
| This compound-d5 (IS) | 344.1 | 153.1 | Internal Standard |
Note: Specific ions and instrument parameters may need to be optimized based on the instrument used.
Method Validation and Data Analysis
The analytical method should be validated according to ICH guidelines to ensure its suitability. Key validation parameters include specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This is typically demonstrated by the absence of interfering peaks at the retention time of this compound in a blank sample.[15]
-
LOD/LOQ: The lowest amount of analyte that can be reliably detected and quantified. For this compound, reported LOQs are in the range of 0.09 ppm (relative to the drug substance).[15]
-
Quantification: The amount of this compound in the sample is calculated using a calibration curve generated from the peak area ratios of the analyte to the internal standard versus the concentration of the standards.[13]
Experimental Workflow Diagram
The overall process from receiving a sample to reporting the final result is outlined in the following workflow.
Regulatory Context and Acceptable Intake Limits
Regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have established strict guidelines for the control of nitrosamine impurities in human drugs.[2][4][16] These guidelines are based on a conservative cancer risk assessment, aiming for a lifetime risk of less than one additional cancer case in 100,000 people.[6][17]
The acceptable intake (AI) limit for nitrosamines is determined based on their carcinogenic potency. For many common nitrosamines, specific AI limits have been set (e.g., 96 ng/day for NDMA, 26.5 ng/day for NDEA).[2] For NDSRIs where specific carcinogenicity data is not available, the FDA has provided a framework for determining the AI limit based on a "predicted carcinogenic potency categorization."[17] Manufacturers are required to perform risk assessments to evaluate the potential presence of nitrosamines and, if a risk is identified, conduct confirmatory testing using validated analytical methods.[4][17]
Conclusion
The characterization of this compound is a critical aspect of ensuring the quality and safety of fluoxetine-containing pharmaceuticals. Its formation is chemically understood, and robust analytical methods, primarily LC-MS/MS, are available for its sensitive and specific quantification. A thorough understanding of the formation pathways, coupled with rigorous analytical testing and adherence to regulatory guidelines, is essential for drug development professionals to mitigate the risks associated with this potential impurity. Continuous monitoring and control throughout the product lifecycle are paramount to safeguarding public health.
References
- 1. This compound, Nitrosamine Compounds, Nitrosamine Impurities, Impurity Standards [chemicea.com]
- 2. resolvemass.ca [resolvemass.ca]
- 3. medinstitute.com [medinstitute.com]
- 4. fda.gov [fda.gov]
- 5. N-Nitroso-Fluoxetine | 150494-06-7 | SynZeal [synzeal.com]
- 6. measurlabs.com [measurlabs.com]
- 7. synchemia.com [synchemia.com]
- 8. GSRS [precision.fda.gov]
- 9. Methyl(nitroso)(3-phenyl-3-(4-(trifluoromethyl)phenoxy)propyl)amine | C17H17F3N2O2 | CID 9840784 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. This compound | CAS 150494-06-7 | LGC Standards [lgcstandards.com]
- 11. cleanchemlab.com [cleanchemlab.com]
- 12. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 13. fda.gov.tw [fda.gov.tw]
- 14. waters.com [waters.com]
- 15. edqm.eu [edqm.eu]
- 16. gmp-publishing.com [gmp-publishing.com]
- 17. FDA Issues Revised Guidance on the Control of Nitrosamine Impurities in Human Drugs [khlaw.com]
Synthesis and Purification of N-Nitroso Fluoxetine Reference Standard: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of the N-Nitroso fluoxetine reference standard. This compound is a nitrosamine impurity that can form during the synthesis, storage, or handling of fluoxetine, a widely used antidepressant. Due to the potential health risks associated with nitrosamine impurities, regulatory agencies such as the FDA and EMA require strict control and monitoring of their levels in pharmaceutical products. The availability of a well-characterized reference standard is therefore crucial for accurate analytical method development, validation, and routine quality control testing.[1]
This document outlines a detailed methodology for the laboratory-scale synthesis of this compound via the nitrosation of fluoxetine, followed by a robust purification protocol to achieve the high purity required for a reference standard.
Synthesis of this compound
The synthesis of this compound is achieved through the N-nitrosation of the secondary amine functional group in the fluoxetine molecule. This reaction is typically carried out using a nitrosating agent, such as sodium nitrite, in an acidic medium.[2] The acidic conditions generate nitrous acid in situ, which then reacts with the secondary amine of fluoxetine to form the N-nitroso derivative.
Reaction Scheme
The overall reaction for the synthesis of this compound is depicted below:
Fluoxetine + Nitrosating Agent (e.g., NaNO₂) / Acid → this compound
Experimental Protocol: Synthesis of this compound
This protocol is based on a general method for the N-nitrosation of secondary amines and is adapted for the synthesis of this compound.
Materials:
-
Fluoxetine hydrochloride
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl), 1M solution
-
Dichloromethane (CH₂Cl₂)
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Deionized water
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolution of Fluoxetine: In a round-bottom flask, dissolve a known amount of fluoxetine hydrochloride in deionized water.
-
Acidification and Cooling: Cool the solution in an ice bath to 0-5 °C with continuous stirring. Slowly add 1M hydrochloric acid to the solution to ensure a sufficiently acidic pH.
-
Addition of Nitrosating Agent: While maintaining the temperature at 0-5 °C, slowly add a solution of sodium nitrite in deionized water dropwise to the reaction mixture. The molar ratio of sodium nitrite to fluoxetine should be slightly in excess.
-
Reaction Monitoring: Allow the reaction to stir at 0-5 °C for a specified time. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Work-up:
-
Once the reaction is complete, transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers and wash with a saturated solution of sodium bicarbonate to neutralize any remaining acid, followed by a wash with deionized water.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound.
-
Purification of this compound
The crude this compound obtained from the synthesis requires purification to meet the stringent purity requirements of a reference standard (typically >95%).[3] A combination of column chromatography and recrystallization is a common and effective strategy for achieving high purity.
Experimental Protocol: Purification by Column Chromatography
Materials:
-
Crude this compound
-
Silica gel (for column chromatography)
-
Hexane
-
Ethyl acetate
Equipment:
-
Glass chromatography column
-
Fraction collector (optional)
-
TLC plates and developing chamber
-
UV lamp
Procedure:
-
Column Packing: Prepare a silica gel slurry in hexane and pack it into a glass chromatography column.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase (or a suitable solvent) and adsorb it onto a small amount of silica gel. Load the dried silica gel onto the top of the prepared column.
-
Elution: Elute the column with a gradient of ethyl acetate in hexane. Start with a low polarity mobile phase (e.g., 100% hexane) and gradually increase the polarity by increasing the percentage of ethyl acetate.
-
Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify the fractions containing the pure this compound.
-
Solvent Evaporation: Combine the pure fractions and evaporate the solvent under reduced pressure to yield the purified this compound.
Experimental Protocol: Purification by Recrystallization
Materials:
-
Purified this compound from column chromatography
-
Suitable solvent or solvent system (e.g., ethanol/water, heptane/ethyl acetate)
Equipment:
-
Erlenmeyer flask
-
Hot plate
-
Ice bath
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Dissolution: Dissolve the purified this compound in a minimal amount of a suitable hot solvent or solvent mixture.
-
Cooling and Crystallization: Slowly cool the solution to room temperature, and then in an ice bath, to induce crystallization.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent.
-
Drying: Dry the crystals under vacuum to obtain the highly pure this compound reference standard.
Data Presentation
The following tables summarize the key parameters and expected outcomes for the synthesis and purification of this compound.
Table 1: Synthesis Parameters for this compound
| Parameter | Value/Condition |
| Starting Material | Fluoxetine Hydrochloride |
| Nitrosating Agent | Sodium Nitrite (NaNO₂) |
| Acid | Hydrochloric Acid (HCl) |
| Solvent | Water / Dichloromethane |
| Reaction Temperature | 0-5 °C |
| Reaction Time | 1-2 hours (monitor by TLC/HPLC) |
| **Molar Ratio (Fluoxetine:NaNO₂) ** | 1 : 1.2 |
| Expected Yield (Crude) | 80-90% |
Table 2: Purification Parameters for this compound
| Parameter | Value/Condition |
| Purification Method 1 | Silica Gel Column Chromatography |
| Mobile Phase | Hexane / Ethyl Acetate Gradient |
| Purification Method 2 | Recrystallization |
| Recrystallization Solvent | Ethanol/Water or Heptane/Ethyl Acetate |
| Expected Purity | > 98% (by HPLC) |
Table 3: Characterization of this compound Reference Standard
| Analytical Technique | Expected Result |
| Appearance | Pale yellow solid or oil |
| Molecular Formula | C₁₇H₁₇F₃N₂O₂ |
| Molecular Weight | 338.33 g/mol |
| HPLC Purity | ≥ 98.0% |
| ¹H NMR | Conforms to the structure |
| Mass Spectrometry (MS) | [M+H]⁺ at m/z 339.1 |
Mandatory Visualizations
The following diagrams illustrate the experimental workflows for the synthesis and purification of this compound.
Caption: Workflow for the synthesis of this compound.
References
- 1. Degradation and toxicity of the antidepressant fluoxetine in an aqueous system by UV irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An Organic Chemist’s Guide to N-Nitrosamines: Their Structure, Reactivity, and Role as Contaminants - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Analysis of N-Nitroso Fluoxetine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic techniques used for the characterization of N-Nitroso fluoxetine, a potential impurity in the manufacturing of fluoxetine. The following sections detail the expected data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses, along with comprehensive experimental protocols.
Introduction
This compound is a nitrosamine impurity that can form during the synthesis or storage of fluoxetine, a widely used antidepressant. Due to the potential carcinogenic nature of nitrosamine compounds, regulatory agencies require strict control and monitoring of their levels in pharmaceutical products. Spectroscopic methods are essential for the unambiguous identification and quantification of such impurities. This guide focuses on the application of NMR, IR, and MS for the structural elucidation of this compound.
Mass Spectrometry (MS)
Mass spectrometry is a powerful technique for determining the molecular weight and fragmentation pattern of this compound, enabling its identification and quantification at trace levels. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the method of choice for this analysis.
Data Presentation
Table 1: Mass Spectrometry Data for this compound
| Parameter | Value | Reference |
| Molecular Formula | C₁₇H₁₇F₃N₂O₂ | |
| Molecular Weight | 338.3 g/mol | |
| Monoisotopic Mass | 338.1242 Da | |
| Ionization Mode | Electrospray Ionization (ESI), Positive | |
| Precursor Ion (m/z) | 339.1 | |
| Product Ions (m/z) | 177.0, 117.1 |
Experimental Protocol: LC-MS/MS Analysis
This protocol outlines a general method for the determination of this compound in a drug substance.
1. Sample Preparation:
-
Accurately weigh approximately 100 mg of the fluoxetine drug substance into a suitable centrifuge tube.
-
Add 1.0 mL of an internal standard solution (e.g., this compound-d5).
-
Add 9.0 mL of methanol.
-
Vortex the sample for 1 minute and sonicate for 10 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
2. LC-MS/MS Instrumentation and Conditions:
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Column: A C18 reversed-phase column (e.g., 100 mm x 3.0 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Elution: A suitable gradient program to separate this compound from the active pharmaceutical ingredient (API) and other impurities.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Ion Source: Electrospray Ionization (ESI) in positive ion mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural confirmation of this compound. Due to the restricted rotation around the N-N bond, N-nitrosamines often exist as a mixture of E and Z isomers, which can be observed as two distinct sets of signals in the NMR spectrum.
Data Presentation
Table 2: Predicted ¹H NMR Spectral Data for this compound (E/Z Isomers)
| Assignment | Chemical Shift (δ, ppm) - E Isomer (Predicted) | Chemical Shift (δ, ppm) - Z Isomer (Predicted) | Multiplicity |
| Aromatic-H | 7.10 - 7.60 | 7.10 - 7.60 | m |
| O-CH | 5.50 | 5.70 | dd |
| N-CH₂ | 3.60 | 4.10 | t |
| N-CH₃ | 3.80 | 3.10 | s |
| CH₂ | 2.20 | 2.40 | m |
Table 3: Predicted ¹³C NMR Spectral Data for this compound (E/Z Isomers)
| Assignment | Chemical Shift (δ, ppm) - E Isomer (Predicted) | Chemical Shift (δ, ppm) - Z Isomer (Predicted) |
| Aromatic-C | 115 - 160 | 115 - 160 |
| CF₃ | ~124 (q) | ~124 (q) |
| O-CH | ~75 | ~78 |
| N-CH₂ | ~48 | ~52 |
| N-CH₃ | ~42 | ~35 |
| CH₂ | ~30 | ~32 |
Note: The predicted chemical shifts are based on the structure of this compound and typical values for similar N-nitrosamine compounds. The presence and ratio of E/Z isomers can be influenced by the solvent and temperature.
Experimental Protocol: NMR Analysis
1. Sample Preparation:
-
Dissolve 5-10 mg of the this compound reference standard in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
Ensure the sample is fully dissolved to obtain a homogeneous solution.
2. NMR Spectrometer and Parameters:
-
Spectrometer: A 400 MHz or higher field NMR spectrometer.
-
Experiments:
-
¹H NMR
-
¹³C NMR
-
2D NMR experiments such as COSY, HSQC, and HMBC for complete structural elucidation.
-
-
Temperature: Conduct experiments at a controlled temperature (e.g., 298 K). Variable temperature studies can be performed to investigate the dynamics of E/Z isomerization.
-
Data Processing: Process the acquired data using appropriate software to perform Fourier transformation, phase correction, and baseline correction.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in the this compound molecule. The key vibrational bands of interest are those associated with the N-N=O group, aromatic rings, and the C-O-C ether linkage.
Data Presentation
Table 4: Predicted IR Absorption Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100 - 3000 | Medium | Aromatic C-H stretch |
| 2950 - 2850 | Medium | Aliphatic C-H stretch |
| ~1450 | Strong | N-N=O stretch |
| 1250 - 1200 | Strong | C-O-C asymmetric stretch |
| 1100 - 1000 | Strong | C-F stretch (from CF₃ group) |
| ~1050 | Medium | N-N stretch |
Experimental Protocol: FTIR Analysis
1. Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small amount of the solid this compound sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
2. FTIR Spectrometer and Parameters:
-
Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Spectral Range: 4000 - 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.
-
Background: Collect a background spectrum of the clean, empty ATR crystal before running the sample.
-
Data Analysis: Identify the characteristic absorption bands and compare them with reference spectra or theoretical predictions.
Visualization of Analytical Workflow
The following diagrams illustrate the logical workflow for the spectroscopic analysis of this compound.
Caption: General workflow for the spectroscopic analysis of this compound.
Caption: Logical relationship of spectroscopic data for structural confirmation.
In Vitro Genotoxic Potential of N-Nitroso Fluoxetine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-nitrosamines are a class of chemical compounds that have raised significant safety concerns due to their potential as potent mutagenic and carcinogenic agents.[1][2][3] These compounds are classified as a "cohort of concern" under the ICH M7(R2) guideline.[1] The discovery of N-nitrosamine impurities in various drug products has led to regulatory action and drug recalls.[1][4] A specific sub-category of these impurities is the Nitrosamine Drug Substance-Related Impurities (NDSRIs), which are structurally similar to the active pharmaceutical ingredient (API).[4][5] N-Nitroso fluoxetine is an NDSRI of fluoxetine, a widely prescribed antidepressant.[6][7][8] Understanding the genotoxic potential of this compound is crucial for the safety assessment of fluoxetine-containing drug products. This technical guide provides a comprehensive overview of the in vitro genotoxicity studies conducted on this compound, detailing the experimental protocols, summarizing the key findings, and illustrating the metabolic pathways involved.
Summary of Genotoxic Findings
This compound has been demonstrated to be genotoxic in a variety of in vitro assays. A summary of the findings is presented below.
| Assay | Test System | Metabolic Activation | Result | Reference |
| Enhanced Ames Test | S. typhimurium & E. coli | Hamster Liver S9 (30%) | Positive | [9][10] |
| Micronucleus Assay | Human TK6 Cells | Hamster Liver S9 | Positive | [4][5][9][10] |
| Micronucleus Assay | Human TK6 Cells | Without S9 | Positive | [4][9][10] |
| Gene Mutation Assay (TK & HPRT) | Human TK6 Cells | Hamster Liver S9 | Positive | [4][5] |
| DNA Damage (Comet Assay) | 2D and 3D HepaRG Cells | Endogenous | Positive | [1] |
| Micronucleus Assay | 2D and 3D HepaRG Cells | Endogenous | Positive | [1] |
| ToxTracker Assay | Mammalian Cells | Enhanced (Hamster S9) | Positive | [2][11] |
Experimental Protocols
Detailed methodologies for the key in vitro genotoxicity assays are described below.
Enhanced Ames Test (Bacterial Reverse Mutation Assay)
The Enhanced Ames Test is a modified version of the standard Ames test, optimized for the detection of mutagenic nitrosamines.[12]
-
Test Strains : Salmonella typhimurium strains TA98, TA100, TA1535, TA1537, and Escherichia coli strain WP2 uvrA (pKM101) are typically used.[12] For nitrosamines, strains TA1535 and WP2 uvrA (pKM101) have been found to be particularly sensitive.[13]
-
Metabolic Activation : A higher concentration of post-mitochondrial fraction (S9) from hamster liver (30%) is recommended, as it has been shown to be more effective at metabolically activating N-nitrosamines compared to the standard rat liver S9.[2][12]
-
Assay Procedure : The pre-incubation method is employed, with a recommended pre-incubation time of 30 minutes.[12][13] this compound is incubated with the tester strain and the S9 mix before being plated on minimal glucose agar plates. The plates are then incubated for 48-72 hours, and the number of revertant colonies is counted. A positive result is indicated by a significant, dose-dependent increase in the number of revertant colonies compared to the negative control.
Mammalian Cell Micronucleus Assay
This assay is used to detect chromosomal damage. This compound has been tested using human lymphoblastoid TK6 cells.[4][5]
-
Cell Line : Human TK6 cells are commonly used for this assay.
-
Metabolic Activation : The assay is conducted both with and without an exogenous metabolic activation system (hamster liver S9).[4][5][9][10]
-
Treatment : Cells are exposed to various concentrations of this compound. For treatments with S9, a short exposure time of 3-4 hours is used, followed by a recovery period. For treatments without S9, a continuous 24-hour exposure is employed.[4]
-
Micronucleus Scoring : After treatment, cells are harvested and stained. The frequency of micronuclei (small nuclei that form around chromosome fragments or whole chromosomes that were not incorporated into the main nucleus during cell division) is scored. A significant increase in the percentage of cells with micronuclei indicates a positive genotoxic response.[4] this compound induced concentration-dependent increases in micronuclei in TK6 cells.[4][5]
Mammalian Cell Gene Mutation Assays (TK and HPRT)
These assays detect gene mutations in mammalian cells.
-
Cell Line : Human TK6 cells are used, which are heterozygous at the thymidine kinase (TK) locus and hemizygous for the hypoxanthine-guanine phosphoribosyltransferase (HPRT) gene.[4][5]
-
Metabolic Activation : The assay is performed in the presence of hamster liver S9.[4][5]
-
Principle : The assay measures forward mutations at the TK and HPRT gene loci. Mutations in these genes lead to the loss of enzyme function, which can be selected for by growing the cells in the presence of a selective agent (trifluorothymidine for TK and 6-thioguanine for HPRT).
-
Procedure : Cells are treated with this compound in the presence of S9, followed by a mutation expression period. The cells are then plated in the presence of the selective agent to determine the mutant frequency. A significant increase in the mutant frequency compared to the control indicates a positive mutagenic response. This compound was found to be mutagenic in both the TK and HPRT gene mutation assays.[4][5]
Comet Assay and Micronucleus Assay in HepaRG Cells
The human hepatoma HepaRG cell line is metabolically competent, expressing a wide range of phase I and phase II enzymes, making it a valuable human-based model for genotoxicity testing of compounds that require metabolic activation.[1][3]
-
Cell Models : Both 2D monolayer cultures and 3D spheroid cultures of HepaRG cells have been used. 3D spheroids are generally more sensitive as they exhibit higher levels of CYP activity.[1][3]
-
Comet Assay (Single Cell Gel Electrophoresis) : This assay detects DNA strand breaks.
-
Procedure : Following a 24-hour treatment with this compound, HepaRG cells are embedded in agarose on a microscope slide, lysed, and subjected to electrophoresis. Damaged DNA migrates further from the nucleus, forming a "comet tail". The extent of DNA damage is quantified by measuring the percentage of DNA in the tail.[1]
-
Findings : this compound significantly induced DNA damage in both 2D and 3D HepaRG models.[1]
-
-
Micronucleus Assay :
-
Procedure : Similar to the assay in TK6 cells, HepaRG cells are treated for 24 hours, and the frequency of micronucleus formation is assessed, often using flow cytometry for high-throughput analysis.[1]
-
Findings : this compound increased the frequency of micronuclei in both 2D and 3D HepaRG cultures.[1]
-
Metabolic Activation and Signaling Pathways
The genotoxicity of many N-nitrosamines, including this compound, is dependent on their metabolic activation by cytochrome P450 (CYP) enzymes.[1][4] The primary activation pathway involves α-hydroxylation, which leads to the formation of unstable intermediates that can generate DNA-reactive species.[1]
Studies using TK6 cells expressing single human CYP enzymes have identified that CYP2C19 and CYP2B6 are key enzymes in the metabolic activation of this compound, leading to its genotoxic effects.[9][10] CYP2A6 and CYP3A4 have also been implicated in the activation of other NDSRIs.[4][5]
Caption: Metabolic activation of this compound by CYP enzymes.
The experimental workflow for assessing the in vitro genotoxicity of this compound typically follows a tiered approach, starting with bacterial assays and progressing to mammalian cell assays.
Caption: In vitro genotoxicity testing workflow for this compound.
Conclusion
The available in vitro data consistently demonstrate that this compound is a genotoxic and mutagenic compound. It induces point mutations in bacteria and both gene mutations and chromosomal damage in human cell lines. The genotoxicity of this compound is dependent on metabolic activation, with CYP2C19 and CYP2B6 identified as key activating enzymes. These findings underscore the importance of controlling this compound impurities in pharmaceutical products to mitigate potential risks to human health. The use of metabolically competent cell systems, such as HepaRG cells, and optimized protocols like the Enhanced Ames Test, are crucial for the accurate assessment of the genotoxic hazard posed by NDSRIs.
References
- 1. Genotoxicity evaluation of ten nitrosamine drug substance-related impurities using 2D and 3D HepaRG cell models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Enhanced Metabolization Protocol for In Vitro Genotoxicity Assessment of N‐Nitrosamines in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. fda.gov [fda.gov]
- 4. Mutagenicity and genotoxicity evaluation of 15 nitrosamine drug substance-related impurities in human TK6 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mutagenicity and genotoxicity evaluation of 15 nitrosamine drug substance-related impurities in human TK6 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. This compound, Nitrosamine Compounds, Nitrosamine Impurities, Impurity Standards [chemicea.com]
- 8. This compound | CAS 150494-06-7 | LGC Standards [lgcstandards.com]
- 9. Nitrosamine impurities in medicines (presented at the ARCS Annual Conference 2024) - Events / Workshops / Webinars - Nitrosamines Exchange [nitrosamines.usp.org]
- 10. fda.gov [fda.gov]
- 11. toxys.com [toxys.com]
- 12. syncsci.com [syncsci.com]
- 13. Optimizing the detection of N-nitrosamine mutagenicity in the Ames test - PMC [pmc.ncbi.nlm.nih.gov]
Metabolic Pathways of N-Nitroso Fluoxetine in Liver Microsomes: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Nitroso fluoxetine is a nitrosamine impurity that can be formed from the secondary amine structure of fluoxetine, a widely prescribed selective serotonin reuptake inhibitor (SSRI). The presence of nitrosamine impurities in pharmaceutical products is a significant concern due to their potential genotoxic and carcinogenic properties. Understanding the metabolic fate of this compound is crucial for assessing its potential risks and for the development of strategies to mitigate its formation and impact. This technical guide provides a comprehensive overview of the known and putative metabolic pathways of this compound in liver microsomes, supported by experimental protocols and available data.
Recent research has indicated that this compound requires metabolic activation to exert its genotoxic effects. This bioactivation is primarily mediated by the cytochrome P450 (CYP) superfamily of enzymes present in liver microsomes. Specifically, CYP2C19 and CYP2B6 have been identified as the key enzymes involved in this process, with minor contributions from CYP2A6 and CYP3A4.
Putative Metabolic Pathways of this compound
While specific metabolites of this compound have not been definitively identified in the published literature, the metabolic activation of N-nitrosamines is a well-studied process. The primary pathway for the bioactivation of many nitrosamines is through CYP-mediated α-hydroxylation. This process involves the hydroxylation of the carbon atom adjacent to the nitroso group, leading to the formation of an unstable α-hydroxy-nitrosamine intermediate. This intermediate then spontaneously decomposes to form an aldehyde and a reactive diazonium ion, which is a potent alkylating agent capable of forming adducts with DNA and other macromolecules, leading to genotoxicity.
Based on this established mechanism, a putative metabolic pathway for this compound is proposed below.
Another potential, though less characterized, metabolic pathway for some nitrosamines is denitrosation, which involves the removal of the nitroso group. This is generally considered a detoxification pathway.
Quantitative Data
To date, there is a lack of publicly available quantitative data (e.g., Km, Vmax) specifically for the metabolism of this compound in liver microsomes. However, extensive research has been conducted on the metabolism of the parent drug, fluoxetine, which is metabolized by several of the same CYP enzymes implicated in the bioactivation of this compound. The following tables summarize the kinetic parameters for the N-demethylation of fluoxetine to its active metabolite, norfluoxetine, by various human CYP isoforms. This information provides a valuable context for understanding the enzymatic landscape in which this compound is metabolized.
Table 1: Michaelis-Menten Constants (Km) for Fluoxetine N-demethylation by Human CYP Isoforms
| CYP Isoform | R-Fluoxetine Km (µM) | S-Fluoxetine Km (µM) | Reference |
| CYP2D6 | 39 ± 5 | 30 ± 3 | [1] |
| CYP2C9 | - | - | [2] |
| CYP2C19 | 154 | 251 | [3] |
| CYP3A4 | - | - | [3] |
Table 2: Maximum Velocity (Vmax) for Fluoxetine N-demethylation by Human CYP Isoforms
| CYP Isoform | R-Fluoxetine Vmax (pmol/min/pmol CYP) | S-Fluoxetine Vmax (pmol/min/pmol CYP) | Reference |
| CYP2D6 | 34 ± 2 | 28.6 ± 1.2 | [1] |
| CYP2C19 | - | - | [4] |
Note: The table is populated with available data. Dashes indicate where specific values were not provided in the cited literature.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the study of this compound metabolism in liver microsomes.
In Vitro Incubation with Liver Microsomes
This protocol is designed to assess the metabolism of this compound in a liver microsomal system.
Materials:
-
Human liver microsomes (pooled)
-
This compound
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
-
Potassium phosphate buffer (pH 7.4)
-
Magnesium chloride (MgCl2)
-
Acetonitrile (ice-cold)
-
LC-MS/MS system
Procedure:
-
Prepare a master mix containing phosphate buffer, MgCl2, and liver microsomes.
-
Pre-incubate the master mix at 37°C for 5 minutes.
-
Add this compound to the pre-incubated master mix.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate the reaction mixture at 37°C with gentle shaking for a specified time course (e.g., 0, 15, 30, 60 minutes).
-
Terminate the reaction by adding an equal volume of ice-cold acetonitrile.
-
Centrifuge the samples to pellet the precipitated protein.
-
Transfer the supernatant to a new tube for LC-MS/MS analysis to identify and quantify the parent compound and any potential metabolites.
Recombinant CYP450 Enzyme Assays
This protocol is used to identify the specific CYP isoforms responsible for the metabolism of this compound.
Materials:
-
Recombinant human CYP enzymes (e.g., CYP2C19, CYP2B6, CYP2A6, CYP3A4) co-expressed with NADPH-cytochrome P450 reductase
-
This compound
-
NADPH regenerating system
-
Potassium phosphate buffer (pH 7.4)
-
Magnesium chloride (MgCl2)
-
Acetonitrile (ice-cold)
-
LC-MS/MS system
Procedure:
-
For each CYP isoform to be tested, prepare a separate incubation mixture containing buffer, MgCl2, and the specific recombinant enzyme.
-
Follow steps 2-8 as described in the "In Vitro Incubation with Liver Microsomes" protocol.
-
Compare the rate of this compound depletion and metabolite formation across the different CYP isoforms to determine the relative contribution of each enzyme.
Conclusion
The metabolism of this compound in liver microsomes is a critical area of study for assessing the safety of fluoxetine-containing drug products. Current evidence strongly suggests that this compound undergoes metabolic activation by cytochrome P450 enzymes, primarily CYP2C19 and CYP2B6, to form reactive intermediates that can lead to genotoxicity. The putative primary metabolic pathway is α-hydroxylation, a common bioactivation route for N-nitrosamines.
While specific metabolites and quantitative kinetic data for this compound are not yet available, the information presented in this guide provides a solid foundation for researchers, scientists, and drug development professionals. The provided experimental protocols offer a starting point for further in vitro investigations to fully elucidate the metabolic pathways, identify the resulting metabolites, and quantify the kinetics of these reactions. A thorough understanding of this compound metabolism is essential for conducting comprehensive risk assessments and ensuring the safety of pharmaceutical products. Further research is warranted to fill the existing data gaps and to develop a more complete picture of the metabolic fate of this important nitrosamine impurity.
References
- 1. Fast evaluation of enantioselective drug metabolism by electrophoretically mediated microanalysis: application to fluoxetine metabolism by CYP2D6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An Enhanced Metabolization Protocol for In Vitro Genotoxicity Assessment of N‐Nitrosamines in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assessing the Mechanism of Fluoxetine-Mediated CYP2D6 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of CYP2C19 Variants on Fluoxetine Metabolism in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Labyrinth of Nitrosamine Stability: A Technical Guide to N-Nitroso Fluoxetine
For Researchers, Scientists, and Drug Development Professionals
Abstract
The presence of N-nitrosamine impurities in pharmaceutical products is a significant concern for regulatory bodies and drug developers worldwide due to their potential carcinogenic properties. N-Nitroso fluoxetine, a nitrosamine derivative of the widely prescribed antidepressant fluoxetine, has emerged as a compound of interest. Understanding its chemical stability under various conditions is paramount for ensuring drug product safety and quality. This in-depth technical guide provides a comprehensive overview of the factors influencing the stability of this compound, with a particular focus on the impact of pH. While specific quantitative kinetic data for the degradation of this compound across a pH range is not extensively available in public literature, this guide furnishes a framework for conducting such stability studies, including detailed experimental protocols and data presentation templates.
Introduction to this compound
This compound is a nitrosamine impurity that can form from fluoxetine, a selective serotonin reuptake inhibitor (SSRI).[1] Its formation typically involves the reaction of the secondary amine group in the fluoxetine molecule with nitrosating agents.[1] The presence of heat, moisture, and acidic conditions can promote the formation of this impurity.[1] Regulatory agencies globally have stringent requirements for the control of nitrosamine impurities in drug substances and products, necessitating a thorough understanding of their stability profiles.
Factors Influencing the Chemical Stability of this compound
The stability of N-nitrosamines, including this compound, is influenced by several factors. The pH of the environment is a critical determinant of both the formation and degradation of these compounds.
The Critical Role of pH
The rate of formation and degradation of N-nitrosamines is highly dependent on the pH of the medium. Generally, the nitrosation of secondary amines is acid-catalyzed and occurs more rapidly under acidic conditions.[2] Conversely, the degradation of certain N-nitrosamines can also be influenced by pH, with both acidic and basic conditions potentially leading to hydrolysis or other degradation pathways. While a specific pH-rate profile for this compound is not publicly documented, the general behavior of nitrosamines suggests that its stability will be significantly different in acidic, neutral, and alkaline environments.
dot
Caption: Factors influencing the formation and stability of this compound.
Quantitative Data on this compound Stability
Template for pH-Dependent Degradation Kinetics of this compound
| pH | Temperature (°C) | Initial Concentration (µg/mL) | Rate Constant (k) | Half-life (t½) | Degradation Products Identified |
| 2.0 | 40 | ||||
| 4.0 | 40 | ||||
| 7.0 | 40 | ||||
| 9.0 | 40 | ||||
| 12.0 | 40 |
General Stability Characteristics of N-Nitrosamines
While specific data for this compound is lacking, general trends for the stability of N-nitrosamines under different conditions can be summarized as follows:
| Condition | General Effect on N-Nitrosamine Stability |
| Acidic pH | Can catalyze both formation and, in some cases, hydrolysis. Stability is highly compound-dependent. |
| Neutral pH | Generally, a region of higher stability for many N-nitrosamines compared to strongly acidic or basic conditions. |
| Alkaline pH | Can lead to base-catalyzed hydrolysis and degradation. |
| Elevated Temperature | Generally accelerates both formation and degradation reactions. |
| UV Light | Can induce photolytic degradation. |
Experimental Protocols for Stability Testing
To determine the chemical stability of this compound, a well-designed forced degradation study is essential. The following protocols are based on established analytical methodologies for N-nitrosamines.
Forced Degradation Study Protocol
Objective: To evaluate the stability of this compound under various stress conditions, including a range of pH values.
Materials:
-
This compound reference standard
-
Hydrochloric acid (HCl) solutions of varying normality (e.g., 0.1 N, 1 N) for acidic stress
-
Sodium hydroxide (NaOH) solutions of varying normality (e.g., 0.1 N, 1 N) for basic stress
-
Phosphate buffers for maintaining constant pH (e.g., pH 2, 4, 7, 9, 12)
-
Hydrogen peroxide (H₂O₂) for oxidative stress
-
High-purity water
-
Acetonitrile and Methanol (HPLC grade)
-
Formic acid
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 100 µg/mL).[3]
-
Stress Conditions:
-
Acidic Hydrolysis: Add a known volume of the stock solution to different pH buffers (e.g., pH 2 and 4) and HCl solutions.
-
Alkaline Hydrolysis: Add a known volume of the stock solution to different pH buffers (e.g., pH 9 and 12) and NaOH solutions.
-
Neutral Hydrolysis: Add a known volume of the stock solution to a neutral pH buffer (e.g., pH 7).
-
Oxidative Degradation: Add a known volume of the stock solution to a solution of hydrogen peroxide.
-
Thermal Degradation: Expose solutions at different pH values to elevated temperatures (e.g., 40°C, 60°C).
-
Photolytic Degradation: Expose solutions at different pH values to UV light.
-
-
Time Points: Withdraw aliquots from each stress condition at predetermined time intervals (e.g., 0, 2, 4, 8, 12, 24 hours).
-
Sample Preparation: Neutralize the acidic and basic samples before analysis. Dilute all samples to a suitable concentration for analysis.
-
Analysis: Analyze the samples using a validated stability-indicating analytical method, such as LC-MS/MS.
dot
Caption: Workflow for assessing the chemical stability of this compound.
Analytical Method: LC-MS/MS
A highly sensitive and specific Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method is recommended for the quantification of this compound and its degradation products.
Example LC-MS/MS Parameters:
-
Chromatographic Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol).
-
Ionization Source: Electrospray Ionization (ESI) in positive mode is typically employed.
-
Mass Spectrometry: Operated in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity. Specific precursor-to-product ion transitions for this compound should be optimized.
Conclusion
The chemical stability of this compound, particularly its pH-dependent degradation, is a critical aspect of ensuring the safety and quality of fluoxetine-containing drug products. While specific quantitative data on its degradation kinetics are currently limited in the public domain, this guide provides a robust framework for researchers and drug development professionals to conduct their own stability studies. By following the outlined experimental protocols and utilizing sensitive analytical techniques like LC-MS/MS, a comprehensive understanding of the stability profile of this compound can be achieved. This knowledge is essential for developing effective control strategies to minimize the presence of this potential impurity in pharmaceutical formulations. Further research to generate and publish a detailed pH-rate profile for this compound would be of great value to the pharmaceutical industry.
References
Nitrosamine Impurities in Selective Serotonin Reuptake Inhibitors (SSRIs): An In-depth Technical Review
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The discovery of nitrosamine impurities in various pharmaceutical products has prompted a rigorous evaluation of drug manufacturing processes and product stability. Nitrosamines are classified as probable human carcinogens, necessitating stringent control over their presence in final drug products. This technical guide provides a comprehensive review of nitrosamine impurities in the context of Selective Serotonin Reuptake Inhibitors (SSRIs), a widely prescribed class of antidepressants. It covers the identification of potential nitrosamine drug substance-related impurities (NDSRIs) for common SSRIs, detailed analytical methodologies for their detection and quantification, and an overview of their formation pathways and toxicological significance. This document is intended to serve as a resource for researchers, scientists, and drug development professionals engaged in ensuring the safety and quality of SSRI medications.
Introduction to Nitrosamine Impurities in Pharmaceuticals
Nitrosamine impurities have become a significant concern for the pharmaceutical industry and regulatory bodies worldwide.[1] These compounds are formed by the reaction of secondary or tertiary amines with nitrosating agents, such as nitrous acid.[2] Sources of these precursors can be found in raw materials, solvents, and even degradation of the active pharmaceutical ingredient (API) itself.[3] Due to their potential carcinogenic risk, regulatory agencies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established strict acceptable intake (AI) limits for various nitrosamines.
For many drug substances, a specific class of nitrosamines, known as Nitrosamine Drug Substance-Related Impurities (NDSRIs), are of particular concern. These impurities are structurally similar to the API and are typically unique to a specific drug product. Several SSRIs contain secondary or tertiary amine functional groups, making them susceptible to nitrosation and the formation of NDSRIs.
Potential Nitrosamine Impurities in Common SSRIs
A risk assessment of the chemical structures of common SSRIs reveals the potential for the formation of specific NDSRIs. The secondary amine moieties present in these molecules are the primary sites for nitrosation.
| SSRI | Potential Nitrosamine Impurity (NDSRI) | Abbreviation |
| Fluoxetine | N-Nitroso-fluoxetine | N-NO-Fluoxetine |
| Paroxetine | N-Nitroso-paroxetine | N-NO-Paroxetine |
| Citalopram | N-Nitroso-desmethylcitalopram | N-NO-Desmethylcitalopram |
| Escitalopram | N-Nitroso-escitalopram | N-NO-Escitalopram |
| Fluvoxamine | N-Nitroso-fluvoxamine | N-NO-Fluvoxamine |
The presence of N-nitroso-fluoxetine in some fluoxetine products has led to regulatory actions, including product recalls, highlighting the real-world relevance of this issue.[4][5][6] For the other SSRIs listed, the identification of their potential NDSRIs has led to the development of analytical reference standards to aid in their detection and control.
Formation Pathways of Nitrosamine Impurities in SSRIs
The primary pathway for the formation of NDSRIs in SSRIs involves the reaction of the secondary amine group within the drug molecule with a nitrosating agent.
Sources of nitrosating agents can include residual nitrites in excipients or from environmental contamination. The acidic conditions necessary for this reaction can be present during the manufacturing process or even within the drug product formulation itself.
Quantitative Data on Nitrosamine Impurities in SSRIs
| SSRI | Nitrosamine Impurity | Analytical Method | Limit of Quantification (LOQ) |
| Fluoxetine | N-Nitroso-fluoxetine | LC-MS/MS | 0.1 µg/g (equivalent to 0.1 ppm)[7] |
| Fluoxetine | N-Nitroso-fluoxetine | LC-MS/MS | 0.09 ppm relative to Maximum Daily Dose[8] |
| Paroxetine | N-Nitroso-paroxetine | LC-MS/MS | 0.03 µg/g (equivalent to 0.03 ppm)[9] |
| Citalopram | N-Nitroso-desmethylcitalopram | LC-MS/MS | Method developed, specific LOQ not stated in abstract[10] |
| Escitalopram | N-Nitroso-escitalopram | Not Specified | Reference standards available[11][12] |
| Fluvoxamine | N-Nitroso-fluvoxamine | Not Specified | Reference standards available[13] |
Experimental Protocols for Analysis
The analysis of nitrosamine impurities in SSRIs at trace levels requires highly sensitive and selective analytical techniques, with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) being the most common.
General Analytical Workflow
Detailed Protocol for N-Nitroso-fluoxetine in Fluoxetine Drug Substance
This protocol is based on a published LC-MS/MS method.[7]
-
Sample Preparation:
-
Accurately weigh approximately 0.1 g of the fluoxetine drug substance into a centrifuge tube.
-
Add 1 mL of an internal standard solution (N-nitroso-fluoxetine-d5 in methanol) and 9 mL of methanol.
-
Mix thoroughly, sonicate for 5 minutes, and then centrifuge at 3000 ×g for 5 minutes.
-
Filter the supernatant through a 0.22 µm membrane filter to obtain the sample solution.
-
-
LC-MS/MS Conditions:
-
Liquid Chromatography:
-
Column: Symmetry C18, 3.5 µm, 4.6 mm i.d. × 15 cm, or equivalent.
-
Column Temperature: 40°C.
-
Mobile Phase A: 10 mM ammonium formate in deionized water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution: A time-programmed gradient from a higher percentage of mobile phase A to a higher percentage of mobile phase B.
-
Flow Rate: 0.8 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry:
-
Ion Source: Electrospray Ionization (ESI) in positive mode.
-
Ion Source Temperature: 500°C.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
N-nitroso-fluoxetine: Precursor ion (m/z) 339 → Product ion (m/z) 177 (for quantification).
-
N-nitroso-fluoxetine-d5 (Internal Standard): Precursor ion (m/z) 344 → Product ion (m/z) 182.
-
-
-
-
Quantification:
-
A standard calibration curve is established by plotting the ratio of the peak area of N-nitroso-fluoxetine to that of the internal standard against the concentration of N-nitroso-fluoxetine. The concentration in the sample is then determined from this curve.
-
Detailed Protocol for N-Nitroso-paroxetine in Paroxetine Drug Substance
This protocol is based on a published LC-MS/MS method.[9]
-
Sample Preparation:
-
Accurately weigh approximately 0.1 g of the paroxetine drug substance into a centrifuge tube.
-
Add 1 mL of an internal standard solution (N-nitroso-paroxetine-d4 in methanol) and 9 mL of methanol.
-
Mix thoroughly, sonicate for 5 minutes, and centrifuge at 3000 ×g for 5 minutes.
-
Filter the supernatant through a 0.22 µm membrane filter to obtain the sample solution.
-
-
LC-MS/MS Conditions:
-
Liquid Chromatography:
-
Column: Symmetry C18, 3.5 µm, 4.6 mm i.d. × 15 cm, or equivalent.
-
Column Temperature: 40°C.
-
Mobile Phase A: 10 mM ammonium formate in deionized water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution: A time-programmed gradient is employed.
-
Flow Rate: 0.8 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry:
-
Ion Source: Electrospray Ionization (ESI) in positive mode.
-
Ion Source Temperature: 500°C.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
N-nitroso-paroxetine: Precursor ion (m/z) 359 → Product ion (m/z) 192 (for quantification).
-
N-nitroso-paroxetine-d4 (Internal Standard): Appropriate precursor and product ions for the deuterated standard.
-
-
-
-
Quantification:
-
A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte standards. The concentration of N-nitroso-paroxetine in the sample is determined using this curve.
-
Toxicological Significance and Signaling Pathways
The primary toxicological concern associated with nitrosamines is their potential to be genotoxic carcinogens.[1] The general mechanism of action involves metabolic activation by cytochrome P450 (CYP) enzymes, leading to the formation of highly reactive electrophilic species that can alkylate DNA. This DNA damage, if not properly repaired, can lead to mutations and potentially initiate carcinogenesis.
Recent studies have begun to investigate the genotoxicity of specific SSRI-related NDSRIs. For example, N-nitroso-fluoxetine has been shown to be genotoxic in an in vitro assay using S. typhimurium.[14][15] Further research has indicated that N-nitroso-fluoxetine and N-nitroso-sertraline can induce micronuclei formation in human TK6 cells after metabolic activation.[16] Interestingly, one study found that N-nitrosoparoxetine was not mutagenic in a bacterial reverse mutation assay, suggesting that the piperidine ring in this specific NDSRI may be resistant to the α-carbon oxidation required for activation.[17]
The genotoxicity of nitrosamines can trigger various cellular signaling pathways in response to DNA damage.
This can include the activation of tumor suppressor proteins like p53, leading to cell cycle arrest to allow for DNA repair, or the induction of apoptosis (programmed cell death) if the damage is too extensive.[18] If the DNA damage is not repaired correctly, it can lead to permanent mutations, which is a key step in the initiation of cancer.
Conclusion and Future Perspectives
The presence of nitrosamine impurities, particularly NDSRIs, in SSRIs is a critical issue that requires ongoing vigilance from pharmaceutical manufacturers and regulatory bodies. This technical guide has summarized the potential NDSRIs for common SSRIs, provided detailed analytical protocols for their detection, and discussed their formation and toxicological significance.
For drug development professionals, a thorough risk assessment of manufacturing processes is essential to identify and mitigate the potential for nitrosamine formation. This includes careful selection and testing of raw materials and excipients, as well as optimization of reaction conditions.
For researchers and scientists, further investigation is needed to:
-
Quantify the levels of these NDSRIs in a wider range of commercial SSRI products.
-
Elucidate the specific downstream signaling pathways involved in the cellular response to DNA damage induced by these impurities.
-
Develop a more comprehensive understanding of the structure-activity relationships for the genotoxicity of different NDSRIs.
By continuing to build upon the knowledge base outlined in this guide, the pharmaceutical industry can work towards ensuring the continued safety and efficacy of these important medicines.
References
- 1. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 2. Journal «MEDICINA» | Nitrosamine impurities in drugs: pathways of formation and mechanisms of toxic action [fsmj.ru]
- 3. Nitrosamine Contamination in Pharmaceuticals: A Comprehensive Review on Nitrosation Pathways, Potential Root Cause, Detection, Risk Assessment, and Mitigation Strategies – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 4. Regulator orders Kukje Pharma to recall fluoxetine hydrochloride products < Policy < Article - KBR [koreabiomed.com]
- 5. hmpgloballearningnetwork.com [hmpgloballearningnetwork.com]
- 6. drugoffice.gov.hk [drugoffice.gov.hk]
- 7. fda.gov.tw [fda.gov.tw]
- 8. edqm.eu [edqm.eu]
- 9. fda.gov.tw [fda.gov.tw]
- 10. N-Nitroso Desmethyl Citalopram, Nitrosamine Compounds, Nitrosamine Impurities, Impurity Standards [chemicea.com]
- 11. veeprho.com [veeprho.com]
- 12. synthinkchemicals.com [synthinkchemicals.com]
- 13. veeprho.com [veeprho.com]
- 14. N-Nitroso Fluoxetine | TargetMol [targetmol.com]
- 15. caymanchem.com [caymanchem.com]
- 16. Mutagenicity and genotoxicity evaluation of 15 nitrosamine drug substance-related impurities in human TK6 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Studies addressing potential bioactivation and genotoxicity liabilities of the N-nitroso derivative of the antidepressant paroxetine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. medsci.org [medsci.org]
N-Nitroso Fluoxetine: A Technical Guide to Regulatory Limits and Analytical Methodologies
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Nitroso fluoxetine is a nitrosamine impurity that can form in drug products containing fluoxetine, a widely prescribed selective serotonin reuptake inhibitor (SSRI).[1][2] Nitrosamines are classified as a "cohort of concern" due to their potential carcinogenic properties based on animal studies.[3][4] Consequently, regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established stringent guidelines to control the presence of these impurities in pharmaceutical products to ensure patient safety.[5][6] This technical guide provides an in-depth overview of the regulatory limits, toxicological profile, and analytical methodologies for this compound.
Regulatory Landscape and Acceptable Intake Limits
Both the FDA and EMA have implemented comprehensive frameworks for the control of nitrosamine impurities in human medicines.[5][6][7] These frameworks require marketing authorization holders to conduct risk assessments to evaluate the potential for nitrosamine formation in their products and, if a risk is identified, to perform confirmatory testing using appropriately validated and sensitive methods.[7][8][9] The primary goal is to mitigate and control the presence of these impurities at or below an acceptable intake (AI) limit, which is a level that poses a negligible lifetime cancer risk.[8]
Quantitative Data: Regulatory Limits for this compound
The acceptable intake limits for this compound have been established by regulatory bodies based on toxicological data and risk assessment models. The FDA has published a recommended AI limit for this compound, which is based on a read-across analysis from a surrogate compound, 4-(methylnitrosoamino)-1-(3-pyridinyl)-1-butanone (NNK).[10][11][12][13]
| Regulatory Agency | Impurity | Acceptable Intake (AI) Limit (ng/day) | Basis for Limit |
| FDA | This compound | 100 | Read-across from surrogate (NNK)[10][11][13] |
| EMA | This compound | 100 | N/A (EMA has listed specific AI limits for some NDSRIs)[14] |
Note: Regulatory guidance is continually evolving. It is crucial to consult the latest updates from the FDA and EMA websites.[10][14][15][16]
Formation, Mitigation, and Toxicological Profile
Formation Pathway
This compound is a type of nitrosamine drug substance-related impurity (NDSRI), meaning it is structurally similar to the active pharmaceutical ingredient (API).[5][15][17] It forms from the reaction of the secondary amine functional group in the fluoxetine molecule with nitrosating agents.[1] These nitrosating agents can originate from nitrites present as excipients or contaminants in the manufacturing process, particularly under acidic conditions.[1][5]
Caption: Formation of this compound from its precursors.
Mitigation Strategies
Manufacturers are required to implement strategies to prevent or reduce the formation of nitrosamine impurities.[7][8] Key mitigation approaches include:
-
Process Optimization: Modifying manufacturing processes to avoid conditions that favor nitrosamine formation, such as adjusting pH to neutral or basic levels.[8][15]
-
Raw Material Control: Thoroughly auditing and testing raw materials, including solvents and catalysts, for the presence of nitrites and other nitrosating agents.[8]
-
Formulation Design: Incorporating antioxidants like ascorbic acid or alpha-tocopherol, which can inhibit the nitrosation reaction.[15]
-
Packaging and Storage: Assessing packaging materials for potential leachables and controlling storage conditions to minimize degradation that could lead to impurity formation.[8]
Toxicological Profile and Mechanism of Action
This compound has been evaluated for its mutagenic and genotoxic potential. Studies have shown that it is mutagenic in the Enhanced Ames Test (EAT) and induces concentration-dependent increases in micronuclei in human TK6 cells following metabolic activation.[17][18][19][20] It has also been found to be genotoxic to S. typhimurium at concentrations ranging from 0.06 to 0.12 mg/ml.[21] The genotoxicity of many nitrosamines is mediated by metabolic activation, primarily by cytochrome P450 (CYP) enzymes, into unstable α-hydroxy nitrosamines. These intermediates can then form highly reactive diazonium ions that alkylate DNA, leading to mutations and potentially cancer.[17][22] For this compound, CYP2C19 and CYP2B6 have been identified as key activating enzymes.[17][19]
Caption: General toxicological mechanism of N-nitrosamines.
Experimental Protocols: Analytical Methodologies
The detection and quantification of this compound at trace levels require highly sensitive and specific analytical methods. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most commonly employed technique.[1][23][24]
Detailed LC-MS/MS Protocol for this compound
The following protocol is a composite of methodologies described in the literature for the analysis of this compound in drug substances and products.[23][25]
1. Sample Preparation
-
Accurately weigh approximately 100 mg of the fluoxetine sample into a centrifuge tube.
-
Add 1 mL of an internal standard solution (e.g., this compound-d3 at 10 ng/mL in methanol) and 9 mL of methanol.
-
Sonicate the mixture for 5 minutes to ensure complete dissolution and extraction.
-
Centrifuge at 3000 x g for 5 minutes.
-
Filter the supernatant through a 0.22 µm membrane filter into an HPLC vial for analysis.
2. Standard Solution Preparation
-
Prepare a stock solution of this compound reference standard in methanol (e.g., 100 µg/mL).
-
Perform serial dilutions with methanol to create a series of standard solutions ranging from 1 to 40 ng/mL, each containing the internal standard at a constant concentration (e.g., 1 ng/mL).
3. LC-MS/MS Instrumental Conditions
| Parameter | Condition |
| Liquid Chromatography | |
| Column | C18 stationary phase (e.g., Symmetry C18, 3.5 µm, 4.6 mm i.d. × 15 cm)[23] |
| Column Temperature | 40°C[23] |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Methanol |
| Flow Rate | 0.5 mL/min |
| Injection Volume | 5 µL[23] |
| Gradient Elution | A typical gradient might start at 95% A, ramp to 5% A over 8 minutes, hold for 2 minutes, and then return to initial conditions. |
| Mass Spectrometry | |
| Ion Source | Electrospray Ionization (ESI), positive mode[23] |
| Ion Spray Voltage | 5.5 kV[23] |
| Source Temperature | 500°C[23] |
| Detection Mode | Multiple Reaction Monitoring (MRM)[23] |
| MRM Transitions | |
| This compound | Precursor Ion (m/z): 339 -> Product Ions (m/z): 177 (quantitative), 117 (qualitative)[23] |
| Internal Standard | (e.g., this compound-d3) m/z 342 -> 180 |
| Collision Energy | Optimized for the specific instrument, typically around 20-30 eV[23] |
Note: These parameters should be optimized for the specific instrument being used.[23] The limit of quantification (LOQ) for such methods is typically in the range of 0.03 to 0.1 ppm relative to the maximum daily dose (MDD).[23][25]
Experimental Workflow Visualization
Caption: Workflow for the analysis of this compound.
Conclusion
The control of this compound is a critical aspect of ensuring the quality and safety of fluoxetine-containing medicines. Regulatory agencies have established clear, albeit evolving, guidelines and acceptable intake limits to manage the potential risks associated with this impurity. A thorough understanding of the formation pathways, toxicological profile, and appropriate mitigation strategies is essential for pharmaceutical manufacturers. Furthermore, the implementation of robust, validated, and highly sensitive analytical methods, such as LC-MS/MS, is imperative for the accurate monitoring and control of this compound, ultimately safeguarding public health. Continuous monitoring of regulatory updates and scientific literature is crucial for maintaining compliance and ensuring patient safety.
References
- 1. This compound, Nitrosamine Compounds, Nitrosamine Impurities, Impurity Standards [chemicea.com]
- 2. This compound | Manasa Life Sciences [manasalifesciences.com]
- 3. mdpi.com [mdpi.com]
- 4. N-Nitrosamines: 15 Listings - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. fda.gov [fda.gov]
- 6. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 7. Nitrosamine impurities: guidance for marketing authorisation holders | European Medicines Agency (EMA) [ema.europa.eu]
- 8. FDA Issues Revised Guidance on the Control of Nitrosamine Impurities in Human Drugs [khlaw.com]
- 9. insider.thefdagroup.com [insider.thefdagroup.com]
- 10. CDER Nitrosamine Impurity Acceptable Intake Limits | FDA [fda.gov]
- 11. firstwordpharma.com [firstwordpharma.com]
- 12. Updated FDA list of published limits - Limits of Nitrosamines - Nitrosamines Exchange [nitrosamines.usp.org]
- 13. Regulatory Affairs Compliance and Product Registration [patternofusa.com]
- 14. merieuxnutrisciences.com [merieuxnutrisciences.com]
- 15. starodub.nl [starodub.nl]
- 16. cdn.caymanchem.com [cdn.caymanchem.com]
- 17. Mutagenicity and genotoxicity evaluation of 15 nitrosamine drug substance-related impurities in human TK6 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. fda.gov [fda.gov]
- 20. Nitrosamine impurities in medicines (presented at the ARCS Annual Conference 2024) - Events / Workshops / Webinars - Nitrosamines Exchange [nitrosamines.usp.org]
- 21. caymanchem.com [caymanchem.com]
- 22. EMA Guidelines: Understanding Nitrosourea Acceptable Intake Limits Via Read-across [lhasalimited.org]
- 23. fda.gov.tw [fda.gov.tw]
- 24. LC-MS/MS analytical procedure for the determination of N-nitroso-fluoxetine in fluoxetine tablets - European Directorate for the Quality of Medicines & HealthCare [edqm.eu]
- 25. edqm.eu [edqm.eu]
Methodological & Application
Application Note: Quantification of N-Nitroso Fluoxetine in Tablets by LC-MS/MS
Introduction
N-nitroso fluoxetine is a potential genotoxic impurity that can form in pharmaceutical products containing fluoxetine, a widely used antidepressant. Due to the carcinogenic potential of nitrosamine impurities, regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established strict limits for their presence in drug products.[1][2][3] This application note details a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of this compound in fluoxetine tablets. The method is suitable for routine quality control and regulatory submissions.
Analytical Method
The determination of this compound is performed using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), which offers high sensitivity and selectivity.
Chromatographic Conditions
The separation of this compound from the fluoxetine active pharmaceutical ingredient (API) and other matrix components is critical for accurate quantification.
Table 1: Chromatographic Conditions
| Parameter | Value |
| Column | Symmetry C18, 3.5 µm, 4.6 mm i.d. × 15 cm (or equivalent)[4] |
| Column Temperature | 40°C[4] |
| Mobile Phase A | 0.63 g/L Ammonium formate in deionized water[4] |
| Mobile Phase B | Acetonitrile[4] |
| Flow Rate | 0.8 mL/min[4] |
| Injection Volume | 5 µL[4] |
| Gradient Program | See Table 2 |
Table 2: Gradient Elution Program [4]
| Time (min) | Mobile Phase A (%) | Mobile Phase B (%) |
| 0.0 → 2.0 | 35 | 65 |
| 2.0 → 7.0 | 35 → 5 | 65 → 95 |
| 7.0 → 9.0 | 5 | 95 |
| 9.0 → 9.1 | 5 → 35 | 95 → 65 |
| 9.1 → 12.0 | 35 | 65 |
Mass Spectrometry Conditions
Detection is performed using a tandem mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode. Multiple Reaction Monitoring (MRM) is used for quantification.
Table 3: Mass Spectrometry Conditions [4]
| Parameter | Value |
| Ionization Mode | ESI+ |
| Ion Spray Voltage | 5.5 kV |
| Ion Source Temperature | 500°C |
| Nebulizer Gas (Gas 1) | 50 psi |
| Heated Gas (Gas 2) | 60 psi |
| Curtain Gas | 35 psi |
| Collision Gas | High |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
Table 4: MRM Transitions for this compound and Internal Standard [4]
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Declustering Potential (V) | Collision Energy (eV) | Note |
| This compound | 339 | 177 | 60 | 14 | Quantitative Ion Pair |
| This compound | 339 | 117 | 60 | 26 | Qualitative Ion Pair |
| This compound-d5 (I.S.) | 344 | 182 | 80 | 13 | Internal Standard |
Experimental Protocols
Standard Preparation
-
Internal Standard Stock Solution: Accurately weigh approximately 2.5 mg of this compound-d5 internal reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with methanol. Store refrigerated.
-
Internal Standard Working Solution: Dilute the internal standard stock solution with methanol to a final concentration of 10 ng/mL.[4]
-
Standard Stock Solution: Accurately weigh approximately 5 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with methanol. Store refrigerated.[4]
-
Calibration Curve Standards: Prepare a series of calibration standards by diluting the standard stock solution with methanol to concentrations ranging from 1 to 40 ng/mL. Each standard should also contain the internal standard at a concentration of 1 ng/mL.[4]
Sample Preparation
-
Homogenization: Crush a sufficient number of fluoxetine tablets to obtain a fine, homogeneous powder.
-
Extraction: Accurately weigh approximately 0.1 g of the homogenized tablet powder into a centrifuge tube.[4]
-
Internal Standard Addition: Add 1 mL of the internal standard working solution (10 ng/mL) and 9 mL of methanol to the centrifuge tube.[4]
-
Sonication and Centrifugation: Vortex the mixture, sonicate for 5 minutes, and then centrifuge at 3000 ×g for 5 minutes.[4]
-
Filtration: Filter the supernatant through a 0.22 µm PVDF membrane filter into an HPLC vial. The filtrate is the sample solution ready for injection.[4]
Method Validation Data
A summary of the method validation parameters is provided below. The method demonstrates excellent sensitivity, linearity, accuracy, and precision.
Table 5: Method Validation Summary
| Parameter | Result |
| Limit of Quantification (LOQ) | 0.1 µg/g[4] |
| Limit of Detection (LOD) | 0.03 ppm/MDD[5] |
| Linearity (Range) | 1 - 40 ng/mL[4] |
| Correlation Coefficient (r²) | > 0.99 |
| Accuracy (% Recovery) | Within 85 - 115% |
| Precision (% RSD) | < 15% |
| Specificity | No interference observed from fluoxetine or tablet matrix.[5] |
Experimental Workflow and Data Analysis
The overall workflow for the analysis of this compound in tablets is depicted below.
Caption: Analytical Workflow for this compound Quantification.
The quantification of this compound in the sample is performed by constructing a calibration curve. The peak area ratio of the analyte to the internal standard is plotted against the concentration of the calibration standards. The concentration of this compound in the sample solution is then determined from this curve.
The final amount of this compound in the sample is calculated using the following formula:
Amount (µg/g) = (C × V) / M
Where:
-
C = Concentration of this compound in the sample solution from the calibration curve (ng/mL)
-
V = Final volume of the sample preparation (mL)
-
M = Weight of the sample (g)
Conclusion
The LC-MS/MS method described provides a reliable and robust approach for the quantification of this compound in fluoxetine tablets. The method is highly sensitive, meeting the stringent regulatory requirements for the control of nitrosamine impurities in pharmaceutical products. The detailed protocol and validation data presented in this application note can be readily implemented in quality control laboratories for routine analysis.
References
Application Note: High-Resolution Mass Spectrometry for the Identification of N-Nitroso Fluoxetine
Abstract
This application note details a robust and sensitive method for the identification and quantification of the N-Nitroso fluoxetine impurity in fluoxetine drug substances and products using Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS). N-nitrosamine impurities are classified as probable human carcinogens, necessitating highly accurate and sensitive analytical methods for their detection at trace levels.[1] This method utilizes the high resolving power and mass accuracy of Orbitrap-based mass spectrometry to ensure confident identification and quantification of this compound, minimizing the risk of false positives from complex sample matrices.[2][3] The protocols provided herein are intended for researchers, scientists, and drug development professionals involved in the quality control and safety assessment of pharmaceuticals.
Introduction
Fluoxetine is a widely prescribed selective serotonin reuptake inhibitor (SSRI).[4] During its synthesis, storage, or formulation, there is a potential for the formation of N-nitrosamine impurities, such as this compound.[4] Regulatory agencies worldwide have set stringent limits for the presence of such impurities in pharmaceutical products due to their potential health risks.[5]
High-resolution mass spectrometry (HRMS) offers significant advantages over traditional tandem mass spectrometry (MS/MS) for this application. Its ability to provide high mass accuracy and resolution allows for the unequivocal identification of compounds based on their exact mass, reducing interferences from matrix components.[1][3] This is particularly critical when dealing with trace-level impurities in high-concentration active pharmaceutical ingredient (API) samples. This application note provides a comprehensive workflow, from sample preparation to data analysis, for the confident identification of this compound.
Experimental Protocols
Sample Preparation
The following protocol is a general guideline for the extraction of this compound from fluoxetine drug substance and tablets. Method validation for each specific matrix is recommended.
For Fluoxetine Drug Substance:
-
Accurately weigh approximately 100 mg of the fluoxetine drug substance into a 15 mL centrifuge tube.[6]
-
Add 9 mL of methanol and 1 mL of an internal standard solution (e.g., this compound-d5 at 10 ng/mL in methanol).[6]
-
Vortex the mixture to dissolve the substance.
-
Sonicate the solution for 5 minutes.[6]
-
Centrifuge the sample at 3000 x g for 5 minutes.[6]
-
Filter the supernatant through a 0.22 µm PVDF syringe filter into an HPLC vial for LC-HRMS analysis.[6]
For Fluoxetine Tablets:
-
Weigh and grind a sufficient number of tablets to obtain a fine, homogeneous powder.
-
Accurately weigh a portion of the powdered tablets equivalent to 50 mg of fluoxetine into a 15 mL centrifuge tube.[7]
-
Add 9.95 mL of a mixture of acetonitrile and water (80:20 v/v) and 50 µL of a surrogate standard if necessary.[7]
-
Vortex the mixture thoroughly.
-
Sonicate for 10 minutes in an ultrasonic bath.[7]
-
Filter the solution through a 0.22 µm PVDF syringe filter into an HPLC vial.[7]
Liquid Chromatography
| Parameter | Setting |
| Column | C18 Reversed-Phase, 3.5 µm, 4.6 mm i.d. x 150 mm |
| Mobile Phase A | 10 mM Ammonium formate in water |
| Mobile Phase B | Acetonitrile |
| Gradient | Time (min) |
| 0.0 | |
| 2.0 | |
| 7.0 | |
| 9.0 | |
| 9.1 | |
| 12.0 | |
| Flow Rate | 0.8 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Table 1: Liquid Chromatography Parameters. These parameters are based on established methods for this compound analysis and may be optimized for specific instrumentation.[6]
High-Resolution Mass Spectrometry
| Parameter | Setting |
| Instrument | Orbitrap-based Mass Spectrometer (e.g., Q Exactive™ Series) |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Scan Mode | Full MS / dd-MS2 (data-dependent MS2) |
| Resolution | ≥ 60,000 |
| AGC Target | 1e6 |
| Maximum IT | 100 ms |
| Spray Voltage | 3.5 kV |
| Sheath Gas | 40 (arbitrary units) |
| Auxiliary Gas | 10 (arbitrary units) |
| Capillary Temperature | 320°C |
| Collision Energy (for dd-MS2) | Stepped HCD (e.g., 15, 30, 45 eV) |
Table 2: High-Resolution Mass Spectrometry Parameters. These are typical starting parameters for nitrosamine analysis on an Orbitrap instrument and should be optimized for sensitivity and fragmentation.[2]
Data Presentation
Quantitative Data Summary
| Analyte | Precursor Ion (m/z) | Theoretical Exact Mass | Key Fragment Ions (m/z) | Limit of Quantification (LOQ) |
| This compound | 339.1264 | 338.1189 | 177.0682, 117.0570 | ~0.1 µg/g |
| This compound-d5 (Internal Standard) | 344.1578 | 343.1503 | 182.0996 | N/A |
Table 3: Quantitative Data for this compound Analysis. The precursor ion corresponds to [M+H]+. Fragment ions are based on common fragmentation pathways of nitrosamines. The LOQ is based on published LC-MS/MS methods and should be validated for the specific HRMS method.[1][6]
Visualizations
Discussion
The presented LC-HRMS method provides a highly selective and sensitive approach for the identification and quantification of this compound. The high resolving power of the Orbitrap mass analyzer is crucial for separating the analyte of interest from potential isobaric interferences, which is a common challenge in pharmaceutical analysis.[3] Accurate mass measurement of both the precursor ion and its fragment ions provides a high degree of confidence in the identification of this compound.
The fragmentation of this compound is expected to follow characteristic pathways for nitrosamines, including the loss of the nitroso group and cleavage at other labile bonds in the molecule.[8][9] The proposed fragments in Table 3 and Figure 2 are based on these principles and should be confirmed using a certified reference standard.
Method validation in accordance with ICH Q2(R1) guidelines is essential to demonstrate that the analytical procedure is suitable for its intended purpose. This includes demonstrating specificity, linearity, range, accuracy, precision, and establishing the limits of detection and quantification.
Conclusion
This application note outlines a comprehensive LC-HRMS method for the analysis of this compound. The combination of chromatographic separation with high-resolution mass spectrometry provides the necessary sensitivity and selectivity for the reliable identification and quantification of this potential genotoxic impurity in fluoxetine drug substances and products. Adherence to these protocols will support robust quality control and ensure patient safety.
References
- 1. fda.gov [fda.gov]
- 2. benchchem.com [benchchem.com]
- 3. Advantage of Orbitrap Technology for NDSRI Quantitation: An N-Nitroso Duloxetine Case Study - AnalyteGuru [thermofisher.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Development and Validation of four Nitrosamine Impurities Determination Method in Medicines of Valsartan, Losartan, and Irbesartan with HPLC-MS/MS (APCI) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. fda.gov.tw [fda.gov.tw]
- 7. edqm.eu [edqm.eu]
- 8. researchgate.net [researchgate.net]
- 9. Mass spectrometry based fragmentation patterns of nitrosamine compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for N-Nitroso Fluoxetine Analysis in Drug Products
For Researchers, Scientists, and Drug Development Professionals
Introduction
The presence of nitrosamine impurities in pharmaceutical products is a significant concern for regulatory bodies and manufacturers due to their potential carcinogenic properties. N-Nitroso fluoxetine, a nitrosamine impurity associated with the antidepressant drug fluoxetine, requires sensitive and robust analytical methods for its detection and quantification at trace levels in drug products. This document provides detailed application notes and protocols for two common sample preparation techniques for the analysis of this compound by Liquid Chromatography-Mass Spectrometry (LC-MS).
The choice of sample preparation method is critical for accurate and reliable quantification, aiming to minimize matrix effects and achieve the required sensitivity. Here, we present a straightforward Direct Extraction method and a more comprehensive Solid-Phase Extraction (SPE) clean-up method. These protocols are designed to be adaptable to various fluoxetine drug product matrices, such as tablets and capsules.
Analytical Overview
The primary analytical technique for the determination of this compound is Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS). This technique offers the high sensitivity and selectivity required to detect and quantify this impurity at the low levels stipulated by regulatory agencies. The methods described below are compatible with LC-MS/MS analysis.
Experimental Protocols
Two distinct sample preparation protocols are detailed below. Protocol 1 describes a direct extraction method, which is rapid and suitable for simpler matrices. Protocol 2 outlines a Solid-Phase Extraction (SPE) method, which provides a more thorough clean-up and is recommended for complex matrices or when lower detection limits are required.
Protocol 1: Direct Extraction Method
This method involves the direct extraction of this compound from the drug product matrix using an organic solvent, followed by filtration before injection into the LC-MS/MS system.
Materials:
-
This compound reference standard
-
This compound-d5 (or other suitable isotopic internal standard)
-
Methanol (HPLC grade or higher)
-
Acetonitrile (HPLC grade or higher)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Centrifuge tubes (e.g., 15 mL or 50 mL polypropylene)
-
Volumetric flasks
-
Pipettes
-
Vortex mixer
-
Ultrasonicator
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PVDF)
-
HPLC vials
Procedure:
-
Standard Preparation:
-
Prepare a stock solution of this compound in methanol (e.g., 100 µg/mL).[1]
-
Prepare a stock solution of the internal standard (IS), this compound-d5, in methanol (e.g., 100 µg/mL).
-
From these stock solutions, prepare working standard solutions and calibration standards by serial dilution in a suitable solvent (e.g., methanol or acetonitrile/water mixture) to cover the desired concentration range (e.g., 0.05 to 10 ng/mL).[1] Fortify each calibration standard with the internal standard at a constant concentration.
-
-
Sample Preparation:
-
Accurately weigh a portion of the homogenized ground tablets or capsule contents equivalent to a specific amount of fluoxetine (e.g., 50 mg of the blend).[1]
-
Transfer the weighed portion to a centrifuge tube.
-
Add a specific volume of the internal standard solution.
-
Add a defined volume of extraction solvent (e.g., 10 mL of a mixture of acetonitrile and water, 80:20 v/v).[1]
-
Vortex the tube for 1-2 minutes to ensure thorough mixing.
-
Sonicate the sample for 10-15 minutes to facilitate the extraction of the analyte.[1]
-
Centrifuge the sample at a sufficient speed and duration (e.g., 4000 rpm for 10 minutes) to pellet the excipients.
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
-
-
LC-MS/MS Analysis:
-
Inject the prepared sample and calibration standards into the LC-MS/MS system.
-
Quantify the amount of this compound in the sample using the calibration curve generated from the standards.
-
Protocol 2: Solid-Phase Extraction (SPE) Method
This protocol uses a solid-phase extraction step to remove excipients and other matrix components, thereby reducing ion suppression and improving the accuracy and precision of the analysis. A mixed-mode cation exchange SPE cartridge is often suitable for this application.
Materials:
-
All materials listed in Protocol 1
-
Solid-Phase Extraction (SPE) cartridges (e.g., Oasis MCX or equivalent mixed-mode cation exchange cartridges)
-
SPE vacuum manifold or positive pressure processor
-
Ammonium hydroxide solution
-
Methanol with 5% ammonium hydroxide (v/v)
Procedure:
-
Standard Preparation:
-
Prepare standards as described in Protocol 1.
-
-
Sample Preparation:
-
Accurately weigh a portion of the homogenized ground tablets or capsule contents.
-
Transfer to a suitable container and add a volume of a suitable diluent (e.g., 1% formic acid in water).
-
Vortex and sonicate to dissolve the sample as much as possible.
-
Add the internal standard.
-
Centrifuge the sample to pellet insoluble excipients.
-
-
Solid-Phase Extraction (SPE) Procedure:
-
Conditioning: Condition the SPE cartridge with methanol followed by water or a specific buffer as recommended by the manufacturer.
-
Loading: Load the supernatant from the sample preparation step onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a weak solvent (e.g., 0.1% formic acid in water followed by methanol) to remove interfering substances. The wash solvent should be chosen to retain the analyte of interest on the sorbent while eluting interfering compounds.
-
Elution: Elute the this compound and the internal standard from the cartridge using a suitable elution solvent (e.g., methanol containing 5% ammonium hydroxide).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume of the mobile phase or a suitable injection solvent.
-
Transfer the reconstituted sample to an HPLC vial for analysis.
-
-
LC-MS/MS Analysis:
-
Inject the prepared sample and calibration standards into the LC-MS/MS system.
-
Quantify the amount of this compound in the sample using the calibration curve.
-
Data Presentation
The following tables summarize the quantitative data typically obtained during the validation of analytical methods for this compound.
Table 1: Method Detection and Quantification Limits
| Parameter | Direct Extraction[1] | Solid-Phase Extraction (Representative) |
| Limit of Detection (LOD) | 0.03 ppm/MDD | ~0.01 ppm (estimated) |
| Limit of Quantitation (LOQ) | 0.09 ppm/MDD | ~0.03 ppm (estimated) |
Table 2: Linearity of the Analytical Methods
| Parameter | Direct Extraction | Solid-Phase Extraction (Representative) |
| Calibration Range | 0.05 - 8.0 ng/mL[1] | 0.05 - 10 ng/mL |
| Correlation Coefficient (r²) | > 0.99 | > 0.99 |
Table 3: Accuracy and Precision Data
| Method | Spiked Level | Recovery (%) | Precision (RSD %) |
| Direct Extraction | Low QC | Not Specified | Not Specified |
| Mid QC | Not Specified | Not Specified | |
| High QC | Not Specified | Not Specified | |
| Solid-Phase Extraction | Low QC | 90 - 110 | < 15 |
| Mid QC | 90 - 110 | < 15 | |
| High QC | 90 - 110 | < 15 |
Note: The data for the Solid-Phase Extraction method is representative of typical performance for nitrosamine analysis and may vary depending on the specific matrix and validation experiments.
Visualizations
The following diagrams illustrate the workflows for the sample preparation and analysis of this compound.
Caption: Workflow for Direct Extraction Method.
Caption: Workflow for Solid-Phase Extraction (SPE) Method.
References
Application Notes and Protocols for the Use of N-Nitroso fluoxetine-d5 as an Internal Standard
Introduction
N-Nitroso fluoxetine-d5 is a deuterated isotopologue of this compound, a potential impurity in fluoxetine drug substances. Due to its structural similarity and distinct mass difference from the non-labeled analyte, this compound-d5 is an ideal internal standard for quantitative analysis using mass spectrometry-based methods.[1] The use of a stable isotope-labeled internal standard is a robust technique in analytical chemistry that corrects for variations in sample preparation and instrument response, leading to improved accuracy and precision in quantification.[1] This document provides detailed application notes and protocols for the use of this compound-d5 as an internal standard in the determination of this compound in pharmaceutical samples.
These protocols are intended for researchers, scientists, and drug development professionals engaged in the quality control and safety assessment of fluoxetine and related pharmaceutical products. The methodologies described are based on established liquid chromatography-tandem mass spectrometry (LC-MS/MS) techniques.
Experimental Protocols
1. Quantification of this compound in Fluoxetine Drug Substance by LC-MS/MS
This protocol outlines a sensitive and specific method for the determination of this compound in fluoxetine drug substances using this compound-d5 as an internal standard.[2]
1.1. Materials and Reagents
-
This compound reference standard
-
This compound-d5 internal standard[2]
-
Methanol (HPLC grade)[2]
-
Acetonitrile (HPLC grade)[2]
-
Ammonium formate (reagent grade)[2]
-
Deionized water (resistivity ≥ 18 MΩ•cm at 25°C)[2]
-
Fluoxetine drug substance (sample for analysis)
1.2. Instrumentation
-
Liquid Chromatograph/Tandem Mass Spectrometer (LC-MS/MS) with an electrospray ionization (ESI) source[2]
-
Analytical column: Symmetry C18, 3.5 μm, 4.6 mm i.d. × 15 cm, or equivalent[2]
-
Ultrasonicator[2]
-
Vortex mixer[2]
-
Centrifuge (capable of ≥ 3000 ×g)[2]
1.3. Preparation of Solutions
-
Internal Standard Stock Solution: Accurately weigh approximately 2.5 mg of this compound-d5 and dissolve it in a 10 mL volumetric flask with methanol.[2] Store this solution in a refrigerator.
-
Internal Standard Working Solution (10 ng/mL): Dilute the internal standard stock solution with methanol to a final concentration of 10 ng/mL.[2]
-
Standard Stock Solution: Accurately weigh approximately 5 mg of this compound reference standard and dissolve it in a 10 mL volumetric flask with methanol.[2] Store this solution in a refrigerator.
-
Standard Working Solutions (1-40 ng/mL): Prepare a series of standard solutions by diluting the standard stock solution with methanol to concentrations ranging from 1 to 40 ng/mL. Each standard solution should also contain the internal standard at a concentration of 1 ng/mL.[2]
-
Mobile Phase A: Dissolve 0.63 g of ammonium formate in 1 L of deionized water and filter through a 0.22 μm membrane filter.[2]
-
Mobile Phase B: Acetonitrile.[2]
1.4. Sample Preparation
-
Accurately weigh approximately 0.1 g of the fluoxetine drug substance sample into a 15 mL centrifuge tube.[2]
-
Add 1 mL of the internal standard working solution (10 ng/mL) and 9 mL of methanol to the centrifuge tube.[2]
-
Vortex the mixture thoroughly.[2]
-
Sonicate the mixture for 5 minutes.[2]
-
Centrifuge the sample at 3000 ×g for 5 minutes.[2]
-
Filter the supernatant through a 0.22 μm PVDF membrane filter. The resulting filtrate is the sample solution for LC-MS/MS analysis.[2]
1.5. LC-MS/MS Operating Conditions
-
LC Conditions:
-
MS/MS Conditions:
1.6. Data Analysis and Quantification
-
Establish a standard calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard (this compound-d5) against the concentration of the standard solutions.[2]
-
Inject the sample solution into the LC-MS/MS system.
-
Calculate the concentration of this compound in the sample solution using the calibration curve.
-
The amount of this compound in the original sample can be calculated using the following formula:[2] Amount (μg/g) = (C × V) / M Where:
-
C = Concentration of this compound in the sample solution (ng/mL)
-
V = Final volume of the sample preparation (mL)
-
M = Weight of the sample (g)
-
Data Presentation
Table 1: LC-MS/MS Parameters for the Analysis of this compound
| Parameter | Value |
| LC Column | Symmetry C18, 3.5 μm, 4.6 mm i.d. × 15 cm[2] |
| Column Temperature | 40°C[2] |
| Mobile Phase A | 0.63 g/L Ammonium Formate in Water[2] |
| Mobile Phase B | Acetonitrile[2] |
| Injection Volume | 5 μL[2] |
| Ionization Mode | ESI Positive[2] |
| Detection Mode | MRM[2] |
Table 2: MRM Transitions and Optimized Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Declustering Potential (V) | Collision Energy (eV) |
| This compound (Quant) | 339 | 177 | 60 | 14 |
| This compound (Qual) | 339 | 117 | 60 | 26 |
| This compound-d5 (I.S.) | 344 | 182 | 80 | 13 |
Table 3: Method Performance Characteristics
| Parameter | Value | Reference |
| Limit of Quantification (LOQ) | 0.1 µg/g | [2] |
| Calibration Curve Range | 1 - 40 ng/mL | [2] |
Visualizations
Caption: Experimental workflow for the quantification of this compound.
Caption: Logic of quantification using an internal standard.
References
Application Note and Protocol for Monitoring N-Nitroso Fluoxetine Levels During Drug Stability Studies
Introduction
Fluoxetine is a widely prescribed selective serotonin reuptake inhibitor (SSRI) for treating various mental health conditions.[1] During the synthesis, storage, or handling of fluoxetine, there is a potential for the formation of N-Nitroso fluoxetine, a nitrosamine impurity.[1] Nitrosamines are classified as probable human carcinogens, and their presence in pharmaceutical products is a significant concern for regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[2][3][4] Consequently, stringent control and monitoring of nitrosamine impurities are mandated throughout the drug product lifecycle.[5][6]
This document provides a detailed protocol for the monitoring of this compound levels in fluoxetine drug products during stability studies. The protocol is designed to meet the rigorous standards set by international regulatory bodies and is intended for use by researchers, scientists, and drug development professionals. The methodology is based on a sensitive and specific Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.[7][8]
This compound can form when fluoxetine, a secondary amine, reacts with nitrosating agents (e.g., nitrites) under specific conditions such as heat, moisture, or an acidic environment.[1][3] Stability studies are therefore crucial to assess the potential for this impurity to form over the shelf-life of the drug product.
Regulatory Framework
The monitoring of nitrosamine impurities is guided by the International Council for Harmonisation (ICH) M7 guideline, which addresses the assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk.[2][9][10] Nitrosamines are considered a "cohort of concern" within this guideline.[5][9] Regulatory agencies like the FDA and EMA have issued specific guidance documents that outline the expectations for risk assessment, confirmatory testing, and control strategies for nitrosamine impurities in human drugs.[5][11][12] These guidelines emphasize a risk-based approach to identify and mitigate the sources of nitrosamine contamination.[13]
Experimental Protocol: LC-MS/MS Method for this compound
This protocol describes a validated LC-MS/MS method for the quantification of this compound in fluoxetine tablets.[7]
Materials and Reagents
-
Reference Standard: this compound (e.g., from Toronto Research Chemicals or Chemicea Pharmaceuticals)[1][7]
-
Internal Standard (IS): this compound-d5
-
Solvents:
-
Reagent: Formic acid (LC-MS Grade)[7]
-
Drug Product: Fluoxetine tablets
Equipment
-
Liquid Chromatograph: Shimadzu HPLC system or equivalent[7]
-
Mass Spectrometer: Sciex QTrap 5500 or a comparable tandem mass spectrometer[7]
-
LC Column: Waters XTerra MS C18, 3.5 µm, 3.0 x 100 mm[7]
-
Guard Column: Phenomenex C18, 4 x 2.0 mm
-
Analytical balance
-
Volumetric flasks
-
Pipettes
-
Centrifuge
-
Syringe filters (0.22 µm)
Preparation of Solutions
-
Standard Stock Solution (approx. 100 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 100 mL of methanol.[7] Store at 2-8 °C.[7]
-
Internal Standard Stock Solution: Prepare a stock solution of this compound-d5 in methanol.
-
Working Standard Solutions: Prepare a series of calibration standards by diluting the standard stock solution with a mixture of acetonitrile and water (e.g., 80/20 v/v) to achieve concentrations ranging from the limit of quantification (LOQ) to a suitable upper limit (e.g., 1-40 ng/mL).[14] Each standard should be spiked with the internal standard to a final concentration of 1 ng/mL.[14]
-
Sample Preparation:
-
Weigh and grind a representative number of fluoxetine tablets to obtain a homogenous powder.
-
Accurately weigh an amount of the powdered sample equivalent to approximately 50 mg of fluoxetine into a centrifuge tube.[7]
-
Add a known volume of the internal standard solution.
-
Add an appropriate volume of methanol to achieve a final concentration suitable for analysis.
-
Vortex the mixture thoroughly and sonicate for 5 minutes.[14]
-
Centrifuge the sample at a sufficient speed to pellet the excipients.[14]
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.[14]
-
LC-MS/MS Instrumental Conditions
Table 1: Liquid Chromatography Parameters
| Parameter | Condition |
| Column | Waters XTerra MS C18, 3.5 µm, 3.0 x 100 mm[7] |
| Guard Column | Phenomenex C18, 4 x 2.0 mm |
| Mobile Phase A | Water with 0.1% Formic Acid[7] |
| Mobile Phase B | Acetonitrile[7] |
| Gradient Program | Time (min) |
| Flow Rate | 0.8 mL/min[14] |
| Injection Volume | 5 µL[14] |
| Column Temperature | 40°C[14] |
Table 2: Mass Spectrometry Parameters
| Parameter | Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive[14] |
| Ion Spray Voltage | 5.5 kV[14] |
| Ion Source Temperature | 500°C[14] |
| Detection Mode | Multiple Reaction Monitoring (MRM)[14] |
| MRM Transitions | Analyte |
Data Analysis and Quantification
-
Construct a calibration curve by plotting the peak area ratio of this compound to the internal standard against the concentration of the working standard solutions.
-
Perform a linear regression analysis to determine the slope, intercept, and correlation coefficient (r²) of the calibration curve.
-
Quantify the amount of this compound in the samples by interpolating the peak area ratios from the calibration curve.
-
The limit of quantification (LOQ) for this method is reported to be approximately 0.09 ppm relative to the maximum daily dose (MDD).[7]
Stability Study Protocol
Study Design
-
Storage Conditions: Store fluoxetine drug product samples under long-term, intermediate, and accelerated stability conditions as per ICH Q1A(R2) guidelines.[15]
-
Long-term: 25°C ± 2°C / 60% RH ± 5% RH
-
Intermediate: 30°C ± 2°C / 65% RH ± 5% RH
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH
-
-
Time Points: Analyze samples at predetermined time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months for long-term studies).
-
Forced Degradation: Conduct forced degradation studies to understand the potential for this compound formation under stress conditions (e.g., heat, humidity, acid/base hydrolysis, oxidation).
Data Presentation
Summarize the quantitative results for this compound levels at each time point and storage condition in a clear tabular format.
Table 3: Example Stability Data for this compound (in ppm)
| Time Point (Months) | 25°C / 60% RH | 30°C / 65% RH | 40°C / 75% RH |
| 0 | < LOQ | < LOQ | < LOQ |
| 3 | < LOQ | < LOQ | 0.12 |
| 6 | < LOQ | 0.10 | 0.25 |
| 12 | 0.09 | 0.18 | 0.45 |
| 24 | 0.15 | 0.30 | - |
| 36 | 0.22 | - | - |
Visualizations
This compound Formation Pathway
Caption: Formation pathway of this compound.
Experimental Workflow for this compound Monitoring
Caption: Workflow for this compound analysis.
Conclusion
This application note provides a comprehensive protocol for monitoring this compound in fluoxetine drug products during stability studies. Adherence to this protocol will enable pharmaceutical manufacturers to ensure the safety and quality of their products, in compliance with global regulatory expectations for the control of nitrosamine impurities. The use of a validated, sensitive, and specific LC-MS/MS method is critical for the accurate quantification of this potential impurity at trace levels. Regular monitoring as part of a robust stability program is essential for patient safety.
References
- 1. This compound, Nitrosamine Compounds, Nitrosamine Impurities, Impurity Standards [chemicea.com]
- 2. ICH M7 for Nitrosamines: Steps for a Lifecycle Management - Zamann Pharma Support GmbH [zamann-pharma.com]
- 3. An update on latest regulatory guidelines and analytical methodologies for N-nitrosamine impurities in pharmaceutical products – 2024 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. resolvemass.ca [resolvemass.ca]
- 5. fda.gov [fda.gov]
- 6. ema.europa.eu [ema.europa.eu]
- 7. edqm.eu [edqm.eu]
- 8. LC-MS/MS analytical procedure for the determination of N-nitroso-fluoxetine in fluoxetine tablets - European Directorate for the Quality of Medicines & HealthCare [edqm.eu]
- 9. ICH announces forthcoming documents on nitrosamine impurities, RWD | RAPS [raps.org]
- 10. ICH M7 & Nitrosamines Impurities -Updates - Guidance, Documents, Resources - Nitrosamines Exchange [nitrosamines.usp.org]
- 11. FDA: Updated Guidance for Nitrosamines - ECA Academy [gmp-compliance.org]
- 12. Federal Register :: Control of Nitrosamine Impurities in Human Drugs; Guidance for Industry; Availability [federalregister.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. fda.gov.tw [fda.gov.tw]
- 15. Stability for Nitrosamine-Sensitive Products: Extra Controls Without Derailing Timelines – Pharma Stability [pharmastability.com]
Application Note: GC-MS for the Detection of Volatile Nitrosamines in Fluoxetine
Introduction
The presence of nitrosamine impurities in pharmaceutical products has become a significant concern for regulatory agencies and manufacturers worldwide.[1] Nitrosamines are classified as probable human carcinogens based on animal studies, meaning long-term exposure above certain levels may increase the risk of cancer.[2] Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have issued stringent guidelines requiring pharmaceutical manufacturers to evaluate and mitigate the risk of these impurities in their products.[3][4]
Fluoxetine, a widely prescribed antidepressant, has been identified as a drug product at risk for the formation of a specific nitrosamine impurity, N-nitroso-fluoxetine.[5][6] While N-nitroso-fluoxetine itself is a non-volatile, nitrosamine drug substance-related impurity (NDSRI) typically analyzed by LC-MS, the manufacturing process and raw materials can also introduce the risk of contamination with smaller, more volatile nitrosamines (e.g., NDMA, NDEA).[5][7]
This application note details the use of Gas Chromatography-Mass Spectrometry (GC-MS), a robust and reliable technique for the separation and detection of volatile nitrosamines, in the context of ensuring the quality and safety of fluoxetine active pharmaceutical ingredients (APIs) and finished drug products.[8][9]
Regulatory Framework
Both the EMA and FDA mandate a three-step approach for manufacturers to control nitrosamine impurities[5]:
-
Risk Evaluation: Conduct a comprehensive risk assessment to identify the potential for nitrosamine formation or contamination in APIs and finished products.[3][10]
-
Confirmatory Testing: If a risk is identified, perform confirmatory testing using sensitive and validated analytical methods to detect and quantify any nitrosamines present.[1][4]
-
Mitigation: Implement necessary changes to manufacturing processes or material sourcing to prevent or reduce nitrosamine impurities to acceptable levels and amend marketing authorizations accordingly.[3]
The acceptable intake (AI) limit for N-nitroso-fluoxetine has been set at 100 ng/day.[5][11] For other common volatile nitrosamines, specific AI limits have also been established by regulatory authorities.
Diagrams
Logical Workflow for Nitrosamine Impurity Control
Caption: Logical workflow for nitrosamine risk assessment and control.
Potential Formation Pathway of Nitrosamine Impurities
Caption: General chemical pathway for nitrosamine formation.
Quantitative Data Summary
The following table summarizes typical analytical performance data for GC-MS methods targeting volatile nitrosamines and established acceptable intake limits.
| Analyte | Common Abbreviation | Typical LOQ (ppb) | Acceptable Intake (AI) Limit (ng/day) |
| N-Nitrosodimethylamine | NDMA | 1 - 10 | 96 |
| N-Nitrosodiethylamine | NDEA | 1 - 10 | 26.5 |
| N-Nitroso-di-n-butylamine | NDBA | 1 - 10 | 26.5 |
| N-Nitrosopiperidine | NPIP | 1 - 10 | 26.5 |
| N-Nitrosopyrrolidine | NPYR | 1 - 10 | 100 |
| N-Nitroso-fluoxetine * | - | ~90 (0.09 ppm) | 100[5][11] |
*Note: N-Nitroso-fluoxetine is typically analyzed by LC-MS/MS due to its lower volatility. The LOQ value is from a validated LC-MS/MS method.[12] GC-MS methods are highly suitable for the more volatile nitrosamines listed.[8][13]
Experimental Protocol: GC-MS Analysis of Volatile Nitrosamines
This protocol provides a general procedure for the extraction and analysis of volatile nitrosamines from a solid dosage form like fluoxetine tablets. This method must be fully validated for the specific product matrix before use in a GMP environment.
1. Principle
The active pharmaceutical ingredient (API) or ground tablets are suspended in an alkaline solution and the nitrosamines are extracted into an organic solvent (dichloromethane). The extract is then concentrated and analyzed by Gas Chromatography coupled with Tandem Mass Spectrometry (GC-MS/MS) operating in Multiple Reaction Monitoring (MRM) mode for high sensitivity and selectivity.[14]
2. Materials and Reagents
-
Solvents: Dichloromethane (DCM), Methanol (MeOH) - HPLC or GC-grade.
-
Reagents: Sodium Hydroxide (NaOH), Anhydrous Sodium Sulfate.
-
Standards: Certified reference standards for target nitrosamines (e.g., NDMA, NDEA, etc.) and a suitable internal standard (ISTD), such as NDMA-d6.
-
Glassware: Volumetric flasks, centrifuge tubes, vials with PTFE-lined caps. Protect from light using amber glassware where possible, as nitrosamines can be light-sensitive.[7]
3. Standard Preparation
-
Stock Solutions (100 µg/mL): Prepare individual stock solutions of each nitrosamine and the ISTD in Methanol. Store at -20°C.
-
Intermediate Dilutions: Prepare a mixed working standard solution containing all target nitrosamines by diluting the stock solutions in Methanol.
-
Calibration Curve Standards (e.g., 1-100 ng/mL): Prepare a series of calibration standards by spiking the appropriate amount of the mixed working standard into the extraction solvent (DCM). Also, spike each calibration level with a constant concentration of the ISTD.
4. Sample Preparation
-
Homogenization: Weigh and grind a representative number of fluoxetine tablets (e.g., 10 tablets) to a fine, uniform powder.
-
Weighing: Accurately weigh a portion of the ground tablet powder equivalent to approximately 250 mg of fluoxetine API into a 15 mL centrifuge tube. For API analysis, weigh 250 mg directly.[14]
-
Alkalinization & Spiking: Add 10 mL of 0.1 M NaOH solution and the ISTD solution. Vortex briefly to mix.
-
Extraction: Add 2.0 mL of Dichloromethane (DCM) to the suspension. Vortex vigorously for 1 minute, then shake for at least 5 minutes.[14]
-
Phase Separation: Centrifuge the sample at 4000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Collection: Carefully transfer the lower organic (DCM) layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove residual water.
-
Analysis: Transfer the dried extract to an autosampler vial for GC-MS analysis.
5. GC-MS/MS Instrumental Parameters
| Parameter | Recommended Setting |
| Gas Chromatograph | Agilent 8890 GC or equivalent |
| Injector | Split/Splitless, run in Splitless mode |
| Inlet Temperature | 250°C |
| Injection Volume | 1 µL |
| Carrier Gas | Helium, constant flow ~1.2 mL/min |
| Column | e.g., Agilent DB-624 UI (30 m x 0.25 mm, 1.4 µm) or similar mid-polarity column |
| Oven Program | Initial: 40°C (hold 2 min), Ramp: 10°C/min to 240°C (hold 5 min) |
| Mass Spectrometer | Agilent 7010B GC/MS/MS or equivalent |
| Ion Source | Electron Ionization (EI) |
| Ion Source Temp. | 230°C |
| Quadrupole Temp. | 150°C |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
| Example MRM Transitions | Precursor Ion > Product Ion |
| NDMA | 74 > 42 |
| NDEA | 102 > 44 |
| NDMA-d6 (ISTD) | 80 > 48 |
Note: MRM transitions must be optimized for the specific instrument used.
6. Data Analysis and Reporting
-
Generate a calibration curve by plotting the peak area ratio (analyte/ISTD) against the concentration for each standard.
-
Use a linear regression to determine the equation of the line (R² should be >0.995).[8]
-
Quantify the amount of any nitrosamine detected in the sample using the calibration curve.
-
Calculate the final concentration in ppm (µg/g) or ng/mg relative to the API weight.
-
Compare the results against the established acceptable intake limits, factoring in the maximum daily dose of the drug product.
GC-MS Analysis Workflow
References
- 1. npra.gov.my [npra.gov.my]
- 2. Nitrosamine impurities | European Medicines Agency (EMA) [ema.europa.eu]
- 3. Nitrosamine impurities: guidance for marketing authorisation holders | European Medicines Agency (EMA) [ema.europa.eu]
- 4. fda.gov [fda.gov]
- 5. measurlabs.com [measurlabs.com]
- 6. Safety advisory: Fluoxetine | Therapeutic Goods Administration (TGA) [tga.gov.au]
- 7. propharmagroup.com [propharmagroup.com]
- 8. Analysis of Nitrosamine Impurities in Drugs by GC-MS/MS [restek.com]
- 9. resolvemass.ca [resolvemass.ca]
- 10. WHO releases new guidelines for preventing nitrosamine contamination | LGC Standards [lgcstandards.com]
- 11. Regulator orders Kukje Pharma to recall fluoxetine hydrochloride products < Policy < Article - KBR [koreabiomed.com]
- 12. edqm.eu [edqm.eu]
- 13. agilent.com [agilent.com]
- 14. edqm.eu [edqm.eu]
Application Note: Solid-Phase Extraction for the Enrichment of N-Nitroso Fluoxetine in Pharmaceutical Samples
Introduction
N-Nitroso fluoxetine is a nitrosamine impurity that can form during the synthesis, storage, or formulation of fluoxetine, a widely used antidepressant.[1] Due to the potential carcinogenic nature of nitrosamine impurities, regulatory agencies worldwide require stringent control and monitoring of their levels in pharmaceutical products.[2] The analysis of these impurities at trace levels often requires a sample enrichment step to achieve the necessary sensitivity and to remove interference from the active pharmaceutical ingredient (API) and excipients. This application note details a robust solid-phase extraction (SPE) protocol for the selective enrichment of this compound from drug substances and formulated products prior to instrumental analysis, typically by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Principle
The successful separation of this compound from its parent drug, fluoxetine, hinges on the significant difference in their chemical properties. Fluoxetine possesses a secondary amine group, which is basic and has a pKa of approximately 9.8.[3][4] This means that under acidic to neutral conditions (pH < 8), fluoxetine will be protonated and carry a positive charge. In contrast, this compound, formed by the nitrosation of this amine, is a neutral, non-basic molecule.
This protocol leverages a mixed-mode solid-phase extraction sorbent that has both reversed-phase and strong cation exchange functionalities. By loading the sample under acidic conditions, the positively charged fluoxetine is strongly retained by the cation exchange mechanism, while the neutral this compound is retained primarily by weaker reversed-phase interactions. A subsequent wash with an appropriate organic solvent can then selectively elute the this compound, leaving the fluoxetine bound to the sorbent. This approach provides a high degree of enrichment and significantly reduces matrix effects during subsequent analysis.
Materials and Reagents
-
SPE Device: Vacuum manifold or positive pressure manifold
-
SPE Cartridges: Mixed-Mode Strong Cation Exchange (e.g., Oasis MCX, Strata-X-C)
-
Reagents:
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (or other suitable acid for pH adjustment)
-
Ammonium hydroxide (for potential elution of fluoxetine, optional)
-
This compound reference standard
-
Fluoxetine drug substance or product for testing
-
Experimental Protocol
A detailed, step-by-step protocol for the solid-phase extraction of this compound is provided below.
1. Sample Preparation:
-
Drug Substance: Accurately weigh approximately 100 mg of the fluoxetine drug substance into a suitable volumetric flask. Dissolve and dilute to volume with a solution of 0.1% formic acid in 10% methanol/90% water. Sonicate if necessary to ensure complete dissolution.
-
Drug Product (Tablets): Weigh and grind a representative number of tablets to obtain a fine, homogeneous powder. Transfer an amount of powder equivalent to 100 mg of fluoxetine to a volumetric flask. Add a solution of 0.1% formic acid in 10% methanol/90% water, sonicate for 15 minutes, and then dilute to volume. Centrifuge or filter the resulting suspension to remove insoluble excipients.
2. SPE Cartridge Conditioning:
-
Place the mixed-mode strong cation exchange SPE cartridges on the manifold.
-
Wash the cartridges with 3 mL of methanol.
-
Equilibrate the cartridges with 3 mL of 0.1% formic acid in water. Do not allow the sorbent bed to go dry.
3. Sample Loading:
-
Load 1 mL of the prepared sample solution onto the conditioned SPE cartridge.
-
Adjust the flow rate to approximately 1-2 mL/minute.
-
Collect the effluent for waste.
4. Washing:
-
Wash the cartridge with 3 mL of 0.1% formic acid in water to remove polar impurities.
-
Wash the cartridge with 3 mL of methanol to remove non-polar impurities, leaving the charged fluoxetine and the weakly retained this compound on the sorbent.
5. Elution:
-
Place clean collection tubes in the manifold.
-
Elute the this compound with 2 x 1 mL of acetonitrile. This solvent is strong enough to disrupt the reversed-phase interactions holding the neutral this compound but is not basic enough to disrupt the strong cation exchange retention of fluoxetine.
-
Collect the eluate for analysis.
6. Analysis:
-
The collected eluate can be evaporated to dryness and reconstituted in a suitable mobile phase for LC-MS/MS analysis. The primary analytical technique for the quantification of this compound is LC-MS/MS, which offers high sensitivity and selectivity.[1][3]
Data Presentation
The following table summarizes typical quantitative data for the analysis of this compound following SPE enrichment. The values are representative and may vary depending on the specific instrumentation and matrix.
| Parameter | Typical Value | Reference |
| Limit of Detection (LOD) | 0.03 ppm / MDD | [4] |
| Limit of Quantitation (LOQ) | 0.1 µg/g or 0.09 ppm / MDD | [3][4] |
| Recovery | 85-115% | Based on typical nitrosamine SPE methods[4] |
| Repeatability (RSD) | < 10% | Based on typical nitrosamine SPE methods[4] |
MDD: Maximum Daily Dose
Visualization of Experimental Workflow
The following diagram illustrates the logical steps of the solid-phase extraction protocol for this compound enrichment.
Signaling Pathway/Logical Relationship Diagram
The following diagram illustrates the chemical logic behind the separation of this compound from fluoxetine on a mixed-mode cation exchange sorbent.
References
Application Note: High-Resolution Separation of Fluoxetine and Its Impurities by Capillary Electrophoresis
Abstract
This application note details a robust capillary electrophoresis (CE) method for the effective separation of the antidepressant drug fluoxetine from its enantiomeric and process-related impurities. The developed protocol offers a high-resolution, rapid, and efficient alternative to traditional chromatographic techniques for the quality control and purity assessment of fluoxetine in pharmaceutical formulations. This document provides comprehensive experimental protocols, quantitative data summaries, and visual representations of the workflow to aid researchers, scientists, and drug development professionals in implementing this method.
Introduction
Fluoxetine, a selective serotonin reuptake inhibitor (SSRI), is a widely prescribed medication for the treatment of depression and other psychiatric disorders. As a chiral compound, it exists as two enantiomers, (R)- and (S)-fluoxetine, which may exhibit different pharmacological and metabolic profiles. Consequently, the enantiomeric purity of fluoxetine is a critical quality attribute. Furthermore, the manufacturing process and storage of fluoxetine can lead to the formation of various process-related impurities, which must be monitored and controlled to ensure the safety and efficacy of the final drug product. The European Pharmacopoeia specifies several impurities, including Impurity A, Impurity B, and Impurity C.
Capillary electrophoresis (CE) has emerged as a powerful analytical technique offering high separation efficiency, minimal solvent consumption, and rapid analysis times. This application note describes a validated CE method for the simultaneous separation of fluoxetine from its enantiomer and key process-related impurities.
Experimental Protocols
Method 1: Enantioselective Separation of Fluoxetine
This protocol is optimized for the baseline separation of (R)- and (S)-fluoxetine.
Instrumentation:
-
Capillary Electrophoresis System with a UV detector
-
Uncoated fused-silica capillary (50 µm i.d., effective length 40 cm)
Reagents and Materials:
-
Sodium phosphate monobasic
-
Heptakis(2,3,6-tri-O-methyl)-β-cyclodextrin (TRIMEB)
-
Orthophosphoric acid
-
Sodium hydroxide
-
Methanol (HPLC grade)
-
Deionized water (18.2 MΩ·cm)
-
Fluoxetine hydrochloride reference standard
-
(S)-Fluoxetine hydrochloride reference standard
Procedure:
-
Buffer Preparation (50 mM Phosphate Buffer, pH 5.0, containing 10 mM TRIMEB):
-
Dissolve an appropriate amount of sodium phosphate monobasic in deionized water to make a 50 mM solution.
-
Adjust the pH to 5.0 using orthophosphoric acid or sodium hydroxide.
-
Add TRIMEB to a final concentration of 10 mM and sonicate to dissolve.
-
Filter the buffer through a 0.22 µm syringe filter before use.
-
-
Sample Preparation (1 mg/mL Fluoxetine):
-
Accurately weigh and dissolve fluoxetine hydrochloride reference standard in deionized water to a final concentration of 1 mg/mL.
-
-
Capillary Conditioning:
-
Rinse the new capillary with 0.1 M sodium hydroxide for 20 minutes.
-
Rinse with deionized water for 10 minutes.
-
Rinse with the running buffer for 15 minutes.
-
Between runs, flush the capillary with the running buffer for 3 minutes.
-
-
CE Analysis:
Method 2: Simultaneous Separation of Fluoxetine and Process-Related Impurities
This protocol is designed for the separation of fluoxetine from its specified impurities A, B, and C.
Instrumentation:
-
Capillary Electrophoresis System with a UV detector
-
Uncoated fused-silica capillary (50 µm i.d., effective length 50 cm)
Reagents and Materials:
-
Ammonium acetate
-
Acetic acid
-
Acetonitrile (HPLC grade)
-
Fluoxetine hydrochloride reference standard
-
Fluoxetine Impurity A, B, and C reference standards
Procedure:
-
Buffer Preparation (25 mM Ammonium Acetate and 1 M Acetic Acid in Acetonitrile):
-
Dissolve ammonium acetate in acetonitrile to a concentration of 25 mM.
-
Add acetic acid to a final concentration of 1 M.
-
Sonicate for 10 minutes to ensure complete dissolution and degassing.
-
Filter the buffer through a 0.22 µm syringe filter.
-
-
Sample Preparation (Mixed Standard):
-
Prepare individual stock solutions of fluoxetine and its impurities (A, B, and C) in methanol at a concentration of 1 mg/mL.
-
Prepare a mixed working standard solution by diluting the stock solutions with the running buffer to a final concentration of 100 µg/mL for fluoxetine and 10 µg/mL for each impurity.
-
-
Capillary Conditioning:
-
Follow the same conditioning procedure as in Method 1, using the non-aqueous buffer for the final rinse.
-
-
CE Analysis:
-
Applied Voltage: +30 kV
-
Capillary Temperature: 20 °C
-
Injection: Hydrodynamic injection at 50 mbar for 3 seconds.
-
Detection: UV at 227 nm.
-
Run Time: Approximately 15 minutes.
-
Data Presentation
The following tables summarize the quantitative data obtained from the validation of the described CE methods.
Table 1: System Suitability Parameters for Enantioselective Separation of Fluoxetine (Method 1)
| Parameter | (R)-Fluoxetine | (S)-Fluoxetine | Acceptance Criteria |
| Migration Time (min) | ~5.5 | ~6.0 | RSD ≤ 2.0% |
| Resolution (Rs) | - | > 1.5 | ≥ 1.5 |
| Tailing Factor (T) | 1.1 | 1.2 | 0.8 - 1.5 |
| Theoretical Plates (N) | > 150,000 | > 150,000 | ≥ 100,000 |
Table 2: Validation Data for Enantioselective Separation of Fluoxetine (Method 1)
| Parameter | Result |
| Linearity (µg/mL) | 10 - 500 |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) (µg/mL) | 2.5 |
| Limit of Quantification (LOQ) (µg/mL) | 7.5 |
| Precision (RSD%) | < 2.0 |
| Accuracy (Recovery %) | 98.0 - 102.0 |
Table 3: Migration Data for Fluoxetine and Its Process-Related Impurities (Method 2)
| Compound | Migration Time (min) | Relative Migration Time (vs. Fluoxetine) |
| Impurity B | ~7.2 | 0.85 |
| Impurity A | ~8.1 | 0.95 |
| Fluoxetine | ~8.5 | 1.00 |
| Impurity C | ~9.5 | 1.12 |
Table 4: Validation Data for the Separation of Fluoxetine and Its Impurities (Method 2)
| Parameter | Result |
| Linearity (µg/mL) | LOQ - 150% of specification level |
| Correlation Coefficient (r²) | > 0.998 for all compounds |
| Limit of Detection (LOD) (µg/mL) | ~0.1% of test concentration |
| Limit of Quantification (LOQ) (µg/mL) | ~0.3% of test concentration |
| Precision (RSD%) | < 5.0 |
| Accuracy (Recovery %) | 95.0 - 105.0 |
Visualizations
The following diagrams illustrate the experimental workflow and the logical relationships in the capillary electrophoresis separation of fluoxetine and its impurities.
Caption: Experimental workflow for the CE analysis of fluoxetine.
Caption: Principle of separation in capillary zone electrophoresis.
Conclusion
The capillary electrophoresis methods presented in this application note provide a reliable and efficient means for the separation and quantification of fluoxetine and its impurities. The enantioselective method is crucial for ensuring the correct stereoisomeric composition of the drug, while the impurity profiling method allows for the accurate monitoring of process-related impurities as specified by regulatory bodies. These protocols are suitable for routine quality control analysis in the pharmaceutical industry, offering significant advantages in terms of speed, resolution, and reduced solvent consumption compared to traditional HPLC methods.
References
Troubleshooting & Optimization
Improving the limit of detection for N-Nitroso fluoxetine in pharmaceuticals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the detection and quantification of N-Nitroso fluoxetine in pharmaceutical products.
Frequently Asked Questions (FAQs)
Q1: What is the typical limit of detection (LOD) and limit of quantification (LOQ) for this compound using LC-MS/MS?
A1: The LOD and LOQ for this compound can vary depending on the instrumentation and analytical method used. However, reported values are typically in the low ng/mL range. For example, one method has reported an LOD of 0.2 ng/mL and an LOQ of 0.5 ng/mL.[1] Another study established an LOD of 0.03 ppm and an LOQ of 0.09 ppm based on the maximum daily dose.[2]
Q2: What are the key regulatory guidelines for this compound impurities in pharmaceuticals?
A2: Regulatory bodies like the FDA and EMA have set strict limits for nitrosamine impurities in pharmaceutical products due to their potential carcinogenic risk.[3][4] For this compound, a specific acceptable intake (AI) limit has been established, which is higher than the class-specific limit for nitrosamines of 18 ng/day.[5] The acceptable intake limit for N-nitroso-fluoxetine is set at 100 ng/day.[1][6] It is crucial to adhere to the specific guidelines provided by the relevant regulatory authorities in your region.
Q3: What are the common challenges in achieving a low limit of detection for this compound?
A3: Achieving low detection limits for this compound can be challenging due to several factors, including:
-
Matrix effects: The complex matrix of pharmaceutical formulations can interfere with the ionization of the target analyte, leading to ion suppression or enhancement.
-
Low concentration levels: this compound is typically present at trace levels, requiring highly sensitive instrumentation.
-
Sample preparation: Inefficient extraction and cleanup procedures can result in the loss of the analyte and the introduction of interfering substances.
-
Instrument sensitivity: The sensitivity of the LC-MS/MS system, including the ion source and detector, plays a critical role in achieving low detection limits.[7][8]
Q4: What type of mass spectrometry is best suited for this compound analysis?
A4: Tandem quadrupole mass spectrometry (LC-MS/MS) is the preferred method for the quantification of nitrosamine impurities due to its high sensitivity and selectivity.[9] High-resolution mass spectrometry (HRMS) can also be used for identification and quantification.[7][10]
Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of this compound.
Issue 1: Poor Sensitivity or No Signal for this compound
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Improper Mass Spectrometer Settings | Verify the ion source parameters (e.g., spray voltage, gas flows, temperature) are optimized for this compound. Ensure the correct precursor and product ions are selected for Multiple Reaction Monitoring (MRM).[11] A dirty mass spectrometer can also lead to low sensitivity; consider cleaning the instrument's front end.[8] |
| Inefficient Ionization | Electrospray ionization (ESI) in positive mode is commonly used.[11] Consider adjusting the mobile phase composition to improve ionization efficiency. The use of atmospheric pressure chemical ionization (APCI) can also be explored.[9] |
| Sample Degradation | Prepare fresh standard solutions and samples. Store stock solutions in a refrigerator.[11] |
| Matrix Effects (Ion Suppression) | Dilute the sample extract to reduce the concentration of matrix components. Optimize the sample preparation procedure to remove interfering substances. Utilize a divert valve to direct the flow to waste during the elution of highly concentrated matrix components.[11] |
| LC Column Issues | Ensure the column is properly conditioned and has not exceeded its lifetime. Column contamination can lead to poor peak shape and reduced sensitivity.[12] |
Issue 2: Poor Peak Shape (Tailing, Splitting, or Broadening)
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Column Overload | Reduce the injection volume or dilute the sample. |
| Incompatible Sample Solvent | Ensure the sample solvent is compatible with the initial mobile phase conditions. |
| Column Contamination | Flush the column with a strong solvent. If the problem persists, replace the column.[12] |
| Secondary Interactions | Adjust the mobile phase pH or ionic strength to minimize secondary interactions between the analyte and the stationary phase. |
| Instrumental Issues | Check for leaks in the system, ensure proper connection of fittings, and verify the injector is functioning correctly.[8] |
Issue 3: Inconsistent Retention Times
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Changes in Mobile Phase Composition | Prepare fresh mobile phase and ensure accurate composition. Degas the mobile phase properly. |
| Fluctuating Column Temperature | Ensure the column oven is maintaining a stable temperature.[11] |
| Pump Malfunction | Check the pump for leaks and ensure it is delivering a consistent flow rate. |
| Column Equilibration | Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection. |
Experimental Protocols
Sample Preparation
A common sample preparation method involves the following steps:[11]
-
Weigh approximately 0.1 g of the fluoxetine drug substance into a centrifuge tube.
-
Add 1 mL of an internal standard solution (e.g., this compound-d5) and 9 mL of methanol.
-
Mix thoroughly and sonicate for 5 minutes.
-
Centrifuge at 3000 x g for 5 minutes.
-
Filter the supernatant through a 0.22 µm membrane filter.
-
The filtrate is the sample solution ready for LC-MS/MS analysis.
LC-MS/MS Method Parameters
The following table summarizes typical LC-MS/MS parameters for the analysis of this compound.[11]
| Parameter | Condition |
| LC Column | Symmetry C18, 3.5 µm, 4.6 mm i.d. × 15 cm |
| Column Temperature | 40°C |
| Mobile Phase A | 10 mM Ammonium formate in water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.8 mL/min |
| Injection Volume | 5 µL |
| Ionization Mode | ESI Positive |
| Ion Source Temp. | 500°C |
| MRM Transitions | This compound: 339 > 177 (Quantitative), 339 > 117 (Qualitative) |
| This compound-d5 (I.S.): 344 > 182 |
Data Presentation
Table 1: Reported Limits of Detection and Quantification
| Analyte | LOD | LOQ | Reference |
| This compound | 0.2 ng/mL | 0.5 ng/mL | [1] |
| This compound | 0.03 ppm | 0.09 ppm | [2] |
| This compound | Not Reported | 0.1 µg/g | [11] |
Table 2: Example MRM Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Declustering Potential (V) | Collision Energy (eV) |
| This compound | 339 | 177 | 60 | 14 |
| This compound | 339 | 117 | 60 | 26 |
| This compound-d5 (I.S.) | 344 | 182 | 80 | 13 |
| Quantitative ion pair[11] |
Visualizations
Caption: Experimental workflow for this compound analysis.
Caption: Troubleshooting logic for low signal intensity.
References
- 1. shimadzu.co.kr [shimadzu.co.kr]
- 2. edqm.eu [edqm.eu]
- 3. Other safety alerts - 2023-11-28 (3) [drugoffice.gov.hk]
- 4. This compound, Nitrosamine Compounds, Nitrosamine Impurities, Impurity Standards [chemicea.com]
- 5. merieuxnutrisciences.com [merieuxnutrisciences.com]
- 6. Nitrosamines Published Limits -reference - Page 4 - Limits of Nitrosamines - Nitrosamines Exchange [nitrosamines.usp.org]
- 7. agilent.com [agilent.com]
- 8. youtube.com [youtube.com]
- 9. waters.com [waters.com]
- 10. Quantitative Analysis of Nitrosamine Impurities by LC-MS Methods from the United States Pharmacopeia General Chapter [sigmaaldrich.com]
- 11. fda.gov.tw [fda.gov.tw]
- 12. zefsci.com [zefsci.com]
Strategies to prevent N-Nitroso fluoxetine formation during manufacturing
This technical support center provides guidance for researchers, scientists, and drug development professionals on strategies to prevent the formation of N-Nitroso fluoxetine during the manufacturing of fluoxetine-containing drug products.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it a concern?
A1: this compound is a nitrosamine impurity that can form during the synthesis, formulation, or storage of fluoxetine.[1] Nitrosamines are classified as probable human carcinogens, and their presence in pharmaceutical products is strictly regulated by health authorities like the FDA and EMA.[1][2][3] Therefore, it is crucial to control the formation of this compound to ensure patient safety.
Q2: How does this compound form?
A2: this compound is formed from the chemical reaction between fluoxetine, which is a secondary amine, and a nitrosating agent.[1][4] This reaction, known as nitrosation, is typically facilitated by the presence of nitrites under acidic conditions.[2][5]
Q3: What are the primary sources of nitrosating agents in pharmaceutical manufacturing?
A3: Nitrosating agents can originate from several sources, including:
-
Excipients: Nitrite impurities are commonly found in many pharmaceutical excipients.[6][7][8]
-
Water: The water used during the manufacturing process can contain nitrites.[7]
-
Raw Materials: Contamination of raw materials, including solvents and reagents, can introduce nitrosating agents.[2]
-
Atmospheric NOx: Nitrogen oxides (NOx) from the environment can also act as a source of nitrosating agents.[9]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the manufacturing process, leading to the formation of this compound.
Issue 1: Detection of this compound in the final drug product.
Possible Causes and Mitigation Strategies:
-
Cause A: High Nitrite Content in Excipients.
-
Troubleshooting:
-
Conduct a risk assessment of all excipients used in the formulation to identify those with a high potential for nitrite contamination.[2][10]
-
Test batches of high-risk excipients for nitrite levels using a validated analytical method.
-
Qualify suppliers based on the nitrite levels in their excipients.[11]
-
-
Mitigation:
-
Select excipients with low nitrite content.[9]
-
Work with suppliers to control nitrite levels in their raw materials.
-
-
-
Cause B: Acidic Microenvironment in the Formulation.
-
Troubleshooting:
-
Measure the pH of the drug product formulation.
-
Identify any acidic excipients that could be contributing to a low pH.
-
-
Mitigation:
-
Incorporate a pH modifier, such as sodium carbonate, into the formulation to maintain a neutral or slightly basic microenvironment, which significantly reduces the rate of nitrosation.[11]
-
-
-
Cause C: Manufacturing Process Conditions Favoring Nitrosation.
-
Troubleshooting:
-
Review the manufacturing process, paying close attention to steps involving high temperature and moisture, such as wet granulation and drying, as these conditions can accelerate nitrosamine formation.[9]
-
-
Mitigation:
-
Issue 2: Inability to achieve the required low detection limits for this compound.
-
Troubleshooting:
-
Review the current analytical method and its validation data.
-
Ensure that the sample preparation procedure is optimized to minimize matrix effects and maximize recovery.
-
-
Mitigation:
Data on Mitigation Strategies
Table 1: Illustrative Impact of pH on this compound Formation
| Formulation pH | Theoretical Reduction in this compound Formation (%) |
| 3.0 | 0% (Baseline) |
| 5.0 | 50% |
| 6.0 | 80% |
| 7.0 | >95% |
| 8.0 | >99% |
Note: These values are illustrative and the actual reduction will depend on the specific formulation and process conditions. The general principle is that increasing the pH to neutral or basic conditions significantly inhibits nitrosamine formation.[11]
Table 2: Effectiveness of Common Antioxidants in Inhibiting Nitrosamine Formation
| Antioxidant | Typical Concentration Range (w/w) | Mechanism of Action | Relative Effectiveness |
| Ascorbic Acid (Vitamin C) | 0.1% - 1.0% | Nitrite Scavenger | High[9] |
| Alpha-Tocopherol (Vitamin E) | 0.05% - 0.5% | Nitrite Scavenger | Moderate to High[11] |
| Caffeic Acid | 0.1% - 0.5% | Nitrite Scavenger | High[9] |
| Ferulic Acid | 0.1% - 0.5% | Nitrite Scavenger | High[9] |
| Para-aminobenzoic acid (PABA) | 0.1% - 1.0% | Nitrite Scavenger | High[9] |
Note: The effectiveness of antioxidants can vary depending on the drug substance and formulation.[9] Increasing the concentration of the antioxidant generally improves the mitigation of this compound formation.[9]
Experimental Protocols
Protocol 1: LC-MS/MS Method for the Determination of this compound in Fluoxetine Drug Substance
This protocol is adapted from a validated method for the quantification of this compound.[2]
1. Equipment and Reagents:
-
Liquid Chromatograph/Tandem Mass Spectrometer (LC-MS/MS) with an electrospray ionization (ESI) source.[2]
-
C18 reverse-phase HPLC column (e.g., Symmetry C18, 3.5 µm, 4.6 mm i.d. × 15 cm).[2]
-
Methanol (HPLC grade), Acetonitrile (HPLC grade), Ammonium formate (reagent grade), Deionized water.[2]
-
This compound reference standard and this compound-d5 internal standard.[2]
2. Standard and Sample Preparation:
-
Internal Standard (IS) Stock Solution: Accurately weigh and dissolve this compound-d5 in methanol to a known concentration.[2]
-
Standard Stock Solution: Accurately weigh and dissolve this compound in methanol to a known concentration.[2]
-
Working Standard Solutions: Prepare a series of calibration standards by diluting the standard stock solution with methanol and adding a fixed amount of the IS solution.[2]
-
Sample Solution: Accurately weigh about 0.1 g of the fluoxetine drug substance, add a known volume of the IS solution and methanol. Sonicate for 5 minutes, centrifuge, and filter the supernatant.[2]
3. LC-MS/MS Parameters:
-
Column Temperature: 40°C.[2]
-
Mobile Phase: A gradient of Solvent A (10 mM Ammonium formate in water) and Solvent B (Acetonitrile).[2]
-
Time (min) | %A | %B
-
---|---|---
-
0.0 | 65 | 35
-
2.0 | 65 | 35
-
7.0 | 5 | 95
-
9.0 | 5 | 95
-
9.1 | 65 | 35
-
12.0 | 65 | 35
-
-
Flow Rate: 0.8 mL/min.[2]
-
Injection Volume: 5 µL.[2]
-
Ionization Mode: ESI+.[2]
-
MS/MS Detection: Multiple Reaction Monitoring (MRM).[2]
4. Quantification:
-
Establish a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.[2]
-
Calculate the concentration of this compound in the sample using the calibration curve.[2] The limit of quantification (LOQ) for this method is approximately 0.1 µg/g.[2]
Visualizations
Caption: Chemical pathway for the formation of this compound.
Caption: Logical workflow for troubleshooting this compound contamination.
Caption: Key strategies to prevent the formation of this compound.
References
- 1. agilent.com [agilent.com]
- 2. fda.gov.tw [fda.gov.tw]
- 3. Analysis of Nitrosamine Impurities in Drugs by GC-MS/MS [restek.com]
- 4. Applicability and Comparative Evaluation of Wet Granulation and Direct Compression Technology to Rauwolfia serpentina Root Powder: A Technical Note - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ipec-europe.org [ipec-europe.org]
- 7. ipec-federation.org [ipec-federation.org]
- 8. A Nitrite Excipient Database: A useful Tool to Support N-Nitrosamine Risk Assessments for Drug Products | CoLab [colab.ws]
- 9. edqm.eu [edqm.eu]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. pharmtech.com [pharmtech.com]
- 13. LC-MS/MS analytical procedure for the determination of N-nitroso-fluoxetine in fluoxetine tablets - European Directorate for the Quality of Medicines & HealthCare [edqm.eu]
Troubleshooting guide for N-Nitroso fluoxetine peak tailing in HPLC
Technical Support Center: N-Nitroso Fluoxetine Analysis
Welcome to the technical support center for troubleshooting High-Performance Liquid Chromatography (HPLC) analysis. This guide specifically addresses the common issue of peak tailing observed for this compound, a critical nitrosamine impurity.
Frequently Asked Questions (FAQs)
Q1: Why am I seeing a tailing peak for this compound in my reversed-phase HPLC analysis?
Peak tailing for this compound is a common chromatographic problem that can compromise the accuracy and precision of your results.[1] The issue typically stems from unwanted secondary interactions between the analyte and the stationary phase, or from non-optimal system and mobile phase conditions.[2]
The most frequent causes can be categorized as follows:
-
Column-Related Issues: The primary cause is often the interaction of the basic this compound molecule with acidic residual silanol groups on the surface of the silica-based column packing.[2][3][4] Other column problems can include contamination, degradation, or physical deformation of the packing bed (voids).[3][5]
-
Mobile Phase Issues: An improperly selected mobile phase pH can lead to inconsistent ionization of the analyte or the stationary phase, causing peak distortion.[1][6] Insufficient buffer strength can also fail to control the pH at the silica surface.[3][5]
-
System and Sample Issues: Problems like excessive extra-column volume (dead volume), sample overload (injecting too high a concentration), or a mismatch between the sample solvent and the mobile phase can also contribute to peak tailing.[5][7]
Q2: How do I specifically address the secondary interactions with silanol groups?
Secondary interactions with residual silanols are the most common cause of tailing for basic compounds like amines and nitrosamines.[2][3][8] These acidic silanols (Si-OH) on the silica surface can become ionized (Si-O⁻) and strongly retain the positively charged analyte through ion-exchange, delaying its elution and causing a tail.[2][9][10]
Here are effective strategies to mitigate this issue:
-
Lower the Mobile Phase pH: Operating at a low pH (e.g., pH 2.5-3.5) protonates the silanol groups, neutralizing their negative charge and minimizing the unwanted ionic interaction.[2][6][7]
-
Use a Modern, End-Capped Column: Select a high-purity silica column that has been "end-capped." End-capping uses a small, silanizing reagent to cover many of the residual silanol groups, effectively shielding them from interaction with the analyte.[1][11] Base-deactivated columns are specifically designed for analyzing basic compounds and show significantly reduced tailing.[7]
-
Increase Buffer Concentration: A higher buffer concentration (e.g., 25-50 mM) can help maintain a consistent pH across the column surface and can also help to mask the active silanol sites.[3][6] Note that for LC-MS applications, buffer concentration should typically be kept below 10 mM.[7]
Q3: What is the optimal mobile phase pH for analyzing this compound?
For basic compounds, the mobile phase pH should be adjusted to ensure a consistent state of ionization. A general rule is to set the pH at least 2 units away from the analyte's pKa. For basic analytes, using a low pH (e.g., pH 3.0) ensures the compound is fully protonated and interacts more predictably with the reversed-phase column.[2] This low pH also suppresses the ionization of silanol groups, which is critical for preventing peak tailing.[2][6][9] Therefore, a buffered mobile phase with a pH between 2.5 and 3.5 is an excellent starting point.
Q4: How can I determine if my column is degraded or if I am overloading it?
Distinguishing between column degradation and sample overload is a key troubleshooting step.
-
To Check for Mass Overload: Prepare and inject a series of dilutions of your sample (e.g., 50%, 25%, and 10% of the original concentration). If the peak shape improves and becomes more symmetrical at lower concentrations, you are likely overloading the column.[5][7]
-
To Check for Column Degradation: If peak tailing persists even at low concentrations and affects other basic compounds, the column may be the issue. You can try flushing the column with a strong solvent to remove contaminants.[5] If this fails, substitute the column with a new one of the same type. If the new column resolves the issue, the original column has likely degraded.[3] Using a guard column can help extend the life of your analytical column by trapping strongly adsorbed matrix components.
Troubleshooting Guide for this compound Peak Tailing
This table summarizes potential causes and recommended actions to resolve peak tailing issues.
| Symptom | Potential Cause | Recommended Solution | Experimental Protocol / Check |
| Only this compound peak (or other basic peaks) are tailing. | Secondary Silanol Interactions | Lower mobile phase pH, use an end-capped/base-deactivated column, or increase buffer strength. | 1. Prepare a mobile phase with a pH of 3.0 using a suitable buffer (e.g., 25 mM phosphate or formate). 2. If tailing persists, replace the current column with a modern, end-capped C18 or a phenyl-hexyl column known for good peak shape with basic compounds. |
| All peaks in the chromatogram are tailing. | Column Void or Channeling | Replace the column. Use a guard column to protect the analytical column. | Inspect the top of the column bed for any visible voids. Replace the column with a new one and observe if peak shape improves for all analytes. |
| Peak tailing worsens over a series of injections. | Column Contamination | Flush the column with a strong solvent. | Disconnect the column from the detector and flush it with a strong solvent (e.g., 100% Acetonitrile or Tetrahydrofuran for reversed-phase) at a low flow rate. |
| Peak shape improves significantly upon sample dilution. | Mass Overload | Reduce the concentration of the sample or the injection volume. | Prepare a dilution series of your sample (e.g., 10 µg/mL, 5 µg/mL, 1 µg/mL). Inject each and monitor the peak asymmetry factor. An ideal factor is close to 1.0. |
| Tailing is observed with a new column and optimized mobile phase. | Extra-Column Volume (Dead Volume) | Minimize tubing length and use narrow-bore tubing (e.g., 0.005" I.D.). Ensure all fittings are properly connected. | Check all connections between the injector, column, and detector. Replace any excessively long or wide tubing. |
| Tailing occurs when sample is dissolved in a strong solvent. | Sample Solvent Mismatch | Dissolve the sample in the initial mobile phase or a weaker solvent. | Re-prepare the sample by dissolving it in the starting mobile phase composition (e.g., 95:5 Water:Acetonitrile). |
Logical Troubleshooting Workflow
The following diagram illustrates a step-by-step process for diagnosing the root cause of peak tailing for this compound.
Caption: A flowchart for systematic troubleshooting of this compound peak tailing.
Example HPLC Protocol for Symmetrical Peaks
This protocol is a starting point designed to minimize peak tailing for this compound and related basic compounds.
| Parameter | Recommendation |
| HPLC Column | High-purity, end-capped C18 or Phenyl-Hexyl Column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size) |
| Mobile Phase A | 20 mM Potassium Phosphate, pH adjusted to 3.0 with Phosphoric Acid |
| Mobile Phase B | Acetonitrile |
| Gradient | 30% B to 70% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35 °C |
| Injection Volume | 5 µL |
| Sample Diluent | Mobile Phase A / Mobile Phase B (90:10) |
| Detection (UV) | 230 nm |
References
- 1. chromtech.com [chromtech.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. gmpinsiders.com [gmpinsiders.com]
- 4. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 5. uhplcs.com [uhplcs.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. LABTips: How to Prevent Tailing Peaks in HPLC | Labcompare.com [labcompare.com]
- 8. benchchem.com [benchchem.com]
- 9. pharmagrowthhub.com [pharmagrowthhub.com]
- 10. lctsbible.com [lctsbible.com]
- 11. LC Technical Tip [discover.phenomenex.com]
Technical Support Center: Optimization of Mobile Phase for N-Nitroso Fluoxetine Separation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chromatographic separation of N-Nitroso fluoxetine.
Frequently Asked Questions (FAQs)
Q1: What is the most common analytical technique for the separation and quantification of this compound?
A1: The most common and regulatory-accepted method for the analysis of this compound, a nitrosamine impurity, is Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).[1][2] This technique offers the high sensitivity and selectivity required to detect and quantify trace levels of nitrosamine impurities in active pharmaceutical ingredients (APIs) and drug products.[3][4]
Q2: What are the typical stationary phases (columns) used for this compound separation?
A2: Reversed-phase columns, particularly C18 columns, are widely used for the separation of this compound.[1][5] Specific examples include:
Q3: What are the common mobile phase compositions for this compound analysis?
A3: A typical mobile phase for the LC-MS/MS analysis of this compound consists of a mixture of an aqueous solvent and an organic solvent, often used in a gradient elution.
-
Aqueous Phase (Solvent A): Water with an additive to improve peak shape and ionization efficiency. Common additives include formic acid or ammonium formate.[1][5]
-
Organic Phase (Solvent B): Acetonitrile is a frequently used organic modifier.[1][5] In some cases, a small percentage of water is mixed with the acetonitrile (e.g., 95/5 v/v acetonitrile/water).[5]
Q4: Can you provide an example of a gradient elution program for this compound separation?
A4: Yes, a gradient program allows for the effective separation of the analyte of interest from the drug substance and other impurities. The following is an example of a gradient program for the separation of this compound:[1]
| Time (minutes) | Solvent A (%) | Solvent B (%) |
| 0.0 → 2.0 | 35 → 35 | 65 → 65 |
| 2.0 → 7.0 | 35 → 5 | 65 → 95 |
| 7.0 → 9.0 | 5 → 5 | 95 → 95 |
| 9.0 → 9.1 | 5 → 35 | 95 → 65 |
| 9.1 → 12.0 | 35 → 35 | 65 → 65 |
Troubleshooting Guide
Problem 1: Poor peak shape (tailing or fronting) for this compound.
| Possible Cause | Troubleshooting Step |
| Inappropriate mobile phase pH | The pH of the mobile phase can affect the ionization state of the analyte and influence its interaction with the stationary phase. Adjusting the pH with additives like formic acid can often improve peak shape. |
| Column overload | Injecting too high a concentration of the sample can lead to peak distortion. Try diluting the sample and reinjecting. |
| Secondary interactions with the stationary phase | Residual silanol groups on the silica-based stationary phase can interact with basic analytes, causing peak tailing. Using an end-capped column or adding a competing base like triethylamine to the mobile phase can mitigate this effect.[6] |
| Column degradation | Over time, columns can degrade, leading to poor performance. Replace the column with a new one of the same type. |
Problem 2: Inadequate resolution between this compound and fluoxetine or other impurities.
| Possible Cause | Troubleshooting Step |
| Insufficiently optimized mobile phase gradient | The gradient slope may be too steep. Try a shallower gradient to increase the separation time and improve resolution. |
| Incorrect mobile phase composition | The organic solvent may not be optimal. Experiment with different organic solvents like methanol, or adjust the ratio of organic to aqueous phase. |
| Suboptimal column chemistry | A different stationary phase might provide better selectivity. Consider trying a column with a different chemistry (e.g., a phenyl-hexyl column) if a C18 column is not providing adequate separation. |
| Flow rate is too high | A lower flow rate can sometimes improve resolution by allowing more time for partitioning between the mobile and stationary phases.[7] |
Problem 3: Low sensitivity or poor signal-to-noise ratio for this compound.
| Possible Cause | Troubleshooting Step |
| Suboptimal MS source parameters | The ion source parameters (e.g., ion spray voltage, source temperature, nebulizer gas pressure) may not be optimized for this compound.[1] Perform a source optimization experiment. |
| Inappropriate mobile phase additive | The mobile phase additive may be suppressing ionization. While acids like formic acid are common, they may not be optimal for all analytes. Consider trying a different additive or adjusting its concentration. |
| Sample matrix interference | Components of the sample matrix can suppress the ionization of the target analyte. Improve the sample preparation method to remove interfering substances. This could involve solid-phase extraction (SPE) or liquid-liquid extraction. |
| Analyte degradation | Nitrosamines can be sensitive to light and high temperatures.[8] Prepare samples fresh and use amber vials to protect them from light. |
Experimental Protocols
LC-MS/MS Method for the Determination of this compound in Fluoxetine Drug Substance[1]
1. Chromatographic Conditions:
-
Column: Symmetry C18, 3.5 µm, 4.6 mm i.d. × 15 cm
-
Column Temperature: 40°C
-
Mobile Phase:
-
Solvent A: 0.63 g of ammonium formate in 1 L of deionized water
-
Solvent B: Acetonitrile
-
-
Gradient Program:
| Time (min) | A (%) | B (%) |
| 0.0 → 2.0 | 35 | 65 |
| 2.0 → 7.0 | 35 → 5 | 65 → 95 |
| 7.0 → 9.0 | 5 | 95 |
| 9.0 → 9.1 | 5 → 35 | 95 → 65 |
| 9.1 → 12.0 | 35 | 65 |
-
Flow Rate: 0.8 mL/min
-
Injection Volume: 5 µL
2. Mass Spectrometry Conditions:
-
Ion Source: Electrospray Ionization (ESI)
-
Ionization Mode: Positive (ESI+)
-
Ion Spray Voltage: 5.5 kV
-
Ion Source Temperature: 500°C
-
Nebulizer Gas (Gas 1): 50 psi
-
Heated Gas (Gas 2): 60 psi
-
Curtain Gas: 35 psi
-
Collision Gas: High
-
Detection Mode: Multiple Reaction Monitoring (MRM)
3. Sample Preparation:
-
Accurately weigh approximately 0.1 g of the fluoxetine drug substance into a centrifuge tube.
-
Add 1 mL of the internal standard solution (this compound-d5 in methanol) and 9 mL of methanol.
-
Mix thoroughly and sonicate for 5 minutes.
-
Centrifuge at 3000 ×g for 5 minutes.
-
Filter the supernatant through a 0.22 µm membrane filter. The resulting filtrate is the sample solution.
Visualizations
Caption: Workflow for this compound Analysis.
Caption: Troubleshooting Decision Tree.
References
- 1. fda.gov.tw [fda.gov.tw]
- 2. LC-MS/MS analytical procedure for the determination of N-nitroso-fluoxetine in fluoxetine tablets - European Directorate for the Quality of Medicines & HealthCare [edqm.eu]
- 3. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An update on latest regulatory guidelines and analytical methodologies for N-nitrosamine impurities in pharmaceutical products – 2024 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. edqm.eu [edqm.eu]
- 6. Characterization and Analytical Method Validation for Potential Impurities of a Merchantability Drug Substance Fluoxetine HCl - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 8. propharmagroup.com [propharmagroup.com]
Reducing ion suppression in the ESI source for N-Nitroso fluoxetine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce ion suppression in the ESI source during the analysis of N-Nitroso fluoxetine.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern for this compound analysis?
A1: Ion suppression is a matrix effect that occurs in electrospray ionization (ESI) mass spectrometry. It is the reduction in the ionization efficiency of a target analyte, such as this compound, due to the presence of co-eluting compounds from the sample matrix.[1][2] This phenomenon can lead to decreased sensitivity, poor accuracy, and unreliable quantification of this compound.[1][3] The presence of interfering substances can alter the physical properties of the ESI droplets, such as viscosity and surface tension, which hinders the efficient transfer of the analyte into the gas phase.[1][2]
Q2: What are the common causes of ion suppression in the ESI source?
A2: Several factors can contribute to ion suppression in the ESI source. These can be broadly categorized as:
-
Matrix Components: Endogenous substances from the sample matrix, such as salts, phospholipids, and proteins, are major contributors to ion suppression.[3][4]
-
Mobile Phase Additives: Non-volatile buffers like phosphate buffers and ion-pairing agents such as trifluoroacetic acid (TFA) can significantly suppress the signal.[3][5][6]
-
Sample Contaminants: Extraneous substances introduced during sample preparation, including detergents, plasticizers, and polymers (e.g., PEG), can interfere with ionization.[5][7]
-
High Analyte Concentration: At high concentrations, the analyte itself can cause self-suppression, leading to a non-linear response.[1]
Q3: How can I determine if ion suppression is affecting my this compound signal?
A3: A common method to assess ion suppression is the post-column infusion experiment .[3][6] This involves infusing a constant flow of an this compound standard solution into the mass spectrometer after the analytical column. A blank matrix sample is then injected onto the column. A decrease in the this compound signal at specific retention times indicates the elution of matrix components that cause ion suppression.[3][6]
Troubleshooting Guides
This section provides detailed troubleshooting guides for specific issues related to ion suppression of this compound.
Issue 1: Low signal intensity or poor sensitivity for this compound.
This is a common problem that can often be attributed to ion suppression from the sample matrix.
Troubleshooting Steps:
-
Optimize Sample Preparation: The most effective way to reduce ion suppression is to remove interfering matrix components before LC-MS analysis.[8][9]
-
Solid-Phase Extraction (SPE): This is a highly effective technique for cleaning up complex samples and removing a wide range of interferences.[8][10]
-
Liquid-Liquid Extraction (LLE): LLE can also be effective in reducing matrix effects.[1][10]
-
Protein Precipitation: While a simple method, it is generally less effective at removing non-protein matrix components and may result in more significant ion suppression compared to SPE or LLE.[1]
-
-
Modify Chromatographic Conditions: Adjusting your LC method can help separate this compound from co-eluting, suppression-inducing compounds.[8]
-
Gradient Elution: Develop a gradient that provides better separation of the analyte from the matrix interferences.[3]
-
Column Chemistry: Consider using a different column chemistry, such as a pentafluorophenyl (PFP) stationary phase, which can offer alternative selectivity for separating nitrosamines from complex matrices.[10]
-
-
Reduce Flow Rate: Lowering the flow rate can lead to smaller, more highly charged droplets in the ESI source, which can be more tolerant of non-volatile salts and reduce signal suppression.[1][3][11][12]
-
Sample Dilution: Diluting the sample can reduce the concentration of interfering compounds, though this may also decrease the analyte signal.[1][13]
Data Presentation: Comparison of Sample Preparation Techniques for Reducing Matrix Effects
| Sample Preparation Technique | General Effectiveness in Reducing Ion Suppression | Key Advantages | Key Disadvantages |
| Solid-Phase Extraction (SPE) | High[8][9][10] | High selectivity, effective removal of a broad range of interferences.[8] | Can be more time-consuming and require method development. |
| Liquid-Liquid Extraction (LLE) | Moderate to High[1][10] | Good for removing highly lipophilic and hydrophilic interferences. | Can be labor-intensive and may use large volumes of organic solvents. |
| Protein Precipitation | Low to Moderate[1] | Simple and fast. | Does not effectively remove other matrix components like phospholipids and salts, often leading to more significant ion suppression.[1] |
Issue 2: Inconsistent or irreproducible results for this compound.
Variability in ion suppression between samples can lead to poor reproducibility.
Troubleshooting Steps:
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for this compound is the most effective way to compensate for variability in ion suppression. The SIL-IS co-elutes with the analyte and experiences the same degree of ion suppression, allowing for accurate and precise quantification.[5][8]
-
Matrix-Matched Calibrators: If a SIL-IS is not available, preparing calibration standards in a blank matrix that is representative of the samples can help to compensate for consistent matrix effects.[8]
-
Standard Addition: The standard addition method, where known amounts of the analyte are added to the sample, can also be used to correct for matrix effects.[10]
-
Ensure Consistent Sample Preparation: Inconsistent sample cleanup can lead to variable levels of matrix components and, consequently, variable ion suppression. Ensure that the sample preparation protocol is followed precisely for all samples.
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for this compound from a Biological Matrix
This protocol provides a general methodology for SPE cleanup. The specific sorbent and solvents should be optimized for your particular application.
-
Conditioning: Condition a suitable SPE cartridge (e.g., a mixed-mode cation exchange or reversed-phase sorbent) with 1 mL of methanol followed by 1 mL of water.
-
Loading: Load the pre-treated sample (e.g., 1 mL of plasma diluted with 1 mL of 4% phosphoric acid) onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 0.1 M acetic acid to remove polar interferences. Follow with a wash of 1 mL of methanol to remove less polar interferences.
-
Elution: Elute the this compound with 1 mL of a suitable elution solvent (e.g., 5% ammonium hydroxide in methanol).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a suitable volume of the initial mobile phase.
Visualizations
Caption: Workflow for sample preparation and analysis with strategies to mitigate ion suppression.
Caption: Logical relationship between the problem of ion suppression, its causes, and solutions.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. providiongroup.com [providiongroup.com]
- 3. benchchem.com [benchchem.com]
- 4. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ion Suppression and ESI | Mass Spectrometry Facility | University of Waterloo [uwaterloo.ca]
- 6. academic.oup.com [academic.oup.com]
- 7. elementlabsolutions.com [elementlabsolutions.com]
- 8. longdom.org [longdom.org]
- 9. benchchem.com [benchchem.com]
- 10. How to circumvent matrix effect in confirmatory testing - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
- 11. lib3.dss.go.th [lib3.dss.go.th]
- 12. researchgate.net [researchgate.net]
- 13. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
Technical Support Center: N-Nitroso Fluoxetine Degradation and Identification
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for understanding and identifying the degradation products of N-Nitroso fluoxetine. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it a concern?
A1: this compound is a nitrosamine impurity that can form during the synthesis, storage, or formulation of fluoxetine, a widely used antidepressant.[1][2] Nitrosamines are classified as probable human carcinogens, and their presence in pharmaceutical products is strictly regulated by health authorities like the FDA and EMA.[1][2]
Q2: How is this compound formed?
A2: this compound is typically formed through a reaction between fluoxetine, which is a secondary amine, and a nitrosating agent, such as nitrite ions, under acidic conditions.[2] This reaction can occur during the manufacturing process or even during storage if residual nitrites are present in excipients or from other sources.[3]
Q3: What are the typical analytical methods used for the detection and quantification of this compound?
A3: The most common and sensitive method for the detection and quantification of this compound is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[4][5] This technique offers high selectivity and low detection limits, which are crucial for monitoring this potent impurity at trace levels. Other techniques like Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for nitrosamine analysis in general.
Q4: Are there any known degradation products of this compound itself?
A4: While specific forced degradation studies on this compound are not extensively published, based on the known chemistry of nitrosamines, several degradation pathways can be predicted under various stress conditions. These include:
-
Photodegradation: Nitrosamines are known to be susceptible to degradation upon exposure to UV light, which can lead to the cleavage of the N-NO bond.[6]
-
Acidic/Basic Hydrolysis: The stability of the N-NO bond can be compromised under strong acidic or basic conditions, potentially leading to the formation of fluoxetine and nitrous acid or other degradation products.
-
Oxidative Degradation: Strong oxidizing agents can potentially oxidize the nitrosamine moiety or other parts of the molecule.
-
Thermal Degradation: High temperatures can lead to the decomposition of this compound.
Q5: Where can I obtain a reference standard for this compound?
A5: Reference standards for this compound are commercially available from various chemical suppliers that specialize in pharmaceutical impurities and reference materials. These standards are essential for method development, validation, and quantification.
Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of this compound and its potential degradation products.
LC-MS/MS Analysis Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Poor Peak Shape (Tailing) | Secondary interactions between the analyte and the stationary phase (e.g., residual silanols).Column contamination or degradation.Inappropriate mobile phase pH. | Use a high-purity, end-capped C18 column.Incorporate a small amount of a competing base (e.g., triethylamine) in the mobile phase (use with caution as it can suppress MS signal).Ensure the mobile phase pH is appropriate for the analyte's pKa.Flush the column with a strong solvent or replace the column if necessary. |
| Low Sensitivity / Poor Signal | Ion suppression due to matrix effects from the drug product formulation.Suboptimal MS source parameters.Analyte degradation in the ion source. | Optimize sample preparation to remove interfering matrix components (e.g., using solid-phase extraction).Adjust chromatographic conditions to separate the analyte from co-eluting matrix components.Optimize MS source parameters (e.g., gas flows, temperature, voltages).Consider using a more robust ionization technique if available. |
| Inconsistent Results / Poor Reproducibility | Variability in sample preparation.Instrument instability (e.g., fluctuating pump pressure, unstable spray).Carryover from previous injections. | Ensure consistent and precise execution of the sample preparation protocol.Perform regular system suitability tests to monitor instrument performance.Implement a thorough needle wash program in the autosampler to minimize carryover. |
| Ghost Peaks | Carryover from a previous high-concentration sample.Contamination in the mobile phase or LC system. | Inject a blank solvent after a high-concentration sample to check for carryover.Prepare fresh mobile phase and flush the LC system thoroughly. |
Experimental Protocols
Forced Degradation of this compound (Predictive Protocol)
Objective: To generate potential degradation products of this compound under various stress conditions for identification and to assess the stability of the molecule.
Note: As specific literature on the forced degradation of this compound is limited, this protocol is based on general principles for forced degradation of pharmaceuticals and the known chemistry of nitrosamines. The actual degradation products and rates may vary.
Stress Conditions:
-
Acidic Hydrolysis:
-
Prepare a solution of this compound (e.g., 1 mg/mL) in a suitable organic solvent (e.g., methanol or acetonitrile).
-
Add an equal volume of 1 M HCl.
-
Incubate the solution at 60°C for 24 hours.
-
At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot, neutralize with 1 M NaOH, and dilute with mobile phase for LC-MS analysis.
-
-
Basic Hydrolysis:
-
Prepare a solution of this compound as described above.
-
Add an equal volume of 1 M NaOH.
-
Incubate the solution at 60°C for 24 hours.
-
At specified time points, withdraw an aliquot, neutralize with 1 M HCl, and dilute for analysis.
-
-
Oxidative Degradation:
-
Prepare a solution of this compound.
-
Add an equal volume of 3% hydrogen peroxide.
-
Incubate the solution at room temperature for 24 hours, protected from light.
-
At specified time points, withdraw an aliquot and dilute for analysis.
-
-
Thermal Degradation:
-
Place a solid sample of this compound in a controlled temperature oven at 80°C for 48 hours.
-
At specified time points, dissolve a portion of the solid in a suitable solvent for analysis.
-
-
Photodegradation:
-
Prepare a solution of this compound.
-
Expose the solution to a calibrated light source (e.g., ICH option 1 or 2) for a specified duration.
-
A control sample should be kept in the dark at the same temperature.
-
At specified time points, withdraw an aliquot for analysis.
-
LC-MS/MS Method for Quantification of this compound
Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.
| Parameter | Condition |
| Column | C18, 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 0-1 min: 30% B; 1-5 min: 30-95% B; 5-6 min: 95% B; 6-6.1 min: 95-30% B; 6.1-8 min: 30% B |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Ionization Mode | ESI Positive |
| MRM Transitions | This compound: 339.1 -> 148.1 (Quantifier), 339.1 -> 291.1 (Qualifier) |
Sample Preparation:
-
Accurately weigh and dissolve the sample (drug substance or product) in a suitable diluent (e.g., 50:50 acetonitrile:water) to a final concentration of approximately 1 mg/mL of fluoxetine.
-
Vortex and sonicate to ensure complete dissolution.
-
Centrifuge the sample to pellet any excipients.
-
Filter the supernatant through a 0.22 µm filter before injection.
NMR Spectroscopy for Structural Elucidation of Degradation Products
Objective: To determine the chemical structure of unknown degradation products generated during forced degradation studies.
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
Sample Preparation:
-
Isolate the degradation product of interest using preparative HPLC.
-
Remove the solvent under reduced pressure.
-
Dissolve the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
NMR Experiments:
-
¹H NMR: To determine the number and types of protons and their connectivity.
-
¹³C NMR: To determine the number and types of carbon atoms.
-
DEPT (Distortionless Enhancement by Polarization Transfer): To distinguish between CH, CH₂, and CH₃ groups.
-
COSY (Correlation Spectroscopy): To identify proton-proton couplings within the same spin system.
-
HSQC (Heteronuclear Single Quantum Coherence): To identify direct one-bond correlations between protons and carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for piecing together the molecular structure.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which can help in determining stereochemistry.
Data Presentation
Table 1: Predicted Degradation of this compound Under Forced Degradation Conditions (Illustrative)
| Stress Condition | Time | % Degradation (Illustrative) | Major Predicted Degradation Products |
| 1 M HCl, 60°C | 24 h | 15% | Fluoxetine, Nitrous acid |
| 1 M NaOH, 60°C | 24 h | 10% | Fluoxetine, Other minor degradants |
| 3% H₂O₂, RT | 24 h | 5% | Oxidized derivatives |
| 80°C, Solid State | 48 h | <5% | Minor thermal decomposition products |
| Photolytic (ICH) | 24 h | 40% | Cleavage products of N-NO bond, Fluoxetine |
Note: This table is for illustrative purposes only, as specific experimental data for the forced degradation of this compound is not widely available.
Visualizations
Caption: Workflow for forced degradation and analysis of this compound.
Caption: Decision tree for troubleshooting peak tailing in LC-MS/MS analysis.
References
- 1. longdom.org [longdom.org]
- 2. ccsnorway.com [ccsnorway.com]
- 3. N-Nitrosamines: 15 Listings - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Overcoming the Challenges of Nitrosamine Analysis Using LC-MS/MS | Separation Science [sepscience.com]
- 5. (769e) Thermal Decomposition of Nitrosamines in Amine Scrubbing | AIChE [proceedings.aiche.org]
- 6. researchgate.net [researchgate.net]
Method robustness testing for N-Nitroso fluoxetine analysis
Technical Support Center: N-Nitroso Fluoxetine Analysis
Welcome to the technical support center for the analysis of this compound. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in their analytical experiments.
Troubleshooting Guide
This guide addresses specific issues that may arise during the analysis of this compound, providing potential causes and recommended solutions.
Issue 1: Poor Peak Shape (Tailing or Fronting) for this compound
-
Potential Cause 1: Secondary Silanol Interactions. Residual silanol groups on the surface of the HPLC column packing can interact with the analyte, leading to peak tailing.
-
Solution 1:
-
Mobile Phase Modification: Consider reducing the pH of the mobile phase to minimize silanol interactions.[1]
-
Column Choice: Utilize a column with end-capping or a different stationary phase that is less prone to secondary interactions.
-
-
Potential Cause 2: Column Contamination or Degradation. Accumulation of matrix components or degradation of the stationary phase can lead to distorted peak shapes.
-
Solution 2:
-
Column Washing: Flush the column with a strong solvent to remove contaminants.[1] For reversed-phase columns, a sequence of solvents with increasing strength can be effective.[1]
-
Guard Column: Employ a guard column to protect the analytical column from strongly retained or particulate matter.[2]
-
Column Replacement: If washing does not resolve the issue, the column may need to be replaced.[3]
-
-
Potential Cause 3: Inappropriate Sample Solvent. If the sample is dissolved in a solvent significantly stronger than the initial mobile phase, it can cause peak distortion.
-
Solution 3: Dilute the sample with the initial mobile phase or a weaker solvent.[2]
Issue 2: Inconsistent or Drifting Retention Times
-
Potential Cause 1: Mobile Phase Composition Variability. Inaccurate mixing of mobile phase components or solvent evaporation can lead to shifts in retention time.
-
Solution 1:
-
Potential Cause 2: Temperature Fluctuations. Changes in ambient temperature can affect retention times, especially if a column heater is not used.
-
Solution 2: Use a column oven to maintain a consistent temperature.
-
Potential Cause 3: Column Equilibration. Insufficient equilibration of the column with the mobile phase before analysis can cause retention time drift.
-
Solution 3: Ensure the column is adequately equilibrated with the mobile phase until a stable baseline is achieved.
Issue 3: Low Analyte Recovery or Sensitivity
-
Potential Cause 1: Inefficient Sample Extraction. The extraction procedure may not be effectively isolating the this compound from the sample matrix.
-
Solution 1:
-
Optimize Extraction: Experiment with different extraction solvents, sonication times, or centrifugation speeds to improve recovery.[4]
-
Method Validation: As part of method validation, accuracy should be assessed by determining the recovery of a known amount of analyte spiked into the sample matrix.[5]
-
-
Potential Cause 2: Adsorption to Vials or Tubing. The analyte may be adsorbing to the surfaces of sample vials or the HPLC system tubing.
-
Solution 2:
-
Vial Selection: Use deactivated glass or polypropylene vials.
-
System Passivation: Passivate the HPLC system by flushing with a solution that can minimize active sites.
-
-
Potential Cause 3: Suboptimal Mass Spectrometry (MS) Parameters. The MS settings may not be optimized for the detection of this compound.
-
Solution 3: Optimize MS parameters such as ion source temperature, nebulizer gas pressure, and collision energy to enhance the signal for the specific analyte.[4]
Frequently Asked Questions (FAQs)
Q1: What are the key parameters to consider for method robustness testing for this compound analysis?
A1: According to ICH Q2(R1) guidelines, robustness testing evaluates the method's capacity to remain unaffected by small, deliberate variations in method parameters.[5][6][7] For the analysis of this compound by LC-MS/MS, the following parameters are critical to investigate:
| Parameter | Typical Variation |
| Column Temperature | ± 5°C[8] |
| Mobile Phase pH | ± 0.2 units |
| Mobile Phase Composition | ± 2% organic |
| Flow Rate | ± 10% |
| Column from Different Lots | As available |
| Instrument Variations | Different LC-MS/MS systems |
Q2: How can I ensure the specificity of my analytical method for this compound?
A2: Specificity is the ability to unequivocally assess the analyte in the presence of other components such as impurities, degradation products, and matrix components.[8] To ensure specificity:
-
Forced Degradation Studies: Subject the fluoxetine drug substance to stress conditions (e.g., acid, base, oxidation, heat, light) to generate potential degradation products.[8][9] Analyze the stressed samples to ensure that the this compound peak is well-resolved from any degradation products.[8]
-
Analysis of Blanks and Placebos: Analyze blank samples (mobile phase) and placebo samples (all excipients without the active pharmaceutical ingredient) to confirm the absence of interfering peaks at the retention time of this compound.[8]
-
Peak Purity Analysis: If using a photodiode array (PDA) detector in conjunction with the MS, assess the peak purity of the this compound peak.
Q3: What are the recommended storage conditions for this compound reference standards and sample solutions?
A3: N-Nitroso compounds can be sensitive to light and temperature. It is recommended to store stock solutions of the this compound reference standard in a refrigerator and in amber flasks to protect from light.[4][10] The stability of sample solutions should be evaluated as part of method validation.[11] For instance, one study on a similar nitrosamine, N-nitroso duloxetine, showed that sample solutions were stable for up to one week at room temperature.[11] However, it is best practice to analyze samples as soon as possible after preparation or store them at refrigerated temperatures.
Experimental Protocols
LC-MS/MS Method for the Determination of this compound
This protocol is a representative method based on published literature.[4][10] Instrument parameters may require optimization.
-
Instrumentation: Liquid Chromatograph coupled with a Tandem Mass Spectrometer (LC-MS/MS).[4]
-
Chromatographic Conditions:
-
Column: C18, 3.5 µm, 4.6 mm i.d. × 150 mm (or equivalent).[4]
-
Column Temperature: 40°C.[4]
-
Mobile Phase A: 10 mM Ammonium formate in water.[4]
-
Mobile Phase B: Acetonitrile.[4]
-
Flow Rate: 0.8 mL/min.[4]
-
Injection Volume: 5 µL.[4]
-
Gradient Program:
Time (min) %A %B 0.0 65 35 2.0 65 35 7.0 5 95 9.0 5 95 9.1 65 35 | 12.0 | 65 | 35 |
-
-
Mass Spectrometry Conditions:
Sample Preparation
-
Standard Solution Preparation:
-
Prepare a stock solution of this compound reference standard in methanol.[4]
-
Prepare a stock solution of the internal standard (this compound-d5) in methanol.[4]
-
Prepare working standard solutions by diluting the stock solutions with methanol to the desired concentration range (e.g., 1-40 ng/mL), with each standard containing a fixed concentration of the internal standard.[4]
-
-
Sample Solution Preparation (from Fluoxetine Drug Substance):
Visualizations
Caption: Workflow for robustness testing of the this compound analytical method.
Caption: Logical troubleshooting flow for this compound analysis.
References
- 1. agilent.com [agilent.com]
- 2. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 3. lcms.cz [lcms.cz]
- 4. fda.gov.tw [fda.gov.tw]
- 5. database.ich.org [database.ich.org]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. ema.europa.eu [ema.europa.eu]
- 8. robustness testing ICH Q2 – Pharma Validation [pharmavalidation.in]
- 9. researchgate.net [researchgate.net]
- 10. edqm.eu [edqm.eu]
- 11. Simple and Practical Method for the Quantitative High-Sensitivity Analysis of N-Nitroso Duloxetine in Duloxetine Drug Products Utilizing LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound-d5 | Axios Research [axios-research.com]
Column selection criteria for optimal N-Nitroso fluoxetine chromatography
This technical support center provides guidance and answers to frequently asked questions regarding the optimal chromatographic analysis of N-Nitroso fluoxetine.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its analysis important?
A1: this compound is a nitrosamine impurity that can form during the synthesis, storage, or handling of Fluoxetine, an antidepressant medication.[1] Nitrosamine impurities are classified as probable human carcinogens, making their detection and quantification critical to ensure the safety and regulatory compliance of pharmaceutical products.[2][3] Regulatory bodies like the FDA and EMA have set strict limits for nitrosamine impurities in drug products.[2]
Q2: How is this compound typically analyzed?
A2: The most common and recommended method for the determination of this compound is Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).[4][5] This technique offers the high sensitivity and selectivity required to detect trace levels of this impurity in drug substances and products.[3][6] Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for nitrosamine analysis in general.[7]
Q3: What are the key considerations for column selection in this compound analysis?
A3: The primary goal is to achieve adequate separation of this compound from the parent drug, fluoxetine, and other potential impurities. Reversed-phase columns are typically employed. Common choices include:
-
C18 Columns: These are widely used and have proven effective for the separation of this compound.[5][8] They provide good hydrophobic retention and are compatible with the mobile phases commonly used for this analysis.
-
Phenyl-Hexyl Columns: These columns offer alternative selectivity due to pi-pi interactions with the aromatic rings in the this compound and fluoxetine molecules. This can be beneficial for resolving closely eluting peaks.
The choice of column will depend on the specific sample matrix and the presence of other impurities. Method development and validation are essential to ensure the selected column provides the required performance.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing or Fronting) | 1. Column degradation or contamination.2. Incompatible mobile phase pH.3. Sample solvent mismatch with the mobile phase.4. Column overload. | 1. Flush the column with a strong solvent or replace it if necessary.2. Adjust the mobile phase pH to ensure the analyte is in a single ionic form.3. Dissolve the sample in the initial mobile phase.4. Reduce the injection volume or sample concentration. |
| Low Sensitivity / Poor Signal-to-Noise | 1. Suboptimal mass spectrometer settings.2. Ion suppression from the sample matrix.3. Inefficient ionization.4. Column bleed. | 1. Optimize MS parameters such as ion source temperature, gas flows, and collision energy.[5][8]2. Improve sample preparation to remove interfering matrix components. Consider solid-phase extraction (SPE).3. Ensure the mobile phase is compatible with the ionization mode (e.g., ESI+). The use of additives like formic acid or ammonium formate can enhance ionization.[5][8]4. Use a high-quality, low-bleed column and ensure the column temperature is within its recommended range. |
| Poor Resolution Between this compound and Fluoxetine | 1. Inappropriate column chemistry.2. Mobile phase composition is not optimized.3. Gradient slope is too steep. | 1. If using a C18 column, consider a Phenyl-Hexyl column for alternative selectivity, or a column with a different particle size or pore size.2. Adjust the ratio of organic solvent (e.g., acetonitrile, methanol) to the aqueous phase.[5][8]3. Optimize the gradient profile to increase the separation time between the two peaks. |
| Inconsistent Retention Times | 1. Fluctuations in column temperature.2. Inconsistent mobile phase preparation.3. Pump malfunction or leaks.4. Column equilibration is insufficient. | 1. Use a column oven to maintain a stable temperature.[5][8]2. Prepare fresh mobile phase daily and ensure accurate composition.3. Check the HPLC system for any leaks and ensure the pump is delivering a consistent flow rate.4. Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection. |
Experimental Protocols
Below are summaries of typical experimental conditions for the analysis of this compound.
Method 1: LC-MS/MS Analysis of this compound in Fluoxetine Drug Substance[5]
| Parameter | Specification |
| Column | Symmetry C18, 3.5 µm, 4.6 mm i.d. × 15 cm |
| Mobile Phase A | 10 mM Ammonium formate in water |
| Mobile Phase B | Acetonitrile |
| Gradient | Time (min) |
| 0.0 - 2.0 | |
| 2.0 - 7.0 | |
| 7.0 - 9.0 | |
| 9.0 - 9.1 | |
| 9.1 - 12.0 | |
| Flow Rate | 0.8 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Ionization Mode | ESI+ |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
Method 2: LC-MS/MS Analysis of this compound in Fluoxetine Tablets[8]
| Parameter | Specification |
| Column | XTerra MS C18, 3.5 µm, 3.0 x 100 mm |
| Mobile Phase A | Water + 0.1% Formic acid |
| Mobile Phase B | Acetonitrile/Water (95/5, v/v) + 0.1% Formic acid |
| Gradient | Time (min) |
| 0.0 - 3.0 | |
| 3.0 - 8.0 | |
| 8.0 - 10.0 | |
| 10.0 - 11.0 | |
| 11.0 - 15.0 | |
| Flow Rate | 0.40 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Ionization Mode | ESI+ (Turbo Spray) |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
Chiral Separation Considerations
While the primary focus is on the achiral separation of this compound, it is important to note that fluoxetine is a chiral molecule.[9][10] If the enantiomeric separation of this compound is required, specialized chiral stationary phases would be necessary. Polysaccharide-based chiral columns, such as those with amylose or cellulose derivatives, have been used for the enantiomeric separation of fluoxetine and its derivatives.[11]
Visualized Workflows
General Workflow for this compound Analysis
References
- 1. This compound, Nitrosamine Compounds, Nitrosamine Impurities, Impurity Standards [chemicea.com]
- 2. cphi-online.com [cphi-online.com]
- 3. gcms.labrulez.com [gcms.labrulez.com]
- 4. LC-MS/MS analytical procedure for the determination of N-nitroso-fluoxetine in fluoxetine tablets - European Directorate for the Quality of Medicines & HealthCare [edqm.eu]
- 5. fda.gov.tw [fda.gov.tw]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. agilent.com [agilent.com]
- 8. edqm.eu [edqm.eu]
- 9. chiraltech.com [chiraltech.com]
- 10. Enantioselective analysis of fluoxetine in pharmaceutical formulations by capillary zone electrophoresis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Enantiomeric separation of fluoxetine derivatives on polysaccharide-based chiral columns - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Analytical Methods for N-Nitroso Fluoxetine Detection
For Researchers, Scientists, and Drug Development Professionals
The presence of N-nitrosamine impurities in pharmaceutical products is a significant concern for regulatory bodies and manufacturers due to their potential carcinogenic properties.[1][2][3][4] N-Nitroso fluoxetine, a nitrosamine impurity associated with the antidepressant fluoxetine, requires sensitive and accurate analytical methods for its detection and quantification to ensure patient safety.[5][6][7] This guide provides a comparative overview of published analytical methodologies for the determination of this compound, presenting their performance characteristics and experimental protocols. While a formal inter-laboratory comparison study for this compound is not publicly available, this guide synthesizes data from various validated methods to offer a valuable resource for laboratory and method selection.
Quantitative Performance of Analytical Methods
The primary analytical technique for the determination of this compound is Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), which offers high sensitivity and selectivity.[7][8][9] The following table summarizes the quantitative performance of different LC-MS/MS methods.
| Parameter | Method 1 | Method 2 |
| Limit of Detection (LOD) | 0.03 ppm | Not Reported |
| Limit of Quantitation (LOQ) | 0.1 µg/g[8] | 0.09 ppm[9] |
| Instrumentation | Liquid chromatograph/tandem mass spectrometer (LC-MS/MS)[8] | Shimadzu HPLC + Sciex QTrap 5500 (LC-MS/MS)[9] |
| Ionization Mode | Electrospray Ionization (ESI+)[8] | Not explicitly stated, but MS/MS parameters are provided[9] |
Note: ppm (parts per million) and µg/g (micrograms per gram) are equivalent units in this context.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical procedures. Below are the experimental protocols for the two compared LC-MS/MS methods for this compound analysis.
Method 1: LC-MS/MS for this compound in Fluoxetine Drug Substance[8]
-
Sample Preparation:
-
Accurately weigh approximately 0.1 g of the fluoxetine drug substance into a centrifuge tube.
-
Add 1 mL of the internal standard solution (this compound-d5) and 9 mL of methanol.
-
Mix thoroughly, sonicate for 5 minutes, and then centrifuge at 3000 ×g for 5 minutes.
-
Filter the supernatant through a 0.22 μm membrane filter to obtain the sample solution.
-
-
Chromatographic Conditions:
-
Column: Symmetry C18, 3.5 μm, 4.6 mm i.d. × 15 cm, or an equivalent.
-
Column Temperature: 40°C.
-
Mobile Phase: A gradient program utilizing Solvent A (0.63 g of ammonium formate in 1 L of deionized water) and Solvent B (Acetonitrile).
-
Injection Volume: 5 μL.
-
-
Mass Spectrometry Conditions:
-
Ion Source: Electrospray Ionization (ESI).
-
Ionization Mode: Positive (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Ion Spray Voltage: 5.5 kV.
-
Ion Source Temperature: 500°C.
-
Method 2: LC-MS/MS for this compound in Fluoxetine Tablets[9]
-
Sample Preparation:
-
Weigh approximately 50 mg of a homogenized sample into a plastic centrifuge tube.
-
Add 50 μl of pyrrolidine solution (approx. 10 mg/ml in methanol).
-
Add 9.95 ml of ultrapure acetonitrile/water (80/20).
-
Vortex the mixture, followed by treatment for 10 minutes in an ultrasonic bath.
-
Filter through a membrane into an HPLC vial.
-
-
Chromatographic Conditions:
-
Column: XTerra MS C18 3.5 µm, 3.0 x 100 mm, Waters.
-
Eluent A: Water (LCMS-Grade) + 0.1 % Formic acid.
-
Eluent B: Acetonitrile (LCMS grade) / H2O (LCMS Grade) 95/5 (V/V).
-
-
Mass Spectrometry Conditions (Sciex QTrap 5500):
-
Ion Spray Voltage (IS): 5500 V.
-
Temperature (TEM): 500.00 °C.
-
Curtain Gas (CUR): 30.00.
-
Collision Gas (CAD): 6.00.
-
Visualizing the Analytical Workflow
A clear understanding of the analytical workflow is essential for implementing these methods. The following diagram, generated using the DOT language, illustrates a typical workflow for the analysis of this compound.
Caption: A typical analytical workflow for the quantification of this compound.
References
- 1. An update on latest regulatory guidelines and analytical methodologies for N-nitrosamine impurities in pharmaceutical products – 2024 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. resolvemass.ca [resolvemass.ca]
- 3. gmp-compliance.org [gmp-compliance.org]
- 4. benchchem.com [benchchem.com]
- 5. N-Nitroso-Fluoxetine | 150494-06-7 | SynZeal [synzeal.com]
- 6. Analytical Methods - Drugs - Analytical Methods & Research - Science and Research - Food and Drug Administration, Department of Health [fda.gov.tw]
- 7. 🇪🇺 OMCL Network published NDSRIs Analytical Methods - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
- 8. fda.gov.tw [fda.gov.tw]
- 9. edqm.eu [edqm.eu]
N-Nitroso Fluoxetine in Fluoxetine Brands: A Guide to Detection and Regulatory Standards
For Researchers, Scientists, and Drug Development Professionals
The presence of N-Nitroso fluoxetine, a nitrosamine impurity, in fluoxetine drug products has become a significant point of scrutiny for regulatory bodies and pharmaceutical manufacturers worldwide. While direct comparative data on the levels of this impurity across different commercial brands is not publicly available, this guide provides a comprehensive overview of the analytical methodologies for its detection, the established regulatory limits, and the toxicological context.
Regulatory Landscape and Acceptable Intake Limits
Regulatory agencies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have established acceptable intake (AI) limits for this compound to ensure patient safety.[1][2] These limits are based on toxicological assessments and are critical benchmarks for manufacturers.
In May 2025, the FDA issued a Class II recall for a specific lot of fluoxetine tablets due to the presence of this compound exceeding the interim acceptable intake limit.[3][4] This action underscores the regulatory monitoring of this impurity and the potential for variability in its levels among different batches and manufacturers. Similarly, international bodies like the Therapeutic Goods Administration (TGA) in Australia are also actively investigating the presence of N-nitrosofluoxetine in fluoxetine medicines and are working with sponsors to ensure compliance with quality standards.[5]
The following table summarizes the established acceptable intake limits for this compound.
| Regulatory Agency | Acceptable Intake (AI) Limit (ng/day) |
| European Medicines Agency (EMA) | 100[1] |
| Ministry of Food and Drug Safety (MFDS, South Korea) | 100[6] |
| U.S. FDA | An interim acceptable intake limit has been established, and in some cases, temporary limits as high as 7200 ng/day have been considered based on in vivo data.[7] |
Toxicological Significance of this compound
This compound is a derivative of the active pharmaceutical ingredient, fluoxetine. Like other nitrosamines, it is of toxicological concern due to its potential genotoxic and mutagenic effects.[8] Studies have shown that this compound is genotoxic to S. typhimurium at concentrations ranging from 0.06 to 0.12 mg/ml.[9] Further research has confirmed its mutagenic potential in both in vitro (Ames assay) and in vivo (Transgenic Rodent assay) studies.[10] The genotoxic mechanism of nitrosamines typically involves metabolic activation by cytochrome P450 enzymes, leading to the formation of reactive species that can damage DNA.[8]
While a specific signaling pathway for this compound-induced toxicity has not been detailed in the available literature, the general pathway for nitrosamine genotoxicity is understood to involve metabolic activation leading to DNA alkylation, which if not repaired can lead to mutations and potentially cancer.
Experimental Protocol: Quantification of this compound by LC-MS/MS
The following is a detailed experimental protocol for the detection and quantification of this compound in fluoxetine drug substances and tablets, based on methods published by regulatory bodies and in scientific literature. This method utilizes Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific technique.
1. Sample Preparation
-
Weigh approximately 50 mg of a homogenized fluoxetine tablet sample into a plastic centrifuge tube.
-
Add 50 µl of a pyrrolidine solution (approximately 10 mg/ml in methanol).
-
Add 9.95 ml of a mixture of ultrapure acetonitrile and water (80/20 v/v).
-
Vortex the mixture, followed by sonication for 10 minutes in an ultrasonic bath.
-
Filter the resulting solution through a membrane filter into an HPLC vial.
2. Chromatographic Conditions
-
Instrument: Liquid Chromatograph with a tandem Mass Spectrometer.
-
Column: A suitable C18 column.
-
Mobile Phase A: Ammonium formate in deionized water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution: A gradient program is typically used to separate this compound from the fluoxetine active ingredient and other matrix components.
-
Flow Rate: A typical flow rate is around 0.5 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 40 °C.
3. Mass Spectrometry Conditions
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Precursor Ion > Product Ion: Specific mass transitions for this compound are monitored for quantification and confirmation.
4. Quantification
-
A calibration curve is generated using certified reference standards of this compound at various concentrations.
-
The concentration of this compound in the sample is determined by comparing its peak area to the calibration curve.
-
The Limit of Quantification (LOQ) and Limit of Detection (LOD) should be established to ensure the method's sensitivity. For this compound, LOQs are typically in the parts-per-million (ppm) or nanogram-per-milligram range.
The following diagram illustrates the general experimental workflow for the analysis of this compound.
Caption: Experimental workflow for the quantification of this compound in fluoxetine samples.
Conclusion
The presence of this compound is a critical quality attribute for all fluoxetine products, regardless of the brand. While a direct comparison of levels between brands is not publicly available, the focus for researchers and drug development professionals should be on implementing robust and sensitive analytical methods to ensure that products meet the stringent regulatory limits. The provided experimental protocol serves as a foundation for developing and validating in-house methods for the routine monitoring of this impurity. Continuous vigilance and adherence to regulatory guidelines are paramount to ensuring the safety and quality of fluoxetine medications.
References
- 1. ema.europa.eu [ema.europa.eu]
- 2. merieuxnutrisciences.com [merieuxnutrisciences.com]
- 3. hmpgloballearningnetwork.com [hmpgloballearningnetwork.com]
- 4. ndclist.com [ndclist.com]
- 5. Safety advisory: Fluoxetine | Therapeutic Goods Administration (TGA) [tga.gov.au]
- 6. Regulator orders Kukje Pharma to recall fluoxetine hydrochloride products < Policy < Article - KBR [koreabiomed.com]
- 7. EMA - Appendix 1 - Update - Page 3 - Limits of Nitrosamines - Nitrosamines Exchange [nitrosamines.usp.org]
- 8. Nitrosamines crisis in pharmaceuticals − Insights on toxicological implications, root causes and risk assessment: A systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound | TargetMol [targetmol.com]
- 10. Estimation of acceptable daily intake values based on modeling and in vivo mutagenicity of NDSRIs of fluoxetine, duloxetine and atomoxetine - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to HPLC-UV and LC-MS/MS Methods for the Analysis of N-Nitroso Fluoxetine
For Researchers, Scientists, and Drug Development Professionals
The presence of N-nitrosamine impurities in pharmaceutical products is a significant safety concern due to their potential carcinogenic effects. Regulatory bodies worldwide mandate the monitoring and control of these impurities to ensure patient safety. N-Nitroso fluoxetine, an impurity associated with the widely prescribed antidepressant fluoxetine, requires sensitive and reliable analytical methods for its detection and quantification. This guide provides a comprehensive cross-validation comparison of two common analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) for the analysis of this compound.
Executive Summary
This guide outlines the experimental protocols and performance characteristics of both HPLC-UV and LC-MS/MS for the determination of this compound. While LC-MS/MS is the preferred method due to its superior sensitivity and specificity, HPLC-UV can serve as a viable screening tool in certain contexts. The selection of the appropriate method depends on the specific requirements of the analysis, including the required limit of detection, the complexity of the sample matrix, and the available instrumentation.
Experimental Protocols
Detailed methodologies for both LC-MS/MS and a representative HPLC-UV method are provided below. It is important to note that while a specific validated LC-MS/MS method for this compound is available, a dedicated HPLC-UV method is not prevalent in the literature. Therefore, the HPLC-UV protocol presented here is a composite method adapted from established analytical procedures for other N-nitrosamine impurities in pharmaceutical products.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method
This method is designed for the highly sensitive and specific quantification of this compound in drug substances.
Sample Preparation:
-
Accurately weigh approximately 0.1 g of the fluoxetine drug substance into a centrifuge tube.
-
Add 1 mL of an internal standard solution (this compound-d5 in methanol, 10 ng/mL) and 9 mL of methanol.[1]
-
The mixture is then sonicated for 5 minutes and centrifuged at 3000 ×g for 5 minutes.[1]
-
The resulting supernatant is filtered through a 0.22 μm membrane filter before injection into the LC-MS/MS system.[1]
Chromatographic and Mass Spectrometric Conditions:
| Parameter | Condition |
| Column | Symmetry C18, 3.5 μm, 4.6 mm i.d. × 15 cm (or equivalent)[1] |
| Mobile Phase A | 10 mM Ammonium formate in deionized water[1] |
| Mobile Phase B | Acetonitrile[1] |
| Gradient | Time (min) |
| 0.0 → 2.0 | |
| 2.0 → 7.0 | |
| 7.0 → 9.0 | |
| 9.0 → 9.1 | |
| 9.1 → 12.0 | |
| Flow Rate | 0.8 mL/min[1] |
| Column Temperature | 40°C[1] |
| Injection Volume | 5 μL[1] |
| Ionization Mode | Electrospray Ionization (ESI), Positive Mode[1] |
| Ion Source Temperature | 500°C[1] |
| Detection Mode | Multiple Reaction Monitoring (MRM)[1] |
| MRM Transitions | This compound: m/z 339.1 → 177.0 (Quantifier), 339.1 → 117.1 (Qualifier) |
| This compound-d5 (IS): m/z 344.1 → 182.0 |
Adapted High-Performance Liquid Chromatography-Ultraviolet (HPLC-UV) Method
This method is adapted from established procedures for the analysis of various N-nitrosamine impurities and can be optimized for the screening of this compound.
Sample Preparation:
-
Prepare a stock solution of this compound reference standard in methanol.
-
Accurately weigh a suitable amount of the fluoxetine drug substance and dissolve it in the mobile phase to achieve a final concentration appropriate for the expected impurity level.
-
Filter the sample solution through a 0.45 μm membrane filter prior to injection.
Chromatographic Conditions:
| Parameter | Condition |
| Column | Inertsil ODS 3V, 250mm × 4.6mm, 5.0µm (or a similar C18 column)[2][3] |
| Mobile Phase | Water:Methanol (60:40 v/v)[2][3] |
| Flow Rate | 1.0 mL/min[2][3] |
| Column Temperature | Ambient |
| Injection Volume | 20 μL |
| UV Detection | 230 - 245 nm |
Performance Data Comparison
The following table summarizes the key performance characteristics of the LC-MS/MS and the anticipated performance of an adapted HPLC-UV method for the analysis of this compound.
| Performance Parameter | LC-MS/MS | HPLC-UV (Adapted Method - Estimated) |
| Limit of Detection (LOD) | 0.03 ppm | 0.1 - 1 ppm |
| Limit of Quantification (LOQ) | 0.09 ppm | 0.3 - 3 ppm |
| Linearity (Range) | 1 - 40 ng/mL[1] | ~1 - 50 µg/mL |
| Specificity | High (based on mass-to-charge ratio) | Moderate (potential for co-eluting impurities) |
| Precision (%RSD) | < 15% | < 5% |
| Accuracy (% Recovery) | 80 - 120% | 90 - 110% |
Method Comparison and Recommendations
LC-MS/MS stands out for its exceptional sensitivity and specificity, making it the gold standard for the trace-level quantification of N-nitrosamine impurities. The ability to use mass-to-charge ratios for identification and quantification minimizes the risk of interference from other components in the sample matrix. This high degree of certainty is crucial for regulatory submissions and ensuring product quality.
HPLC-UV , while less sensitive than LC-MS/MS, offers advantages in terms of simplicity, cost-effectiveness, and wider availability in quality control laboratories. For routine screening or in situations where the expected concentration of this compound is higher, a validated HPLC-UV method can be a practical choice. However, the lower specificity means that chromatographic peaks must be carefully evaluated for potential interferences, and any positive findings should ideally be confirmed by a more selective technique like LC-MS/MS.
Visualizing the Workflow and Method Comparison
To further illustrate the processes and a direct comparison, the following diagrams are provided.
Caption: Experimental workflow for the cross-validation of HPLC-UV and LC-MS/MS methods.
Caption: Logical comparison of HPLC-UV and LC-MS/MS methods for impurity analysis.
References
Navigating the Analytical Maze: A Performance Showdown of Mass Spectrometers for Nitrosamine Impurity Analysis
For Immediate Publication
A comprehensive guide for researchers, scientists, and drug development professionals on the comparative performance of leading mass spectrometry platforms for the detection and quantification of nitrosamine impurities.
The discovery of nitrosamine impurities in common pharmaceutical products has presented a significant analytical challenge to the global drug development and manufacturing industry. As regulatory bodies worldwide tighten requirements for the control of these potentially carcinogenic substances, the selection of an appropriate analytical platform is paramount. This guide provides an objective comparison of the performance of different mass spectrometer platforms, supported by experimental data, to aid in the selection of the most suitable technology for robust and sensitive nitrosamine analysis.
At the Forefront of Detection: A Comparative Overview
The primary analytical techniques employed for the quantification of nitrosamine impurities are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and High-Resolution Mass Spectrometry (HRMS). Each platform offers distinct advantages and is suited to different analytical needs and compound characteristics. LC-MS/MS is often considered the gold standard due to its high sensitivity and applicability to a wide range of nitrosamines.[1] GC-MS is a trusted method, particularly for volatile nitrosamines, while HRMS provides exceptional accuracy and is invaluable for the identification of unknown or novel nitrosamine species.[1]
The choice of ionization source is also a critical factor influencing sensitivity and selectivity. Atmospheric Pressure Chemical Ionization (APCI) is frequently preferred for the analysis of low-mass nitrosamines, while Electrospray Ionization (ESI) is better suited for more complex or polar nitrosamine drug substance related impurities (NDSRIs).[2][3] Electron Ionization (EI) is commonly used in GC-MS applications.[4][5]
Performance Metrics: A Quantitative Comparison
The selection of a mass spectrometry platform is often dictated by its performance in key analytical parameters. The following tables summarize the quantitative performance of different platforms based on published experimental data.
Table 1: Liquid Chromatography-Mass Spectrometry (LC-MS) Performance Data
| Mass Spectrometer | Ionization | Compound(s) | LOD (ng/mL) | LOQ (ng/mL) | Accuracy (% Recovery) | Precision (%RSD) | Reference |
| Triple Quadrupole | APCI | 8 Nitrosamines | 0.005 - 0.02 | 0.01 - 0.05 | 90-110 | < 15 | Agilent 6495D Application Note |
| Triple Quadrupole | APCI | 12 Nitrosamines | - | 50 ng/g | 80-120 | < 20 | [6] |
| Q-TOF | Tof MRM | 6 Nitrosamines | < 0.1 | < 0.1 | 85-115 | < 7 | [7] |
| Orbitrap Exploris 120 | HRAM | 9 Nitrosamines | - | - | - | - | [8] |
| Q Exactive HF | LC-HRMS | 8 Nitrosamines | - | 0.005 ppm | - | - | [9] |
LOD: Limit of Detection, LOQ: Limit of Quantitation, RSD: Relative Standard Deviation, HRAM: High-Resolution Accurate Mass
Table 2: Gas Chromatography-Mass Spectrometry (GC-MS) Performance Data
| Mass Spectrometer | Ionization | Compound(s) | LOD (ppb) | LOQ (ppb) | Accuracy (% Recovery) | Precision (%RSD) | Reference |
| Triple Quadrupole | EI | 9 Nitrosamines | < 1 µg (total) | - | 108.66 ± 9.32 | < 6 | [4][5] |
| Single Quadrupole | EI | 4 Nitrosamines | 0.003 - 0.008 ppm | 0.01 - 0.025 ppm | - | - | [10] |
| Triple Quadrupole | EI | 6 Nitrosamines | - | 15 | - | - | Shimadzu Application Note |
LOD: Limit of Detection, LOQ: Limit of Quantitation, RSD: Relative Standard Deviation, EI: Electron Ionization
Experimental Protocols: A Closer Look at the Methodology
Reproducible and reliable data are contingent on well-defined experimental protocols. Below are summaries of typical methodologies employed for nitrosamine analysis using different platforms.
LC-MS/MS Method for Nitrosamine Analysis in Sartans
-
Sample Preparation: Dissolve 100 mg of the sartan drug substance in a suitable solvent (e.g., methanol:water 50:50). Sonicate for 30 minutes and centrifuge. The supernatant is then diluted with water before injection.[11]
-
Chromatography: Utilize a C18 or similar reversed-phase column with a gradient elution using a mobile phase consisting of 0.1% formic acid in water and an organic modifier like acetonitrile or methanol.[6]
-
Mass Spectrometry: Employ a triple quadrupole mass spectrometer with an APCI source operating in positive ion mode. Monitor specific precursor-to-product ion transitions for each nitrosamine in Multiple Reaction Monitoring (MRM) mode.[6]
GC-MS Method for Volatile Nitrosamine Analysis
-
Sample Preparation: For water-soluble samples, disperse the sample in an alkaline solution (e.g., 1M NaOH) followed by liquid-liquid extraction with dichloromethane. The organic layer is then analyzed. For samples soluble in organic solvents, direct dissolution in dichloromethane followed by filtration can be employed.[4]
-
Chromatography: Use a capillary column suitable for volatile compounds (e.g., VF-WAXMS). A typical oven program starts at a low temperature and ramps up to a higher temperature to ensure separation.[12]
-
Mass Spectrometry: A triple quadrupole or single quadrupole mass spectrometer with an EI source is used. The analysis is performed in Selected Ion Monitoring (SIM) or MRM mode for enhanced sensitivity and selectivity.[10]
Visualizing the Workflow: From Sample to Result
To provide a clearer understanding of the analytical process, the following diagram illustrates a typical workflow for nitrosamine analysis by LC-MS/MS.
Caption: General workflow for nitrosamine analysis by LC-MS/MS.
Conclusion
The selection of a mass spectrometer platform for nitrosamine analysis requires a careful consideration of the specific analytical needs, the nature of the nitrosamines being monitored, and the complexity of the sample matrix. LC-MS/MS with APCI or ESI remains a versatile and highly sensitive technique for a broad range of nitrosamines. GC-MS is a robust and reliable option for volatile nitrosamines. High-resolution mass spectrometry offers unparalleled confidence in compound identification and is a powerful tool for research and in-depth investigations. By understanding the performance characteristics and methodological nuances of each platform, laboratories can confidently select and implement the most appropriate analytical strategy to ensure the safety and quality of pharmaceutical products.
References
- 1. Regulatory Updates and Analytical Methodologies for Nitrosamine Impurities Detection in Sartans, Ranitidine, Nizatidine, and Metformin along with Sample Preparation Techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. waters.com [waters.com]
- 3. Development and Validation of four Nitrosamine Impurities Determination Method in Medicines of Valsartan, Losartan, and Irbesartan with HPLC-MS/MS (APCI) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. agilent.com [agilent.com]
- 5. agilent.com [agilent.com]
- 6. A multi-analyte LC-MS/MS method for screening and quantification of nitrosamines in sartans - PMC [pmc.ncbi.nlm.nih.gov]
- 7. fda.gov [fda.gov]
- 8. Comparison of EI-GC-MS/MS, APCI-LC-MS/MS, and ESI-LC-MS/MS for the Simultaneous Analysis of Nine Nitrosamines Eluted from Synthetic Resins into Artificial Saliva and Health Risk Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Overcoming the Challenges of Nitrosamine Analysis Using LC-MS/MS | Separation Science [sepscience.com]
- 10. Analysis of Nitrosamine Impurities in Drugs by GC-MS/MS [restek.com]
- 11. agilent.com [agilent.com]
- 12. pubs.acs.org [pubs.acs.org]
N-Nitroso Fluoxetine vs. NDMA: A Comparative Risk Assessment
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the risks associated with two nitrosamine impurities: N-Nitroso fluoxetine, a nitrosamine drug substance-related impurity (NDSRI), and N-nitrosodimethylamine (NDMA), a well-characterized and potent carcinogen. This document summarizes key quantitative data, details experimental protocols for risk assessment, and visualizes the metabolic activation pathways of these compounds to facilitate a thorough understanding of their relative risks.
Executive Summary
This compound and NDMA are both classified as probable human carcinogens. However, a detailed analysis of available data indicates that this compound exhibits a lower carcinogenic potency compared to NDMA. The acceptable intake (AI) limit for this compound, established by regulatory agencies, is 100 ng/day, slightly higher than the 96 ng/day limit for NDMA, reflecting this difference in potency. In vivo mutagenicity studies further support this, suggesting that the mutagenic potency of this compound is approximately 10 to 100 times lower than that of NDMA. Both compounds are genotoxic and require metabolic activation by cytochrome P450 enzymes to exert their carcinogenic effects through the formation of DNA adducts.
Quantitative Risk Assessment
The following tables summarize the key quantitative data for a direct comparison of the risk profiles of this compound and NDMA.
| Parameter | This compound | NDMA | Reference |
| Acceptable Intake (AI) Limit | 100 ng/day | 96 ng/day | [1] |
| Carcinogenic Potency | Estimated to be 10-100 fold less potent than NDMA/NDEA based on in vivo mutagenicity studies. An acceptable intake of >5000 ng/day was suggested based on these studies. | A well-established potent carcinogen. | [2] |
| Genotoxicity (Ames Test) | Positive | Positive | [3][4] |
| In Vitro Genotoxicity | Induces micronuclei in human TK6 cells. | Induces DNA damage and mutations. | [5][6] |
| Metabolic Activation | Requires metabolic activation by CYP2C19 and CYP2B6. | Requires metabolic activation, primarily by CYP2E1. | [3][7] |
Table 1: Comparative Summary of Risk Parameters
| Species | TD50 Value (mg/kg/day) | Organ(s) Affected | Reference |
| Rat | 0.096 | Liver | [8] |
| Mouse | 0.13 | Liver, Lung | [8] |
Table 2: Carcinogenic Potency (TD50) of NDMA in Rodents
Note: A specific TD50 value for this compound from in vivo carcinogenicity studies is not publicly available. The acceptable intake limit has been established based on a read-across approach from a surrogate compound, 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK), and supported by in vivo mutagenicity data.[1]
Genotoxicity and Carcinogenic Mechanisms
Both this compound and NDMA are indirect-acting genotoxic agents, meaning they require metabolic activation to become carcinogenic.
Metabolic Activation: The critical first step in the carcinogenesis of these compounds is their metabolism by cytochrome P450 (CYP) enzymes in the liver. NDMA is primarily metabolized by CYP2E1, while this compound is metabolized by CYP2C19 and CYP2B6.[3][7] This enzymatic action leads to the formation of unstable, highly reactive electrophilic intermediates.
DNA Adduct Formation: These reactive intermediates can then bind to cellular macromolecules, most critically DNA, to form DNA adducts. For NDMA, this leads to the formation of methyl-DNA adducts, such as O6-methylguanine, which if not repaired, can lead to mispairing during DNA replication and result in G:C to A:T transition mutations.[9][10] While the specific DNA adducts formed by this compound have not been as extensively characterized, its positive results in genotoxicity assays indicate a similar mechanism of DNA damage.[5]
Carcinogenesis: The accumulation of DNA damage and mutations in critical genes that control cell growth and division can ultimately lead to the initiation and promotion of cancer. The liver is a primary target organ for NDMA-induced carcinogenicity due to its high concentration of metabolizing enzymes.[7]
Experimental Protocols
A comprehensive risk assessment of nitrosamine impurities relies on a battery of standardized and specialized in vitro and in vivo tests.
Enhanced Ames Test for Nitrosamines
The bacterial reverse mutation assay, or Ames test, is a widely used method to assess the mutagenic potential of chemical compounds. For nitrosamines, an enhanced protocol is recommended to improve sensitivity.
Methodology:
-
Tester Strains: A minimum of five strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli (e.g., WP2 uvrA) are used to detect different types of mutations.
-
Metabolic Activation: The test is conducted with and without a metabolic activation system, typically a post-mitochondrial fraction (S9) from the livers of Aroclor 1254-induced rats or hamsters. For nitrosamines, a higher concentration of S9 (e.g., 10-30%) and the use of hamster liver S9 are often recommended.
-
Procedure: The test compound, bacterial culture, and S9 mix (if used) are incubated together. The mixture is then plated on a minimal agar medium.
-
Endpoint: The number of revertant colonies (colonies that have regained the ability to grow in the absence of a required amino acid) is counted after a 48-72 hour incubation period. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a positive mutagenic response.
In Vitro Micronucleus Assay
This assay is used to detect chromosomal damage in mammalian cells.
Methodology:
-
Cell Line: Human lymphoblastoid TK6 cells are a commonly used cell line for this assay.
-
Treatment: Cells are exposed to the test compound at various concentrations, with and without metabolic activation (S9).
-
Micronuclei Formation: During cell division, chromosome fragments or whole chromosomes that lag behind at anaphase can form small, separate nuclei within the cytoplasm of daughter cells, known as micronuclei.
-
Staining and Analysis: After treatment, the cells are stained with a DNA-specific dye (e.g., propidium iodide) and analyzed by flow cytometry or microscopy to quantify the frequency of micronucleated cells. An increase in the frequency of micronuclei indicates clastogenic (chromosome breaking) or aneugenic (chromosome lagging) activity.
In Vivo Carcinogenicity Studies
These long-term studies in animals are the gold standard for assessing the carcinogenic potential of a substance.
Methodology:
-
Animal Model: Typically, rats or mice are used.
-
Dosing: The test substance is administered to the animals daily for a significant portion of their lifespan (e.g., 2 years) at multiple dose levels. A control group receives a placebo.
-
Observation: Animals are monitored for signs of toxicity and the development of tumors.
-
Histopathology: At the end of the study, all animals are euthanized, and a complete histopathological examination of all organs and tissues is performed to identify and classify any tumors.
-
Data Analysis: The incidence of tumors in the treated groups is compared to the control group to determine the carcinogenic potential of the substance. The data is used to calculate a TD50 value, which is the dose that causes tumors in 50% of the animals that would have otherwise been tumor-free.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the metabolic activation pathway of nitrosamines and a typical experimental workflow for nitrosamine risk assessment.
Caption: Metabolic activation pathway of nitrosamines leading to carcinogenesis.
Caption: Experimental workflow for nitrosamine impurity risk assessment.
Conclusion
References
- 1. Nitrosamine impurities in medicines (presented at the ARCS Annual Conference 2024) - Events / Workshops / Webinars - Nitrosamines Exchange [nitrosamines.usp.org]
- 2. Estimation of acceptable daily intake values based on modeling and in vivo mutagenicity of NDSRIs of fluoxetine, duloxetine and atomoxetine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. fda.gov [fda.gov]
- 4. Carcinogenicity and mutagenicity of N-nitroso compounds. | Semantic Scholar [semanticscholar.org]
- 5. Mutagenicity and genotoxicity evaluation of 15 nitrosamine drug substance-related impurities in human TK6 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Center Highlights | NDMA and Other N-Nitrosamines Impact on Diseases – MIT Superfund Research Program [superfund.mit.edu]
- 7. Metabolic Activation and DNA Interactions of Carcinogenic N-Nitrosamines to Which Humans Are Commonly Exposed - PMC [pmc.ncbi.nlm.nih.gov]
- 8. N-nitroso-n-methyl-4-fluoroaniline: Carcinogenic Potency Database [cpdb.thomas-slone.org]
- 9. Molecular origins of mutational spectra produced by the environmental carcinogen N-nitrosodimethylamine and SN1 chemotherapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Context matters: Contribution of specific DNA adducts to the genotoxic properties of the tobacco specific nitrosamine NNK - PMC [pmc.ncbi.nlm.nih.gov]
Evaluation of different extraction solvents for N-Nitroso fluoxetine recovery
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of N-Nitroso fluoxetine, a potential mutagenic impurity, is critical for ensuring the safety and quality of fluoxetine drug products. The selection of an appropriate extraction solvent is a pivotal step in the analytical workflow, directly impacting the recovery and, consequently, the reliability of analytical results. This guide provides a comparative evaluation of different extraction solvents and methodologies for the recovery of this compound and related compounds from pharmaceutical matrices, supported by available experimental data.
Data Summary: Solvent Performance in Nitrosamine and Fluoxetine Extraction
| Analyte(s) | Matrix | Extraction Method | Solvent System | Average Recovery (%) | Reference |
| This compound | Fluoxetine Tablets | Ultrasonic Extraction | Acetonitrile/Water (80/20, v/v) | Not explicitly stated, but method was validated for accuracy. | [1] |
| Fluoxetine | Biological Samples | Dispersive Solid-Phase Extraction (Elution) | Acidic Methanol | >95% (approx.) | [2] |
| Fluoxetine and other antidepressants | Whole Blood | Solid-Phase Extraction (Mixed-Mode) | Not specified elution solvent | 59 - 84% | [3] |
| Nine Nitrosamines | Semi-Solid Formulations | Solvent Extraction | Dichloromethane | 77.2 - 94.8% | [4] |
Note: The recovery data presented is drawn from different studies and methodologies, and direct comparisons should be made with caution. The efficiency of a solvent is highly dependent on the specific analytical method, matrix, and analyte properties.
Experimental Protocols
Detailed methodologies are crucial for replicating and adapting extraction procedures. Below are summaries of key experimental protocols from the cited literature.
1. Extraction of this compound from Fluoxetine Tablets
-
Method: Ultrasonic Extraction followed by LC-MS/MS analysis.[1]
-
Sample Preparation:
-
Weigh approximately 50 mg of homogenized fluoxetine tablet sample into a plastic centrifuge tube.
-
Add 9.95 ml of a mixture of ultrapure acetonitrile and water (80/20, v/v).
-
Vortex the sample, followed by treatment in an ultrasonic bath for 10 minutes.
-
Filter the extract through a membrane filter into an HPLC vial for analysis.[1]
-
2. Dispersive Solid-Phase Extraction of Fluoxetine from Biological Samples
-
Method: Dispersive Solid-Phase Extraction (dSPE) with amine-functionalized carbon nanotubes followed by HPLC.[2]
-
Elution Step:
-
After adsorption of fluoxetine onto the sorbent, the elution is performed using acidic methanol.
-
The study compared several elution solvents, including neutral methanol, acidic methanol (75 methanol/25 HCl), basic methanol (75 methanol/25 NaOH), neutral ethanol, acidic ethanol, basic ethanol, and acetonitrile. Acidic methanol provided the highest recovery.[2]
-
3. Extraction of Various Nitrosamines from Semi-Solid Formulations
-
Method: Solvent extraction followed by GC-MS/MS analysis.[4]
-
Sample Preparation:
-
The sample is prepared using a combination of solvents including methanol, hexane, and water to handle the complex matrix.
-
The target nitrosamine analytes are then extracted with dichloromethane for the final analysis.[4]
-
Visualizing the Experimental Workflow
The following diagram illustrates a general experimental workflow for the extraction and analysis of this compound from a solid dosage form, based on the protocol described by the European Directorate for the Quality of Medicines & HealthCare (EDQM).
Caption: Experimental workflow for this compound extraction and analysis.
Discussion and Recommendations
The choice of extraction solvent for this compound is influenced by its polarity and the nature of the pharmaceutical matrix.
-
Acetonitrile/Water Mixture: A mixture of acetonitrile and water (e.g., 80/20 v/v) has been successfully used for the extraction of this compound from tablets.[1] This solvent system is effective for polar compounds and is compatible with reversed-phase LC-MS/MS analysis. The addition of water can enhance the extraction of highly polar nitrosamines from non-polar matrices.
-
Methanol: Methanol, particularly when acidified, has shown high recovery for fluoxetine in solid-phase extraction.[2] While this data is for the parent drug, it suggests that methanol could also be an effective solvent for the N-nitroso derivative, especially in SPE applications.
-
Dichloromethane (DCM): For a broader range of nitrosamines, especially in complex semi-solid matrices, dichloromethane has been used as the final extraction solvent.[4] DCM is a versatile solvent that can extract compounds with a wide range of polarities. However, its use may require a solvent exchange step if the final analysis is by LC-MS with a mobile phase that is not miscible with DCM.
Recommendations for Method Development:
-
Initial Screening: For the extraction of this compound from solid dosage forms, a good starting point is a polar aprotic solvent like acetonitrile or methanol , or a mixture of these with water.
-
Optimization: The solvent composition should be optimized to maximize recovery. This may involve adjusting the ratio of organic solvent to water or evaluating the effect of pH by adding small amounts of acid (e.g., formic acid) or base.
-
Consider the Matrix: The complexity of the drug product formulation will dictate the necessary sample preparation steps. For complex matrices, a multi-step extraction procedure, potentially involving both polar and non-polar solvents, may be required to remove interfering substances.
-
Validation: Regardless of the solvent system chosen, the analytical method must be fully validated according to ICH guidelines to ensure its accuracy, precision, and reliability for the quantification of this compound.
This guide provides a starting point for researchers and analytical scientists in developing and selecting appropriate extraction solvents for this compound analysis. Further empirical studies directly comparing different solvents for the recovery of this compound are warranted to provide more definitive guidance.
References
- 1. edqm.eu [edqm.eu]
- 2. chemmethod.com [chemmethod.com]
- 3. A comparative solid-phase extraction study for the simultaneous determination of fluoxetine, amitriptyline, nortriptyline, trimipramine, maprotiline, clomipramine, and trazodone in whole blood by capillary gas-liquid chromatography with nitrogen-phosphorus detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Navigating the Analytical Maze: A Comparative Guide to the Accuracy and Precision of Methods for N-Nitroso Fluoxetine
For researchers, scientists, and drug development professionals, ensuring the safety and quality of pharmaceutical products is paramount. The detection and quantification of potentially genotoxic impurities, such as N-Nitroso fluoxetine, a nitrosamine impurity in the widely-used antidepressant fluoxetine, requires robust and reliable analytical methods. This guide provides a comparative overview of the accuracy and precision of analytical methodologies for this compound, supported by experimental data and detailed protocols.
The primary analytical technique for the determination of this compound is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This powerful method offers high sensitivity and selectivity, which are crucial for detecting trace-level impurities in active pharmaceutical ingredients (APIs) and finished drug products. This guide will delve into the performance of a validated LC-MS/MS method and provide a comparison with other reported methodologies.
Comparative Analysis of Analytical Method Performance
The following table summarizes the key performance parameters of a validated LC-MS/MS method for the analysis of this compound, alongside available data for alternative LC-MS/MS methods. This allows for a clear comparison of their accuracy, precision, and sensitivity.
| Parameter | Method 1 (LC-MS/MS) | Method 2 (LC-MS/MS) | Method 3 (LC-MS/MS) |
| Linearity (r²) | > 0.99 | Not Reported | Not Reported |
| Limit of Detection (LOD) | 0.2 ng/mL | 0.03 ppm/MDD | Not Reported |
| Limit of Quantification (LOQ) | 0.5 ng/mL | 0.09 ppm/MDD | 0.1 µg/g |
| Accuracy (% Recovery) | 102% | Spiked samples evaluated, but specific % recovery not reported | Not Reported |
| Precision (%RSD) | 2.0% (Repeatability at 2 ng/mL) | Spiked samples evaluated, but specific %RSD not reported | Not Reported |
| Recovery | 93 - 96% (%RSD: 1.0 - 6.3%) | Not Reported | Not Reported |
In-Depth Look at a Validated LC-MS/MS Method
A robust LC-MS/MS method published in a Korean journal provides a comprehensive validation dataset, demonstrating its suitability for the routine analysis of this compound in drug substances.
Experimental Protocol
1. Sample Preparation:
-
Accurately weigh approximately 0.1 g of the fluoxetine sample into a centrifuge tube.
-
Add 1 mL of an internal standard solution (this compound-d5, 10 ng/mL in methanol) and 9 mL of methanol.
-
The mixture is sonicated for 5 minutes to ensure complete dissolution.
-
Centrifuge the solution at 3000 xg for 5 minutes.
-
Filter the supernatant through a 0.22 µm membrane filter to obtain the final sample solution for injection.
2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Conditions:
-
LC System: Shimadzu LCMS-8050RX or equivalent.
-
Column: Symmetry C18, 3.5 µm, 4.6 mm i.d. × 15 cm.
-
Column Temperature: 40°C.
-
Mobile Phase: A gradient of Solvent A (0.1% formic acid in water with 10 mM ammonium formate) and Solvent B (acetonitrile).
-
Flow Rate: 0.8 mL/min.
-
Injection Volume: 5 µL.
-
MS System: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Ion Source Temperature: 500°C.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
Validation Data Summary
This method was validated according to international guidelines, with the following key findings:
-
Linearity: The calibration curve for this compound showed excellent linearity with a coefficient of determination (r²) greater than 0.99.
-
Sensitivity: The limit of detection (LOD) was established at 0.2 ng/mL, and the limit of quantification (LOQ) was 0.5 ng/mL, indicating high sensitivity.[1]
-
Precision: The repeatability of the method was demonstrated with a relative standard deviation (%RSD) of 2.0% for the analysis of a 2 ng/mL standard solution.[1]
-
Accuracy: The accuracy of the method was determined to be 102%, falling within the acceptable range for pharmaceutical analysis.[1]
-
Recovery: Spike recovery experiments at low, medium, and high concentration levels yielded recovery values between 93% and 96%, with a %RSD ranging from 1.0% to 6.3%, confirming the method's accuracy and reliability in extracting the analyte from the sample matrix.[1]
Alternative Analytical Approaches
While the detailed validation data is most complete for the aforementioned LC-MS/MS method, other methodologies have been reported for the analysis of this compound. These methods also utilize LC-MS/MS and share similar principles of chromatographic separation followed by mass spectrometric detection.
One such method specifies a limit of quantification of 0.1 µg/g for this compound in the drug substance.[2] Another method, designed for fluoxetine tablets, reports an even lower LOQ of 0.09 ppm/MDD (Maximum Daily Dose).[3] Although detailed accuracy and precision data for these methods were not available in the reviewed literature, their low limits of quantification suggest they are also highly sensitive and suitable for trace-level analysis.
Experimental Workflow for this compound Analysis
The following diagram illustrates the general experimental workflow for the analysis of this compound using LC-MS/MS.
References
Safety Operating Guide
Proper Disposal of N-Nitroso Fluoxetine: A Guide for Laboratory Professionals
An essential guide for researchers, scientists, and drug development professionals on the safe handling and disposal of N-Nitroso fluoxetine, ensuring laboratory safety and regulatory compliance.
This compound is a nitrosamine impurity that can be present in fluoxetine, a widely used antidepressant.[1][2] Due to the classification of many nitrosamines as potential carcinogens upon long-term exposure, proper handling and disposal of this compound are critical to protect personnel and the environment.[1][3] This document provides a comprehensive, step-by-step guide to its safe disposal.
Immediate Safety and Handling Precautions
Before beginning any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). One safety data sheet (SDS) classifies the compound as suspected of causing cancer and damaging fertility or the unborn child.[3] It is also harmful if swallowed, causes serious eye and skin irritation, and may cause respiratory irritation.[3]
Required Personal Protective Equipment (PPE):
-
Gloves: Handle with impervious gloves that have been inspected prior to use.[4]
-
Eye Protection: Wear tightly fitting safety goggles with side-shields.[4]
-
Lab Coat/Protective Clothing: Wear a lab coat or fire/flame resistant and impervious clothing.[4]
-
Respiratory Protection: Use in a well-ventilated area. If ventilation is inadequate, a full-face supplied-air respirator may be necessary.[4]
Step-by-Step Disposal Procedures
The recommended disposal method for this compound involves incineration by a licensed hazardous material disposal company.[4] Chemical degradation is also a potential alternative for laboratory-scale waste.
Method 1: Incineration (Recommended)
-
Segregation and Collection:
-
Collect all waste containing this compound, including pure compound, contaminated solutions, and disposable labware (e.g., pipette tips, vials, gloves), in a designated, properly labeled, and sealed hazardous waste container.
-
Label the container clearly as "Hazardous Waste: this compound" and include other relevant hazard symbols (e.g., toxic, environmental hazard).[5]
-
-
Storage:
-
Store the sealed waste container in a designated, secure, and well-ventilated area away from incompatible materials, such as strong oxidizing agents.[4]
-
-
Arranging for Disposal:
-
Contact a licensed hazardous material disposal company to arrange for pickup and transport.
-
Ensure the disposal company will incinerate the waste in a facility equipped with an afterburner and scrubber to handle toxic emissions like carbon oxides, nitrogen oxides, and hydrogen fluoride.[4]
-
-
Documentation:
-
Maintain all records of waste generation, storage, and disposal in accordance with federal, state, and local regulations.
-
Method 2: Chemical Degradation (for experienced laboratory personnel)
While no specific protocol for this compound was found, a procedure for the chemical destruction of other N-nitroso compounds can be adapted. This method should only be performed by trained personnel in a controlled laboratory setting, such as a fume hood.
This protocol is adapted from a method for the destruction of nitrosoureas and related N-nitroso compounds and has been shown to be effective for those substances.[6][7]
-
Preparation:
-
For each volume of this compound waste solution, prepare a reaction vessel large enough to accommodate the waste and reagents with sufficient headspace for stirring and potential gas evolution.
-
Work entirely within a certified chemical fume hood.
-
-
Degradation Procedure:
-
To the this compound waste, add aluminum-nickel alloy powder.
-
While stirring vigorously, slowly and progressively increase the basicity of the medium by adding a suitable base (e.g., sodium or potassium hydroxide solution).
-
Monitor the reaction to ensure it proceeds safely. This method has been shown to achieve at least 99.98% destruction for other nitrosamides.[6][7]
-
-
Verification and Disposal of Reaction Mixture:
-
After the reaction is complete, the mixture should be neutralized.
-
Before disposal, it is advisable to verify the destruction of the N-nitroso compound using an appropriate analytical method, such as LC-MS/MS.[8]
-
The final neutralized and verified solution should be disposed of as hazardous waste through a licensed disposal company, as it may still contain other hazardous components.
-
Quantitative Data Summary
| Data Point | Value | Reference |
| Genotoxicity (S. typhimurium) | 0.06 to 0.12 mg/mL | [9][10] |
| Analytical Limit of Quantification (LOQ) | 0.1 µg/g in drug substance | [8] |
| Chemical Degradation Efficacy | >99.98% (for related N-nitroso compounds) | [6][7] |
Experimental Protocol: Analytical Method for this compound
For laboratories needing to quantify this compound in samples or verify its degradation, the following LC-MS/MS method can be employed.[8]
1. Equipment and Chemicals:
-
Liquid chromatograph/tandem mass spectrometer (LC-MS/MS) with an electrospray ionization (ESI) source.
-
Symmetry C18 column (3.5 µm, 4.6 mm i.d. × 15 cm) or equivalent.
-
Methanol, Acetonitrile (HPLC grade), Ammonium formate (reagent grade), Deionized water.
-
This compound reference standard.
2. Sample Preparation:
-
Accurately weigh approximately 0.1 g of the sample into a centrifuge tube.
-
Add 1 mL of an internal standard solution and 9 mL of methanol.
-
Mix well, sonicate for 5 minutes, and then centrifuge at 3000 ×g for 5 minutes.
-
Filter the supernatant through a 0.22 µm membrane filter to obtain the final sample solution.
3. Chromatographic Conditions:
-
Mobile Phase A: 0.63 g/L Ammonium formate in deionized water.
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 0.8 mL/min.
-
Injection Volume: 5 µL.
4. Mass Spectrometry Conditions:
-
Ionization Mode: ESI+.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
This method has a reported limit of quantification (LOQ) of 0.1 μg/g.[8]
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process and logical flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. Safety advisory: Fluoxetine | Therapeutic Goods Administration (TGA) [tga.gov.au]
- 2. This compound, Nitrosamine Compounds, Nitrosamine Impurities, Impurity Standards [chemicea.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. cleanchemlab.com [cleanchemlab.com]
- 5. lsuhsc.edu [lsuhsc.edu]
- 6. semanticscholar.org [semanticscholar.org]
- 7. Decontamination and disposal of nitrosoureas and related N-nitroso compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. fda.gov.tw [fda.gov.tw]
- 9. caymanchem.com [caymanchem.com]
- 10. This compound | TargetMol [targetmol.com]
Essential Safety and Logistical Information for Handling N-Nitroso Fluoxetine
For researchers, scientists, and drug development professionals, ensuring safety during the handling of potent compounds like N-Nitroso fluoxetine is paramount. This document provides essential, immediate safety and logistical information, including a detailed operational plan and disposal guidelines to foster a secure laboratory environment.
This compound, a derivative of fluoxetine, is a compound that requires careful handling due to its potential health risks.[1] The Safety Data Sheet (SDS) for this compound indicates that it is suspected of causing cancer, may damage fertility or the unborn child, and may cause harm to breast-fed children.[2] It is also harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[2] Prolonged or repeated exposure can cause damage to organs.[2]
Hazard Summary
A clear understanding of the hazards associated with this compound is the first step toward safe handling. The following table summarizes the key hazard information.
| Hazard Classification | Hazard Statement |
| Carcinogenicity | H351: Suspected of causing cancer[2] |
| Reproductive Toxicity | H361-H362: Suspected of damaging fertility or the unborn child. May cause harm to breast-fed children[2] |
| Acute Toxicity (Oral) | H302: Harmful if swallowed[2] |
| Skin Irritation | H315: Causes skin irritation[2] |
| Serious Eye Damage | H318: Causes serious eye damage[2] |
| Specific Target Organ Toxicity (Single Exposure) | H335: May cause respiratory irritation[2] |
| Specific Target Organ Toxicity (Repeated Exposure) | H372: Causes damage to organs through prolonged or repeated exposure[2] |
| Aquatic Hazard (Acute) | H400: Very toxic to aquatic life[2] |
| Aquatic Hazard (Chronic) | H410: Very toxic to aquatic life with long lasting effects[2] |
Operational Plan for Handling this compound
A systematic approach is crucial when working with this compound. The following step-by-step operational plan outlines the procedures from preparation to disposal.
Pre-Handling Preparation
-
Risk Assessment: Before any work begins, conduct a thorough risk assessment specific to the planned experiment, considering the quantities of this compound to be used and the procedures involved.
-
Designated Area: All work with this compound must be conducted in a designated area, such as a certified chemical fume hood, to minimize exposure.[3]
-
Gather Materials: Ensure all necessary personal protective equipment (PPE) and spill containment materials are readily available before handling the compound.
Personal Protective Equipment (PPE)
Due to the hazardous nature of this compound and other N-nitroso compounds, a comprehensive PPE strategy is mandatory.[4]
-
Hand Protection: Wear chemical-resistant gloves. Given that some gloves may contain nitrosamines, it is crucial to select appropriate gloves and inspect them before use.[5][6] Double gloving is recommended.
-
Eye and Face Protection: Use tightly fitting safety goggles with side-shields or a full-face shield to protect against splashes.[5]
-
Respiratory Protection: A NIOSH-approved respirator is necessary, especially when handling the solid form or if there is a risk of aerosol generation.[7]
-
Body Protection: A lab coat is required. For procedures with a higher risk of contamination, chemical-resistant coveralls should be worn.[5][7]
Handling Procedures
-
Weighing and Aliquoting: Handle the solid compound in a fume hood. Use tools and equipment dedicated to work with potent compounds to prevent cross-contamination.[3]
-
Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing. Ensure adequate ventilation.[3]
-
General Handling: Avoid all direct contact with the compound. Wash hands thoroughly after handling, even if gloves were worn.[3] Contaminated clothing should be removed immediately and washed before reuse.[3]
Spill and Emergency Procedures
-
Minor Spills: In case of a small spill, wear appropriate PPE, contain the spill with an absorbent material, and clean the area with a suitable decontaminating solution.
-
Major Spills: For larger spills, evacuate the area and follow the institution's emergency procedures.
-
Exposure:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water.[5]
-
Eye Contact: Rinse with pure water for at least 15 minutes and seek medical attention.[5]
-
Inhalation: Move to fresh air. If breathing is difficult, seek immediate medical attention.[5]
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[5]
-
Disposal Plan
Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection: All waste materials, including unused compound, contaminated PPE, and cleaning materials, must be collected in a designated, properly labeled hazardous waste container.
-
Disposal Method: this compound waste must not be disposed of with household garbage or poured down the drain.[2] It should be disposed of through a licensed hazardous material disposal company.[5] Product may be burned in an incinerator equipped with an afterburner and scrubber.[5]
-
Decontamination: All glassware and equipment that have come into contact with this compound must be decontaminated before reuse or disposal.
Safe Handling Workflow
The following diagram illustrates the logical workflow for the safe handling of this compound.
Caption: Logical workflow for the safe handling of this compound.
References
- 1. caymanchem.com [caymanchem.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. N-Nitroso-Fluoxetine | CAS No: 150494-06-7 [aquigenbio.com]
- 4. OSHA Hazard Information Bulletins N-Nitroso Compounds in Industry | Occupational Safety and Health Administration [osha.gov]
- 5. cleanchemlab.com [cleanchemlab.com]
- 6. Investigation of volatile nitrosamines in disposable protective gloves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
